molecular formula C12H14O2 B1582095 Prenyl benzoate CAS No. 5205-11-8

Prenyl benzoate

Cat. No.: B1582095
CAS No.: 5205-11-8
M. Wt: 190.24 g/mol
InChI Key: INVWRXWYYVMFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prenyl benzoate belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP).

Properties

IUPAC Name

3-methylbut-2-enyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVWRXWYYVMFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)C1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047131
Record name 3-Methyl-2-butenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet, balsamic odour with tea-like quality and natural connotations
Record name Prenyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Prenyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.016-1.025
Record name Prenyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5205-11-8
Record name Prenyl benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5205-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prenyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-ol, 3-methyl-, 1-benzoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-2-butenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-butenyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRENYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O577ZIE86G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prenyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Prenyl Benzoate: A Technical Guide to its Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenyl benzoate (B1203000), also known by its IUPAC name 3-methylbut-2-enyl benzoate, is an aromatic ester that has garnered interest in the fields of flavor, fragrance, and potentially, pharmacology.[1] Its characteristic sweet, balsamic, and fruity aroma has led to its use as a flavoring and fragrance agent.[2][3] Beyond its sensory properties, the presence of the prenyl group suggests the potential for enhanced biological activities, a trait observed in other prenylated natural products.[4][5][6] This technical guide provides a comprehensive overview of the basic properties, chemical structure, and available experimental data for prenyl benzoate, aimed at professionals in research and development.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference(s)
Chemical Formula C₁₂H₁₄O₂[1][7]
Molecular Weight 190.24 g/mol [1]
IUPAC Name 3-methylbut-2-enyl benzoate[1]
CAS Number 5205-11-8[1]
Appearance Colorless liquid[2][3]
Odor Sweet, balsamic, fruity, with tea-like and chocolate notes[2][3]
Boiling Point 109-111 °C at 2.00 mm Hg; 280-281 °C at 760.00 mm Hg[2]
Density 1.016 - 1.025 g/cm³ at 25 °C[2]
Refractive Index 1.514 - 1.521 at 20 °C[2]
Solubility Practically insoluble in water; Soluble in ethanol[1][7]
Vapor Pressure 0.004 mmHg at 25 °C (estimated)[2]
Flash Point 98.89 °C (210.00 °F) TCC[2]

Chemical Structure

This compound is the ester formed from the condensation of benzoic acid and prenyl alcohol (3-methyl-2-buten-1-ol). The structure consists of a benzene (B151609) ring attached to a carbonyl group, which is in turn linked to the prenyl moiety through an oxygen atom.

prenyl_benzoate cluster_benzoate cluster_prenyl C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C C6->C7 O1 O C7->O1 O2 O C7->O2 C8 C O2->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C10->C12

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

synthesis prenyl_alcohol Prenyl Alcohol prenyl_benzoate This compound prenyl_alcohol->prenyl_benzoate benzoyl_chloride Benzoyl Chloride benzoyl_chloride->prenyl_benzoate base Base (e.g., Pyridine (B92270) or Triethylamine) hcl HCl base->hcl

Caption: Generalized synthesis of this compound.

Materials:

  • Prenyl alcohol (3-methyl-2-buten-1-ol)

  • Benzoyl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure (Inferred):

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve prenyl alcohol in an anhydrous solvent such as diethyl ether or dichloromethane.

  • Add a slight molar excess of a base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a stoichiometric equivalent of benzoyl chloride to the cooled, stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and the hydrochloride salt of the base.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

Mass Spectrometry:

  • Technique: Electron Ionization (EI) Mass Spectrometry.

  • Instrumentation: Hitachi M-80B.[1]

  • Ionization Energy: 70 eV.[1]

  • Key Fragmentation Peaks (m/z): 105 (base peak, corresponding to the benzoyl cation [C₆H₅CO]⁺), 68, 41, 77, 69.[1] The fragmentation pattern is characteristic of benzoate esters, with the primary cleavage occurring at the ester linkage to form the stable benzoyl cation.

Infrared (IR) Spectroscopy:

  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.[1]

  • Sample Preparation: Capillary cell: Neat.[1]

  • Key Absorptions: Characteristic absorptions for benzoate esters include a strong C=O stretching vibration around 1720 cm⁻¹, C-O stretching vibrations in the 1300-1100 cm⁻¹ region, and aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific, published spectrum for this compound with detailed experimental conditions was not found, predicted spectra and data from analogous compounds suggest the following expected chemical shifts in CDCl₃:

  • ¹H NMR:

    • Aromatic protons (benzoate moiety): ~7.4-8.1 ppm.

    • Vinylic proton of the prenyl group: ~5.4-5.6 ppm.

    • Methylene protons adjacent to the ester oxygen: ~4.7-4.9 ppm.

    • Methyl protons of the prenyl group: ~1.7-1.8 ppm.

  • ¹³C NMR:

    • Carbonyl carbon: ~166 ppm.

    • Aromatic carbons: ~128-133 ppm.

    • Vinylic carbons of the prenyl group: ~120 and ~140 ppm.

    • Methylene carbon adjacent to the ester oxygen: ~62 ppm.

    • Methyl carbons of the prenyl group: ~18 and ~26 ppm.

Biological Activity and Signaling Pathways

Specific studies detailing the signaling pathways modulated by this compound are limited. However, the broader class of prenylated phenolic compounds, including prenylated flavonoids and benzoic acid derivatives, has been the subject of extensive research.[9][10]

Antioxidant and Anti-inflammatory Potential: Prenylation is known to enhance the biological activities of phenolic compounds, often by increasing their lipophilicity and ability to interact with cell membranes.[5][6][9] Prenylated flavonoids have demonstrated significant antioxidant activity in various in vitro assays, such as DPPH and ABTS radical scavenging.[11][12] Furthermore, many prenylated compounds exhibit anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[9][13] For example, 8-prenyl quercetin (B1663063) has been shown to exert anti-inflammatory effects by targeting the SEK1-JNK1/2 and MEK1-ERK1/2 signaling pathways.[14] While these activities have not been specifically confirmed for this compound, its structure suggests that it may possess similar properties.

Other Potential Activities: Prenylated benzoic acid derivatives isolated from Piper species have shown anti-infective properties, including antibacterial, antifungal, and antiparasitic activities.[10] This suggests that this compound could be a subject for investigation in the development of new anti-infective agents.

Due to the lack of specific studies on the signaling pathways of this compound, a diagram for a specific pathway cannot be provided at this time. Research in this area would be valuable to elucidate its potential pharmacological effects.

Conclusion

This compound is a well-characterized aromatic ester with established applications in the flavor and fragrance industry. Its fundamental physicochemical properties and spectroscopic data are readily available. While a specific, published protocol for its synthesis is not widespread, it can be reliably prepared using standard esterification methods. The biological activities of this compound have not been extensively studied, but the known effects of related prenylated compounds suggest that it may possess noteworthy antioxidant, anti-inflammatory, and anti-infective properties. Further research is warranted to explore the potential pharmacological applications of this compound and to elucidate its mechanisms of action and interactions with biological signaling pathways.

References

The Natural Occurrence of Prenyl Benzoate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenyl benzoate (B1203000) is a naturally occurring ester that contributes to the characteristic aroma of several plant species. As a member of the extensive family of prenylated phenolic compounds, it is of interest to researchers in various fields, including phytochemistry, chemical ecology, and drug discovery. The introduction of a prenyl group to an aromatic moiety can significantly alter the biological activity of the parent molecule, often enhancing its lipophilicity and interaction with biological membranes. This guide provides a comprehensive overview of the natural occurrence of prenyl benzoate in plants, including quantitative data, detailed experimental protocols for its analysis, and a discussion of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile organic compound in the essential oils of a limited number of plant species. The primary sources reported in the literature are the flowers of Cananga odorata (ylang-ylang) and the bark of Croton eluteria (cascarilla). While quantitative data for the concentration of this compound in the raw plant material is scarce, analysis of the essential oils provides valuable insights into its relative abundance.

Plant SpeciesPlant PartCompoundConcentration in Essential Oil (%)Reference
Cananga odorata (Ylang-Ylang)FlowersThis compound0.16 - 1.0[1]
Croton eluteria (Cascarilla)BarkThis compound~ 0.05[2]

Note: The concentration in the essential oil does not directly translate to the concentration in the plant tissue, as the yield of essential oil from the plant material can vary significantly. Further research is required to determine the precise concentration of this compound in the biomass of these plants.

Experimental Protocols

The analysis of this compound in plant materials typically involves extraction, purification, and quantification by chromatographic methods. The following protocols are based on established methodologies for the analysis of volatile and semi-volatile compounds from plant matrices.

Extraction of this compound from Plant Material

Objective: To extract this compound and other volatile compounds from plant tissue.

Materials:

Protocol:

  • Sample Preparation:

    • For fresh plant material, flash-freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

    • For dried plant material, grind to a fine powder using a grinder.

  • Solvent Extraction (Maceration):

    • Weigh approximately 10 g of the powdered plant material into a flask.

    • Add 100 mL of dichloromethane (or a non-polar solvent mixture like hexane:ethyl acetate 9:1 v/v).

    • Seal the flask and macerate for 24 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Dry the filtrate over anhydrous sodium sulfate.

    • Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator at a low temperature (below 40°C) to prevent the loss of volatile compounds.

  • Storage:

    • Transfer the concentrated extract to a clean glass vial and store at -20°C until analysis.

Isolation and Purification by Solid-Phase Extraction (SPE)

Objective: To remove interfering compounds from the crude extract and isolate a fraction enriched with this compound.

Materials:

  • Crude plant extract

  • Solid-Phase Extraction (SPE) cartridges (e.g., Silica (B1680970) gel or C18)

  • Solvents: Hexane, Dichloromethane, Ethyl acetate, Methanol

  • Vacuum manifold

Protocol:

  • Cartridge Conditioning:

    • Condition a silica gel SPE cartridge by passing 5 mL of hexane through it.

  • Sample Loading:

    • Dissolve a portion of the concentrated crude extract in a minimal amount of hexane and load it onto the conditioned SPE cartridge.

  • Fractionation:

    • Wash the cartridge with 10 mL of hexane to elute non-polar compounds.

    • Elute the fraction containing this compound with a solvent of intermediate polarity, such as a mixture of hexane and dichloromethane (e.g., 80:20 v/v). The exact solvent composition may need to be optimized based on preliminary thin-layer chromatography (TLC) analysis.

    • Collect the eluate in a clean flask.

  • Concentration:

    • Concentrate the collected fraction to dryness under a gentle stream of nitrogen and redissolve in a known volume of a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the purified extract.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/min.

    • Hold: Maintain at 240°C for 5 minutes.

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Quantification:

  • Calibration Curve: Prepare a series of standard solutions of authentic this compound in the same solvent as the sample at known concentrations. Inject these standards into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the purified plant extract into the GC-MS under the same conditions as the standards.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of this compound will show characteristic fragment ions.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final concentration in the plant material can be calculated by taking into account the initial weight of the plant material and the dilution factors during extraction and purification.

Biosynthesis of this compound

The biosynthesis of this compound in plants is not yet fully elucidated, and no specific enzyme responsible for its formation has been characterized. However, based on the known biosynthetic pathways of its precursors, a putative pathway can be proposed. The formation of this compound involves the esterification of benzoic acid with an isoprenoid alcohol, likely prenol (3-methyl-2-buten-1-ol).

Biosynthesis of Precursors
  • Benzoic Acid: In plants, benzoic acid is synthesized from the aromatic amino acid L-phenylalanine via the phenylpropanoid pathway. This involves a series of enzymatic reactions, including deamination, side-chain shortening, and oxidation. The final step is often the conversion of benzoyl-CoA to benzoic acid.[3]

  • Prenol: The prenyl group is derived from dimethylallyl pyrophosphate (DMAPP), which is synthesized through two independent pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. DMAPP can be converted to various isoprenoid alcohols, including prenol, by the action of phosphatases.

Proposed Esterification Step

The final step in the biosynthesis of this compound is the esterification of benzoic acid with prenol. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) , a class of enzymes belonging to the BAHD superfamily.[4][5] These enzymes typically use an acyl-CoA thioester as the acyl donor. Therefore, it is plausible that benzoyl-CoA, rather than free benzoic acid, is the direct precursor that reacts with prenol.

The proposed reaction is:

Benzoyl-CoA + Prenol → this compound + Coenzyme A

The specific AAT responsible for this reaction in Cananga odorata or Croton eluteria has not yet been identified.

Visualizations

Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoprenoid Isoprenoid Pathway (MVA/MEP) L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL Benzoyl-CoA Benzoyl-CoA Cinnamic Acid->Benzoyl-CoA Multiple Steps This compound This compound Benzoyl-CoA->this compound Alcohol Acyltransferase (putative) IPP IPP DMAPP DMAPP IPP->DMAPP Isomerase Prenol Prenol DMAPP->Prenol Phosphatase Prenol->this compound

Caption: Putative biosynthetic pathway of this compound in plants.

Experimental Workflow for this compound Analysis

Experimental Workflow Plant Material Plant Material Grinding Grinding Plant Material->Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Crude Extract->Solid-Phase Extraction (SPE) Purified Fraction Purified Fraction Solid-Phase Extraction (SPE)->Purified Fraction GC-MS Analysis GC-MS Analysis Purified Fraction->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring ester found in the essential oils of a few plant species, contributing to their aromatic profiles. While its presence is confirmed, there is a need for more quantitative data on its concentration in plant tissues and a more detailed understanding of its biosynthesis at the enzymatic level. The protocols outlined in this guide provide a framework for the extraction, isolation, and quantification of this compound from plant materials, which can be adapted and optimized for specific research needs. Further investigation into the alcohol acyltransferases of Cananga odorata and Croton eluteria may lead to the identification of the specific enzyme responsible for this compound synthesis, opening up possibilities for biotechnological production of this and other valuable prenylated compounds.

References

Prenyl Benzoate in Propolis: A Technical Guide to Composition and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propolis, a resinous hive product collected by honeybees, is a complex natural mixture renowned for its diverse bioactive properties. Among its myriad constituents, prenylated phenolic compounds have garnered significant scientific attention for their therapeutic potential. This technical guide focuses on prenyl benzoate (B1203000), a notable ester within this class, exploring its presence in propolis, its chemical characteristics, and its contribution to the overall bioactivity of this valuable natural product. This document provides a comprehensive overview of the current scientific knowledge, including quantitative data, detailed experimental protocols for analysis and bioactivity assessment, and visual representations of key biological pathways and experimental workflows.

Introduction

Propolis has been utilized for centuries in traditional medicine for its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The chemical composition of propolis is highly variable and is contingent on the geographical location, local flora, and the species of bee. A key class of bioactive molecules found in propolis are the prenylated phenolic compounds. The addition of a lipophilic prenyl group to a phenolic backbone can significantly enhance biological activity. Prenyl benzoate, the ester of benzoic acid and prenyl alcohol, is one such compound that has been identified in propolis. This guide aims to provide an in-depth technical resource on the role of this compound and related prenylated compounds in the chemical profile and therapeutic activities of propolis.

Chemical Properties of this compound

This compound is an aromatic ester with the chemical formula C12H14O2. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 3-methylbut-2-enyl benzoate
CAS Number 5205-11-8
Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Appearance Colorless clear liquid (est.)
Odor Sweet, balsamic with tea-like notes
Boiling Point 269.66 °C (EPI 4.0)
Flash Point 98.89 °C (TCC)
Density 1.018 g/cm³
Specific Gravity 1.016 - 1.025 @ 25 °C
Refractive Index 1.514 - 1.521 @ 20 °C
Solubility Insoluble in water; soluble in alcohol
XLogP3-AA 3.2

Presence of this compound and Related Compounds in Propolis

While this compound has been identified as a volatile component in some propolis samples, comprehensive quantitative data on its concentration across various geographical origins are limited in the available literature. However, the presence of other prenylated compounds, particularly prenylated cinnamic acid derivatives, is well-documented and they are considered key bioactive markers in certain types of propolis, such as Brazilian green propolis. The analysis of propolis composition is complex, with significant variations observed between samples.

Table 2: Examples of Prenylated Compounds Identified in Propolis from Various Regions

Compound ClassSpecific ExamplesGeographical Origin of PropolisReference(s)
Prenylated p-Coumaric Acids Artepillin C, Baccharin, DrupaninBrazil (Green Propolis)
Prenylated Cinnamic Acids 3-prenyl-cinnamic acid allyl ester, 2-dimethyl-8-prenylchromeneGeneral
Prenylated Flavanones Nymphaeol-A, Nymphaeol-B, Nymphaeol-CPacific region (Okinawa, Taiwan)
Prenylated Stilbenes Prenylated tetrahydroxystilbenesAustralia (Kangaroo Island)
Prenylated Benzophenones Guttiferone E, Hyperibone ABrazil

Bioactivities of this compound and Propolis

The biological activities of propolis are attributed to the synergistic action of its complex mixture of compounds. While specific bioactivity data for isolated this compound is not extensively reported, the activities of propolis extracts rich in prenylated compounds provide strong evidence for their therapeutic potential.

Antimicrobial Activity

Propolis exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Prenylated compounds are known to contribute significantly to this activity. The lipophilic nature of the prenyl group is thought to enhance the disruption of microbial cell membranes.

Table 3: Antimicrobial Activity of Propolis Extracts and Prenylated Compounds

OrganismPropolis Type/CompoundMIC (μg/mL)Reference(s)
Staphylococcus aureusEuropean Propolis Extracts80 - 2500
Methicillin-resistant S. aureus (MRSA)Taiwanese Green Propolis< 2
Paenibacillus larvaeEuropean Propolis Extracts7.8 - 62.4
Streptococcus mutansPlicatin B (from Brazilian Green Propolis)31.2
Candida albicansEuropean Propolis Extracts600 - 2500
Anti-inflammatory Activity

Propolis and its constituents have demonstrated potent anti-inflammatory effects. The mechanisms of action include the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways like NF-κB and MAPK.

Anticancer Activity

Numerous studies have reported the cytotoxic and antiproliferative effects of propolis extracts and their isolated compounds against various cancer cell lines. The induction of apoptosis and cell cycle arrest are key mechanisms involved in the anticancer activity of propolis.

Table 4: Anticancer Activity of Propolis Extracts (IC50 values)

Cell LineCancer TypePropolis TypeIC50 (μg/mL)Reference(s)
MCF-7 Breast CancerMoroccan Propolis108.9
HCT-116 Colon CancerMoroccan Propolis279.2
THP-1 LeukemiaMoroccan Propolis50.5
MG63 OsteosarcomaPoplar-type Propolis81.9 - 86.7
HL60 LeukemiaPoplar-type Propolis126.0 - 185.8

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in propolis and the evaluation of its bioactivity.

Isolation and Quantification of this compound from Propolis

Objective: To extract, identify, and quantify this compound from a raw propolis sample.

Protocol:

  • Sample Preparation:

    • Freeze a raw propolis sample (e.g., 10 g) at -20°C for at least 2 hours to make it brittle.

    • Grind the frozen propolis into a fine powder using a mortar and pestle or a grinder.

  • Extraction:

    • Macerate the powdered propolis with 100 mL of 80% ethanol (B145695) in a sealed container.

    • Stir the mixture at room temperature for 24 hours, protected from light.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanolic extract.

  • Fractionation (Optional, for purification):

    • Perform liquid-liquid partitioning of the crude extract with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate (B1210297), and water).

    • Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to isolate fractions containing the compound of interest.

  • Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrumentation: Agilent GC-MS system (e.g., 7890B GC with 5977B MSD) or equivalent.

    • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 230°C at 2°C/min, hold for 3 minutes.

      • Ramp to 280°C at 3°C/min, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MSD Interface Temperature: 280°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Sample Preparation for GC-MS: Dissolve a known amount of the propolis extract or isolated fraction in a suitable solvent (e.g., ethanol or hexane) and inject 1 µL into the GC-MS.

    • Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and with mass spectral libraries (e.g., NIST).

    • Quantification: Prepare a calibration curve using a certified standard of this compound. Calculate the concentration in the sample based on the peak area.

In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Culture:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined by a prior cytotoxicity assay, e.g., MTT) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO), a negative control (untreated cells), and a positive control (LPS only).

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite (B80452) using a standard curve prepared with sodium nitrite.

  • Data Analysis:

    • Express the results as a percentage of NO inhibition compared to the LPS-only control.

In Vitro Anticancer Activity Assay: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7, HCT-116) in the appropriate medium and conditions.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium from a DMSO stock solution. The final DMSO concentration should be below 0.5%.

    • Treat the cells with the different concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Logical Relationships

The bioactivities of prenylated compounds in propolis are often mediated through the modulation of key cellular signaling pathways.

experimental_workflow propolis Raw Propolis Sample extraction Solvent Extraction (e.g., 80% Ethanol) propolis->extraction crude_extract Crude Propolis Extract extraction->crude_extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation bioactivity Bioactivity Assays crude_extract->bioactivity isolated_compound Isolated this compound fractionation->isolated_compound quantification Quantification (GC-MS, HPLC) isolated_compound->quantification isolated_compound->bioactivity antimicrobial Antimicrobial (MIC Determination) bioactivity->antimicrobial anti_inflammatory Anti-inflammatory (NO Inhibition) bioactivity->anti_inflammatory anticancer Anticancer (MTT Assay) bioactivity->anticancer

Caption: Experimental workflow for the analysis of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) prenyl_benzoate This compound prenyl_benzoate->ikk Inhibition prenyl_benzoate->ikb Inhibition of Degradation prenyl_benzoate->nfkb Inhibition of Translocation

Caption: Postulated inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor stimuli->receptor ras_rac Ras/Rac receptor->ras_rac mekk MEKK ras_rac->mekk mkk MKK3/4/6/7 mekk->mkk mapk p38 / JNK mkk->mapk Phosphorylation ap1 AP-1 (c-Jun/c-Fos) mapk->ap1 Activation nucleus Nucleus ap1->nucleus Translocation genes Inflammatory Gene Expression prenyl_benzoate This compound prenyl_benzoate->mkk Inhibition of Phosphorylation prenyl_benzoate->mapk Inhibition of Phosphorylation

Caption: Postulated modulation of the MAPK signaling pathway.

logical_relationship propolis Propolis prenylated_compounds Prenylated Compounds (including this compound) propolis->prenylated_compounds Contains bioactivities Bioactivities prenylated_compounds->bioactivities Contributes to antimicrobial Antimicrobial bioactivities->antimicrobial anti_inflammatory Anti-inflammatory bioactivities->anti_inflammatory anticancer Anticancer bioactivities->anticancer antioxidant Antioxidant bioactivities->antioxidant

Caption: Relationship between propolis and its bioactivities.

Conclusion

This compound and other related prenylated phenolic compounds are important contributors to the chemical composition and broad-spectrum bioactivities of propolis. While specific quantitative data for this compound remain to be extensively documented across various propolis types, the established therapeutic potential of propolis rich in prenylated constituents underscores the importance of this class of molecules. The provided experimental protocols offer a framework for the further investigation and quantification of this compound and for elucidating its specific contributions to the antimicrobial, anti-inflammatory, and anticancer properties of propolis. Further research is warranted to fully characterize the distribution of this compound in propolis from diverse geographical origins and to comprehensively delineate its mechanisms of action, thereby paving the way for its potential application in drug development and as a standardized component in therapeutic propolis preparations.

The Enigmatic Allure of Prenyl Benzoate: A Technical Guide to its Discovery and Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenyl benzoate (B1203000), a volatile organic compound with the chemical formula C₁₂H₁₄O₂, is a naturally occurring ester that contributes to the complex floral fragrances of various plant species. Beyond its aromatic properties, which have led to its use in the flavor and fragrance industry, emerging research into the biological activities of prenylated compounds suggests a potential for broader applications in pharmacology and drug development. This technical guide provides a comprehensive overview of the discovery of Prenyl benzoate in natural sources, detailed methodologies for its extraction and isolation, and an exploration of its putative biological signaling pathways based on current scientific understanding of structurally related molecules.

Natural Occurrence and Quantitative Analysis

This compound has been identified as a component of the floral scent of orchids, particularly within the genus Gongora. While specific quantitative data for this compound remains elusive in publicly available literature, analysis of the floral volatiles of closely related benzoate esters in Gongora pleiochroma provides a strong indication of its potential abundance.

Studies on the floral scent composition of Gongora pleiochroma have revealed significant quantities of the structurally similar compound, benzyl (B1604629) benzoate. In two different specimens of Gongora pleiochroma, benzyl benzoate was found to constitute 15.6% and a remarkable 60.6% of the total volatile concentrate, respectively[1][2][3]. This suggests that Gongora orchids are a promising and potentially rich natural source for this compound and related compounds. Further quantitative analysis focusing specifically on this compound within this genus is warranted.

Table 1: Quantitative Analysis of a Structurally Related Benzoate Ester in Gongora pleiochroma Floral Scent

CompoundNatural SourcePercentage of Volatile Concentrate (%)Analytical Method
Benzyl BenzoateGongora pleiochroma (Specimen 1)15.6GC-MS[1][2]
Benzyl BenzoateGongora pleiochroma (Specimen 2)60.6GC-MS[1][3]

Experimental Protocols: Isolation and Characterization

The isolation of this compound from natural sources, such as the flowers of Gongora orchids, typically involves the extraction of volatile compounds followed by chromatographic separation and identification. The following protocol is a detailed methodology adapted from studies on related floral scent components[1][4].

Sample Collection and Preparation
  • Plant Material: Freshly opened flowers of Gongora species are collected, ideally in the morning when the emission of floral volatiles is often at its peak.

  • Preparation: Approximately 15-20 grams of whole flowers (about 3 flowers) are used for each extraction[1]. The plant material should be handled minimally to avoid contamination and loss of volatile compounds.

Extraction of Volatile Compounds
  • Method: Microdistillation-extraction using a Likens & Nickerson-type apparatus is an effective method for isolating volatile concentrates from floral tissues[1].

  • Solvent: High-performance liquid chromatography (HPLC) grade n-pentane (3 mL) is used as the extraction solvent[1].

  • Procedure:

    • Place the fresh flowers into the sample flask of the Likens & Nickerson apparatus.

    • Add distilled water to the sample flask to facilitate steam distillation.

    • Add the n-pentane to the solvent flask.

    • Heat both flasks to initiate distillation and extraction. The process should continue for approximately 2 hours[1].

    • The volatile compounds will be steam-distilled from the flowers, condensed, and then extracted into the n-pentane layer.

    • After 2 hours, allow the apparatus to cool and carefully collect the n-pentane solution containing the volatile concentrate.

Analysis and Purification
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Instrumentation: A GC-MS system, such as a GC-MS-QP2010 Ultra system, is used for the separation and identification of the components in the volatile concentrate[1].

    • Column: A non-polar capillary column, such as a Rxi-5 ms (B15284909) silica (B1680970) capillary column (30 m × 0.25 mm; 0.25 μm film thickness), is suitable for separating the volatile compounds[1].

    • GC Conditions:

      • Injector Temperature: 250 °C[1].

      • Oven Temperature Program: Start at 60 °C, then ramp up to 240 °C at a rate of 3 °C/min[1].

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[1].

      • Injection Mode: Split injection with a ratio of 1:20[1].

      • Injection Volume: 1.0–2.0 µL of the pentane (B18724) solution[1].

    • MS Conditions:

      • Ionization: Electron ionization (EI) at 70 eV[1].

      • Ion Source Temperature: 200 °C[1].

      • Transfer Line Temperature: 250 °C[1].

      • Mass Range: Scan from m/z 35 to 400[1].

  • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).

  • Purification (Optional): For obtaining pure this compound, preparative gas chromatography or fractional distillation under reduced pressure can be employed.

Putative Biological Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, research on other prenylated compounds and benzoate derivatives provides a strong basis for hypothesizing its potential mechanisms of action, particularly in the contexts of anti-inflammatory and anti-cancer activities.

Anti-Inflammatory Activity via NF-κB and MAPK Pathway Inhibition

Prenylated compounds have been shown to exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[5][6]. It is plausible that this compound shares these properties.

  • NF-κB Pathway: In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Prenylated compounds may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm[5].

  • MAPK Pathway: The MAPK cascade (including ERK1/2 and JNK1/2) is another critical regulator of inflammation. Prenylated flavonoids have been demonstrated to directly target components of this pathway, such as SEK1-JNK1/2 and MEK1-ERK1/2, leading to a reduction in the production of inflammatory mediators[6].

G Figure 1: Putative Anti-Inflammatory Mechanism of this compound cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK MAPK_cascade MAPK Cascade (MEK/ERK, SEK/JNK) Stimulus->MAPK_cascade IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IκBα Degradation Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes Nuclear Translocation MAPK_cascade->Inflammatory_Genes Activation of Transcription Factors Prenyl_Benzoate_Inhibition1 This compound Prenyl_Benzoate_Inhibition1->IKK Prenyl_Benzoate_Inhibition2 This compound Prenyl_Benzoate_Inhibition2->MAPK_cascade

Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.

Induction of Apoptosis in Cancer Cells

Various benzoate derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells[7]. A plausible mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

  • Mitochondrial Pathway: This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak, when activated, lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. Cytochrome c then activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), which ultimately leads to the dismantling of the cell. It is hypothesized that this compound may induce apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins like Bcl-2[8][9].

G Figure 2: Hypothesized Apoptosis Induction by this compound cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Prenyl_Benzoate This compound Bcl2 Bcl-2 (Anti-apoptotic) Prenyl_Benzoate->Bcl2 Bax Bax (Pro-apoptotic) Prenyl_Benzoate->Bax Mito_Cytochrome_c Cytochrome c Bcl2->Mito_Cytochrome_c Bax->Mito_Cytochrome_c Cytochrome_c Cytochrome c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mito_Cytochrome_c->Cytochrome_c Release

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound is a naturally occurring aromatic compound with potential for applications beyond the flavor and fragrance industry. While direct research on this specific molecule is nascent, the available data on its natural sources and the biological activities of related compounds provide a solid foundation for future investigation. The high concentrations of a similar benzoate ester in Gongora orchids highlight this genus as a prime target for the isolation of this compound. The detailed experimental protocols provided herein offer a clear pathway for its extraction and characterization. Furthermore, the hypothesized mechanisms of action, centered on the inhibition of key inflammatory pathways and the induction of apoptosis, present compelling avenues for research in drug discovery and development. Further studies are essential to isolate and quantify this compound from these promising natural sources and to definitively elucidate its specific molecular targets and signaling pathways.

References

The Potential of Prenyl Benzoate as a Naturally Occurring Antioxidant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenyl benzoate (B1203000), a naturally occurring ester, has been identified as a compound of interest for its potential antioxidant properties. While direct and extensive quantitative data on its antioxidant efficacy remains emergent, its structural components—a benzoate moiety and a prenyl group—are well-represented in classes of compounds known for significant antioxidant and chemopreventive activities. This technical guide provides an in-depth overview of the current understanding of prenyl benzoate's antioxidant potential, drawing upon data from structurally related prenylated phenolic and benzoate derivatives. It details the standard experimental protocols for assessing antioxidant activity and explores the key signaling pathways through which such compounds are known to exert their effects. This document aims to serve as a foundational resource for researchers and professionals in pharmacology, natural product chemistry, and drug development.

Introduction to this compound

This compound (3-methyl-2-butenyl benzoate) is a benzoate ester found in some plant species, such as Lonicera quinquelocularis and has been noted for its potential as a naturally occurring antioxidant with possible chemopreventive attributes.[1] While it is also utilized as a flavor and fragrance agent, its chemical structure suggests a potential role in mitigating oxidative stress. The presence of the prenyl group, a lipophilic moiety, may enhance its bioavailability and interaction with cellular membranes, a characteristic seen in other bioactive prenylated compounds.[2]

Studies on compounds isolated from Lonicera quinquelocularis, including this compound, have indicated significant antioxidant activities in DPPH free radical scavenging assays. However, specific quantitative data for pure this compound from a wide range of studies is not yet extensively available in published literature. Therefore, to understand its potential, it is instructive to examine the antioxidant properties of closely related classes of compounds: prenylated phenols and benzoate derivatives.

Antioxidant Potential of Structurally Related Compounds

The antioxidant capacity of phenolic and benzoate derivatives is often linked to their chemical structure, particularly the presence and position of hydroxyl (-OH) groups and the addition of lipophilic side chains like the prenyl group.[3]

Prenylated Phenols and Flavonoids

Prenylation, the attachment of a prenyl group, is known to enhance the biological activity of flavonoids and other phenolic compounds.[2][3] This modification can increase the compound's lipophilicity, facilitating its interaction with cell membranes and potentially improving its antioxidant efficacy. A wide array of prenylated flavonoids, including chalcones, flavones, and flavanones, have demonstrated potent antioxidant activities in various in vitro assays.[2][3]

Benzoate Derivatives

Benzoate derivatives, characterized by a benzoic acid core, are recognized for their antioxidant properties, which are largely influenced by the substitution pattern on the aromatic ring. The number and location of hydroxyl and methoxy (B1213986) groups play a crucial role in their ability to donate hydrogen atoms or electrons to neutralize free radicals.

Quantitative Data for Related Compounds

Due to the limited specific data for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various prenylated flavonoids and benzoate derivatives from DPPH and ABTS radical scavenging assays. A lower IC50 value indicates greater antioxidant activity. This data is presented to illustrate the antioxidant potential within these classes of compounds and to provide a basis for hypothesizing the potential efficacy of this compound.

Compound ClassCompound NameAssayIC50 (µM)Reference
Prenylated Flavonoids XanthohumolDPPH27.7 ± 4.9[2]
8-PrenylnaringeninDPPH174.2[2]
IsobavachalconeDPPHNot Specified[2]
Benzoate Derivatives Gallic AcidDPPH2.42
Protocatechuic AcidDPPH10.4
Gentisic AcidDPPH6.1

Key Signaling Pathways in Antioxidant Activity

Phenolic and prenylated compounds often exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. A pivotal pathway in this process is the Keap1-Nrf2-ARE signaling pathway.

Under homeostatic conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds (like many antioxidants), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their transcription. This leads to an enhanced cellular defense against oxidative damage.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitination Keap1_Nrf2->Ub under normal conditions Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress (ROS/Electrophiles) ROS->Keap1_Nrf2 induces dissociation Antioxidant This compound (or related compounds) Antioxidant->Keap1_Nrf2 induces dissociation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Nrf2_ARE Nrf2-ARE Complex ARE->Nrf2_ARE Transcription Gene Transcription Nrf2_ARE->Transcription Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) Transcription->Genes Antioxidant_Assay_Workflow A Test Compound (this compound) C Prepare Serial Dilutions A->C B Positive Control (e.g., Trolox, Ascorbic Acid) B->C E Mix Samples with Radical Solution in 96-well plate C->E D Prepare Radical Solution (DPPH or ABTS) D->E F Incubate in the Dark (Room Temperature) E->F G Measure Absorbance (Spectrophotometer) F->G H Calculate % Inhibition G->H I Plot % Inhibition vs. Concentration and Determine IC50 H->I

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenyl benzoate (B1203000) and its related ester derivatives, a class of naturally occurring and synthetic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Characterized by a benzoate core structure adjoined to a prenyl or other ester functional groups, these molecules have demonstrated promising therapeutic potential across a spectrum of applications, including antimicrobial, antifungal, anticancer, antiparasitic, and enzyme inhibition activities. The lipophilic nature imparted by the prenyl moiety is often associated with enhanced membrane permeability and target interaction, contributing to their notable bioactivity. This technical guide provides a comprehensive overview of the current state of research on prenyl benzoate and related esters, with a focus on their quantitative biological data, detailed experimental methodologies, and the underlying molecular pathways.

Antimicrobial and Antifungal Activity

Prenylated benzoates and related esters have emerged as a promising class of antimicrobial and antifungal agents. Their efficacy has been demonstrated against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) and other quantitative data for the antimicrobial and antifungal activities of various prenylated esters.

CompoundTarget OrganismActivity MetricValueReference
p-Coumaric acid 3,3'-dimethyl allyl esterFusarium solaniMIC125 µM[1][2]
p-Coumaric acid 3,3'-dimethyl allyl esterFusarium oxysporumMIC62 µM[1][2]
p-Coumaric acid 3,3'-dimethyl allyl esterFusarium verticillioidesMIC250 µM[1][2]
Prenylated Benzo-lactoneStaphylococcus aureusZone of Inhibition17-25 mm
Prenylated Benzo-lactoneSalmonella typhiZone of Inhibition17-25 mm
Prenylated Benzo-lactoneCandida albicansZone of Inhibition17-25 mm
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing against Fusarium spp.

This protocol is adapted from methodologies used for testing the antifungal activity of prenylated cinnamic esters against clinical Fusarium species.[1][2]

Materials:

  • Test compounds (e.g., p-coumaric acid 3,3'-dimethyl allyl ester)

  • Fusarium spp. clinical isolates

  • Potato Dextrose Agar (B569324) (PDA)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control antifungal (e.g., Amphotericin B, Terbinafine)

  • Solvent for test compounds (e.g., DMSO)

Procedure:

  • Fungal Culture Preparation: Culture the Fusarium isolates on PDA plates at 28°C for 5-7 days to promote sporulation.

  • Inoculum Preparation: Harvest conidia by flooding the agar surface with sterile saline (0.85%) containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 1-5 x 10^4 CFU/mL in RPMI-1640 medium using a hemocytometer or spectrophotometer.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 7.8 to 250 µM). Ensure the final DMSO concentration is non-inhibitory to fungal growth (typically ≤1%).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a solvent control (fungal inoculum with the same concentration of DMSO as the test wells).

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the solvent control. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture on PDA Inoculum_Prep Prepare Inoculum (1-5 x 10^4 CFU/mL) Fungal_Culture->Inoculum_Prep Inoculation Inoculate 96-well Plate Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of Prenyl Ester Compound_Dilution->Inoculation Incubation Incubate at 35°C (48-72h) Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Workflow for antifungal susceptibility testing.

Anticancer Activity

Several prenylated benzoate derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents. The introduction of a prenyl group can enhance the lipophilicity of the parent molecule, potentially leading to increased cellular uptake and interaction with intracellular targets.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of prenylated compounds against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
4-C-prenyl piceatannolHepG2 (Hepatocellular Carcinoma)< 35
4-C-prenyl piceatannolMCF-7 (Breast Carcinoma)< 35
Dihydroxybenzoic acid (DHBA)Various Cancer CellsNot specified, but potent[3][4]
Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6][7][8]

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (prenylated benzoate derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Anticancer Signaling Pathway

Some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis.[3][4]

Anticancer_Signaling cluster_cell Cancer Cell PB Prenylated Benzoate Derivative HDAC HDAC PB->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Gene_Expression->Cell_Cycle_Arrest Caspase3 Caspase-3 Activation Gene_Expression->Caspase3 ROS ROS Induction Gene_Expression->ROS Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase3->Apoptosis ROS->Apoptosis

Proposed HDAC inhibition pathway.

Antiparasitic Activity

Prenylated benzoic acid derivatives isolated from Piper species have demonstrated significant activity against various parasites, including Leishmania, Trypanosoma, and Plasmodium species.[9][10][11][12]

Quantitative Antiparasitic Data

The following table summarizes the in vitro antiparasitic activities of selected prenylated benzoic acid derivatives.

CompoundTarget OrganismIC50 (µg/mL)Reference
3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acidLeishmania braziliensis6.5[9][10][12]
3-[(2E,6E,10E)-11-carboxy-3,7,15-trimethyl-2,6,10,14-hexadecatetraenyl)-4,5-dihydroxybenzoic acidPlasmodium falciparum3.2[9][10]
4-hydroxy-3-(3-methyl-1-oxo-2-butenyl)-5-(3-methyl-2-butenyl)benzoic acidTrypanosoma cruzi16.5[9][10]
Methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoateLeishmania spp.13.8 - 18.5[11]
Methyl 3,4-dihydroxy-5-(2-hydroxy-3-methylbutenyl)benzoateTrypanosoma cruzi16.4[11]
Methyl 4-hydroxy-3-(2-hydroxy-3-methyl-3-butenyl)benzoateTrypanosoma cruzi15.6[11]
Experimental Protocol: In Vitro Anti-leishmanial Assay (Promastigote Model)

This protocol is a general guideline for assessing the activity of compounds against the promastigote stage of Leishmania.

Materials:

  • Leishmania promastigotes (e.g., L. braziliensis)

  • Schneider's Drosophila Medium supplemented with 10% FBS

  • 96-well plates

  • Test compound

  • Positive control (e.g., Pentamidine)

  • Resazurin (B115843) solution

  • Microplate fluorometer

Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in supplemented Schneider's medium at 26°C.

  • Compound Dilution: Prepare serial dilutions of the test compound in the culture medium in 96-well plates.

  • Inoculation: Add promastigotes at a concentration of 1 x 10^6 parasites/mL to each well.

  • Controls: Include a positive control (parasites with a known anti-leishmanial drug), a negative control (parasites in medium only), and a solvent control.

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Viability Assessment: Add resazurin solution to each well and incubate for another 2-4 hours. Measure the fluorescence (excitation 530 nm, emission 590 nm). The fluorescence intensity is proportional to the number of viable parasites.

  • IC50 Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

Enzyme Inhibition

This compound and its analogs have been shown to inhibit specific enzymes, highlighting their potential for targeted therapeutic interventions. A notable example is the inhibition of Coenzyme Q biosynthesis.

Inhibition of Coenzyme Q Biosynthesis

Benzoate and its derivatives can act as inhibitors of Coq2, a key enzyme in the Coenzyme Q (CoQ) biosynthetic pathway.[13][14][15][16][17] This inhibition can lead to a decrease in cellular CoQ levels, impacting mitochondrial function.

Proposed Mechanism of Coq2 Inhibition

CoQ_Biosynthesis_Inhibition cluster_pathway Coenzyme Q Biosynthesis Pathway p_hydroxybenzoic_acid p-Hydroxybenzoic Acid Coq2 Coq2 (4-hydroxybenzoate: polyprenyl transferase) p_hydroxybenzoic_acid->Coq2 Polyprenyl_pyrophosphate Polyprenyl Pyrophosphate Polyprenyl_pyrophosphate->Coq2 Prenylated_intermediate 3-Polyprenyl-4- hydroxybenzoic acid Coq2->Prenylated_intermediate CoQ Coenzyme Q Prenylated_intermediate->CoQ ...multiple steps Prenyl_benzoate This compound Analogs (e.g., 4-Nitrobenzoate) Prenyl_benzoate->Coq2 Competitive Inhibition

Inhibition of Coq2 by this compound analogs.

Molluscicidal Activity

Certain prenylated p-hydroxybenzoic acid derivatives isolated from Piper aduncum have demonstrated significant molluscicidal activity, which is relevant for the control of snail-borne diseases like schistosomiasis.

Quantitative Molluscicidal Data
CompoundTarget OrganismActivity MetricValueReference
Methyl 3,5-bis(3-methyl-2-butenyl)-4-methoxybenzoateOncomelania hupensisLC50Not specified, but active
4-hydroxy-3-(3-methyl-2-butenyl)-5-(3-methyl-2-butenyl)-benzoic acidOncomelania hupensisLC50Not specified, but active
3,5-bis(3-methyl-2-butenyl)-4-methoxybenzoic acidOncomelania hupensisLC50Not specified, but active
4-hydroxy-3,5-bis(3-methyl-2-butenyl)-benzoic acid (nervogenic acid)Oncomelania hupensisLC50Not specified, but active
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)-benzoateOncomelania hupensisLC50Not specified, but active
Experimental Protocol: Molluscicidal Activity Assay

This protocol is a general method for evaluating the molluscicidal activity of natural products against snail vectors, adapted from WHO guidelines.[18][19][20][21][22]

Materials:

  • Test snails (e.g., Oncomelania hupensis, Biomphalaria glabrata)

  • Test compound

  • Dechlorinated water

  • Glass beakers or multi-well plates

  • Positive control (e.g., Niclosamide)

Procedure:

  • Snail Acclimatization: Maintain the snails in laboratory conditions for at least 24 hours before the experiment.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in an appropriate solvent and then dilute it with dechlorinated water to the desired concentrations.

  • Exposure: Place a defined number of snails (e.g., 10) in beakers containing the test solutions of different concentrations.

  • Controls: Include a positive control with a known molluscicide and a negative control with dechlorinated water only.

  • Incubation: Expose the snails to the test solutions for a specified period (e.g., 24 hours).

  • Recovery: After the exposure period, transfer the snails to fresh dechlorinated water and observe for mortality after another 24 hours. Mortality is determined by the absence of movement or response to a gentle probe.

  • LC50 Calculation: Calculate the lethal concentration required to kill 50% of the snail population (LC50) using probit analysis.

Conclusion

This compound and its related esters represent a versatile class of bioactive molecules with significant therapeutic potential. The data and protocols presented in this guide highlight their efficacy as antimicrobial, antifungal, anticancer, antiparasitic, and enzyme-inhibiting agents. The presence of the prenyl moiety appears to be a key determinant of their biological activity, likely by enhancing their interaction with biological membranes and molecular targets. Further research, including detailed mechanistic studies, structure-activity relationship (SAR) optimization, and in vivo efficacy and safety evaluations, is warranted to fully elucidate their therapeutic utility and advance these promising compounds towards clinical applications. The provided experimental frameworks can serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery to systematically evaluate and develop this important class of compounds. the fields of natural product chemistry, pharmacology, and drug discovery to systematically evaluate and develop this important class of compounds.

References

"Prenyl benzoate" as a volatile compound in floral scents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Prenyl benzoate (B1203000) (3-methyl-2-butenyl benzoate) is an aromatic ester that contributes significantly to the complex tapestry of floral scents in a variety of plant species. Its characteristic sweet, balsamic, and slightly fruity aroma, with nuances of tuberose and tea, makes it a valuable compound in the fragrance industry. For researchers in plant science, chemical ecology, and drug development, understanding the biosynthesis, analysis, and biological context of prenyl benzoate is crucial for applications ranging from elucidating plant-pollinator interactions to exploring novel therapeutic agents. This guide provides a comprehensive overview of this compound as a floral volatile, detailing its chemical properties, biosynthetic pathways, analytical methodologies, and quantitative occurrence.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . A summary of its key physical and chemical properties is presented in Table 1. Its relatively high boiling point and low vapor pressure contribute to its role as a middle-to-base note in fragrances, providing longevity and depth to the overall scent profile.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
CAS Number 5205-11-8
Appearance Colorless clear liquid
Odor Profile Sweet, balsamic, fruity, floral, with tea and tuberose notes
Boiling Point 269.66 °C (estimated)
Flash Point 98.89 °C
Specific Gravity 1.016 - 1.025 @ 25 °C
Refractive Index 1.514 - 1.521 @ 20 °C
Solubility Insoluble in water; soluble in alcohol
Vapor Pressure 0.002 hPa @ 20°C

Biosynthesis of this compound in Floral Tissues

The biosynthesis of this compound in plants involves the convergence of two major metabolic pathways: the shikimate pathway, which produces benzoic acid, and the terpenoid (or isoprenoid) biosynthesis pathway, which provides the prenyl group.

Biosynthesis of the Benzoic Acid Moiety

The formation of benzoic acid in plants primarily occurs through the β-oxidative pathway, starting from L-phenylalanine, an aromatic amino acid derived from the shikimate pathway.

Benzoic Acid Biosynthesis cluster_shikimate Shikimate Pathway cluster_beta_oxidation β-Oxidative Pathway L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL Cinnamoyl-CoA Cinnamoyl-CoA trans-Cinnamic acid->Cinnamoyl-CoA CNL 3-Hydroxy-3-phenylpropanoyl-CoA 3-Hydroxy-3-phenylpropanoyl-CoA Cinnamoyl-CoA->3-Hydroxy-3-phenylpropanoyl-CoA CHD 3-Oxo-3-phenylpropanoyl-CoA 3-Oxo-3-phenylpropanoyl-CoA 3-Hydroxy-3-phenylpropanoyl-CoA->3-Oxo-3-phenylpropanoyl-CoA CHD Benzoyl-CoA Benzoyl-CoA 3-Oxo-3-phenylpropanoyl-CoA->Benzoyl-CoA KAT Benzoic acid Benzoic acid Benzoyl-CoA->Benzoic acid PAL Phenylalanine Ammonia-Lyase CNL Cinnamate-CoA Ligase CHD Cinnamoyl-CoA Hydratase/Dehydrogenase KAT 3-Ketoacyl-CoA Thiolase This compound Final Biosynthesis cluster_precursors Precursors Benzoyl-CoA Benzoyl-CoA This compound This compound Benzoyl-CoA->this compound Prenol Prenol Prenol->this compound enzyme Benzoyl-CoA:Prenol Benzoyltransferase (Hypothetical) enzyme->this compound Experimental Workflow for Floral Scent Analysis cluster_collection Volatile Collection cluster_analysis Analysis cluster_quantification Data Processing Flower Sample Flower Sample Dynamic Headspace Dynamic Headspace Flower Sample->Dynamic Headspace Push-Pull Airflow HS-SPME HS-SPME Flower Sample->HS-SPME Static Headspace Solvent Elution Solvent Elution Dynamic Headspace->Solvent Elution Thermal Desorption Thermal Desorption HS-SPME->Thermal Desorption GC-MS Analysis GC-MS Analysis Solvent Elution->GC-MS Analysis Peak Identification\n(Mass Spectra Library) Peak Identification (Mass Spectra Library) GC-MS Analysis->Peak Identification\n(Mass Spectra Library) Quantification\n(Internal Standard) Quantification (Internal Standard) GC-MS Analysis->Quantification\n(Internal Standard) Thermal Desorption->GC-MS Analysis Signaling Pathway for Floral Scent Regulation Light Light Transcription Factors Transcription Factors Light->Transcription Factors Circadian Clock Circadian Clock Circadian Clock->Transcription Factors Developmental Cues Developmental Cues Developmental Cues->Transcription Factors Biosynthetic Genes Biosynthetic Genes Transcription Factors->Biosynthetic Genes Activation/ Repression Enzyme Production Enzyme Production Biosynthetic Genes->Enzyme Production This compound Biosynthesis This compound Biosynthesis Enzyme Production->this compound Biosynthesis Volatile Emission Volatile Emission This compound Biosynthesis->Volatile Emission

"Prenyl benzoate" CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prenyl benzoate (B1203000), a significant compound in the fields of flavor, fragrance, and potentially, therapeutics. This document details its chemical identity, physicochemical properties, and relevant experimental protocols, designed for professionals in research and development.

Chemical Identifiers and Nomenclature

Prenyl benzoate, also known by its IUPAC name 3-methylbut-2-enyl benzoate, is a benzoate ester recognized for its sweet, balsamic, and fruity aroma.[1][2] It is utilized as a flavoring agent and in fragrance formulations.[3] Below is a comprehensive table of its chemical identifiers.

Identifier TypeValueReference(s)
CAS Number 5205-11-8[3]
IUPAC Name 3-methylbut-2-enyl benzoate[3]
Synonyms 3-Methyl-2-butenyl (B1208987) benzoate, Benzoic acid 3-methyl-2-butenyl ester, this compound[3]
Molecular Formula C₁₂H₁₄O₂[3]
InChI InChI=1S/C12H14O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3[3]
InChIKey INVWRXWYYVMFQC-UHFFFAOYSA-N[3]
SMILES CC(=CCOC(=O)C1=CC=CC=C1)C[3]
FEMA Number 4203[3]
EINECS Number 225-998-7
PubChem CID 21265[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below, providing essential data for its handling, analysis, and application in a laboratory setting.

PropertyValueReference(s)
Molecular Weight 190.24 g/mol [3]
Appearance Colorless liquid[4]
Odor Sweet, balsamic, fruity, with tea-like notes[1][2]
Boiling Point 280.00 to 281.00 °C @ 760.00 mm Hg[5]
Flash Point 210.00 °F (98.89 °C) (Closed Cup)[6]
Specific Gravity 1.01600 to 1.02500 @ 25.00 °C[6]
Refractive Index 1.51400 to 1.52100 @ 20.00 °C[6]
Solubility Insoluble in water; soluble in alcohol[]
Vapor Pressure 0.004000 mmHg @ 25.00 °C (estimated)[5]

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction (Adapted Protocol)

The synthesis of this compound can be achieved via the Schotten-Baumann reaction, a well-established method for the preparation of esters.[8] This adapted protocol is based on the synthesis of phenyl benzoate and substitutes prenyl alcohol as the starting material.[1][9][10]

Materials:

  • Prenyl alcohol (3-methyl-2-buten-1-ol)

  • Benzoyl chloride

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Ethanol (for recrystallization)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Conical flask, separatory funnel, round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator, and standard laboratory glassware.

Procedure:

  • In a conical flask, dissolve prenyl alcohol in a 10% aqueous solution of sodium hydroxide.

  • To this solution, add benzoyl chloride dropwise while stirring vigorously. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.

  • After the addition is complete, continue stirring the mixture for approximately 30-60 minutes at room temperature to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with water to remove any unreacted benzoyl chloride and sodium hydroxide.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation or by recrystallization from ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Prenyl_alcohol Prenyl Alcohol Reaction_mixture Reaction Mixture (Schotten-Baumann) Prenyl_alcohol->Reaction_mixture Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Reaction_mixture NaOH_solution 10% NaOH Solution NaOH_solution->Reaction_mixture Extraction Extraction with Organic Solvent Reaction_mixture->Extraction Washing Washing with NaHCO3 and Water Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification_step Vacuum Distillation or Recrystallization Evaporation->Purification_step Product Pure this compound Purification_step->Product

A generalized workflow for the synthesis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the identification and quantification of volatile and semi-volatile compounds such as this compound, particularly in complex mixtures like fragrance and flavor formulations.[2][11]

Instrumentation and Conditions (General):

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, DB-5MS, or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 60-100 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280-300 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Ion Source Temperature: Typically 230-250 °C.

  • Transfer Line Temperature: Typically 280-300 °C.

  • Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-400 amu is generally sufficient.

Sample Preparation:

Samples containing this compound, such as essential oils or fragrance mixtures, are typically diluted in a suitable solvent (e.g., ethanol, hexane, or dichloromethane) prior to injection.[11]

Biological Activity and Potential Signaling Pathways

Prenylated compounds, including this compound, have garnered interest for their potential biological activities, such as antioxidant and chemopreventive properties.[] The addition of a prenyl group can enhance the lipophilicity of a molecule, potentially increasing its interaction with cell membranes and its overall bioavailability.[12][13][14]

While specific signaling pathways for this compound are not extensively documented, the antioxidant activity of prenylated phenols is generally attributed to their ability to scavenge free radicals. This mechanism involves the donation of a hydrogen atom from a hydroxyl group to a radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance.

Antioxidant_Mechanism cluster_system Biological System cluster_intervention Antioxidant Intervention Free_Radical Free Radical (R•) Cellular_Damage Cellular Damage (Oxidative Stress) Free_Radical->Cellular_Damage causes Neutralization Radical Neutralization Free_Radical->Neutralization Prenylated_Phenol Prenylated Phenol (e.g., this compound) Prenylated_Phenol->Neutralization donates H• Neutralization->Cellular_Damage prevents Stabilized_Radical Stabilized Phenoxy Radical Neutralization->Stabilized_Radical forms

References

Spectral data for "Prenyl benzoate" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for prenyl benzoate (B1203000), a compound of interest in flavor, fragrance, and potentially other areas of chemical research. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Quantitative Spectral Data

The spectral data for prenyl benzoate is summarized in the tables below, providing a clear reference for researchers.

¹H NMR Data

Instrument: BRUKER AC-300[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.05dd8.4, 1.52HAromatic (ortho to C=O)
7.55t7.41HAromatic (para to C=O)
7.44t7.82HAromatic (meta to C=O)
5.42t7.21H=CH-
4.81d7.22H-O-CH₂-
1.80s3H-C(CH₃)₂
1.76s3H-C(CH₃)₂
¹³C NMR Data
Chemical Shift (δ) ppmAssignment
166.5C=O
138.8=C(CH₃)₂
132.8Aromatic (para to C=O)
130.5Aromatic (ipso to C=O)
129.6Aromatic (ortho to C=O)
128.3Aromatic (meta to C=O)
119.5=CH-
61.9-O-CH₂-
25.8-C(CH₃)₂
18.2-C(CH₃)₂
Infrared (IR) Spectroscopy Data

Technique: CAPILLARY CELL: NEAT[1]

Wavenumber (cm⁻¹)IntensityAssignment
3065MediumAromatic C-H Stretch
2980, 2917MediumAliphatic C-H Stretch
1718StrongC=O Ester Stretch
1602, 1585, 1452Medium-StrongAromatic C=C Stretch
1270StrongEster C-O Stretch
1110StrongEster C-O Stretch
710StrongAromatic C-H Bend (Ortho-disubstituted)
Mass Spectrometry (MS) Data

Instrument: HITACHI M-80B[1] Ionization Method: Electron Impact (EI)[1]

m/zRelative Intensity (%)Assignment
1905[M]⁺ (Molecular Ion)
12220[C₇H₆O₂]⁺
105100[C₇H₅O]⁺ (Benzoyl Cation)
7730[C₆H₅]⁺ (Phenyl Cation)
6940[C₅H₉]⁺ (Prenyl Cation)
4155[C₃H₅]⁺

Experimental Protocols

The following sections outline the detailed methodologies for the key spectroscopic analyses performed on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology: A sample of this compound was dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a BRUKER AC-300 spectrometer.[1] For ¹H NMR, the spectral width was set to encompass the expected chemical shift range (typically 0-12 ppm), and a sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology: The IR spectrum was obtained using a neat sample in a capillary cell.[1] A drop of liquid this compound was placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The plates were then mounted in the sample holder of an FTIR spectrometer. The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹).[3] The background spectrum of the empty salt plates was subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Mass spectral analysis was performed on a HITACHI M-80B mass spectrometer using electron impact (EI) ionization.[1] A small amount of the sample was introduced into the instrument, where it was vaporized and bombarded with a high-energy electron beam (typically 70 eV). This caused the molecule to ionize and fragment.[5] The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic field.[5] The detector recorded the abundance of each ion, and the data was plotted as a mass spectrum, showing the relative intensity of each fragment.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample Chemical Compound (this compound) Prep Dissolution / Preparation Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Spectral Data Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret Report Technical Guide / Whitepaper Interpret->Report

Caption: Workflow of Spectroscopic Analysis.

References

Core Topic: Prenyl Benzoate Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the solubility of Prenyl Benzoate (B1203000) in various organic solvents, designed for researchers, scientists, and professionals in drug development.

Introduction

Prenyl benzoate (3-methyl-2-butenyl benzoate) is an aromatic ester recognized for its sweet, balsamic odor.[1][2][] It is utilized in the flavor and fragrance industries and has been investigated for its potential as a naturally occurring antioxidant with chemopreventive properties.[] For researchers in drug development and formulation science, understanding the solubility of this compound in various organic solvents is critical for its application in screening assays, formulation development, and analytical method design. This guide provides a summary of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Physicochemical Properties of this compound

A brief overview of the key physicochemical properties of this compound is presented below:

PropertyValue
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol [1][4]
Appearance Colorless liquid[2][][5]
Boiling Point 280-281 °C at 760 mmHg[5]
LogP (o/w) 3.2 - 3.818 (estimated)[1][4][5]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The following table summarizes the known qualitative and quantitative solubility information.

SolventTypeSolubilityTemperature (°C)
WaterPolar ProticInsoluble / Practically Insoluble[1][][4]N/A
WaterPolar Protic38.64 mg/L (estimated)[5][6]25
EthanolPolar ProticSoluble[1][][4][5]N/A
AlcoholPolar ProticSoluble[][5][6]N/A

The high octanol-water partition coefficient (LogP) suggests a preference for non-polar, lipophilic environments, indicating that this compound is likely to be soluble in a range of common organic solvents such as acetone, ethyl acetate, chloroform, and dimethyl sulfoxide (B87167) (DMSO). However, experimental verification is necessary to determine the quantitative solubility in these solvents.

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of a compound like this compound. The shake-flask method is a widely accepted technique for measuring equilibrium solubility.[7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Reagents:

  • This compound (≥98% purity)

  • Selected organic solvent (analytical grade)

  • Anhydrous Magnesium Sulfate (for drying, if necessary)

  • Calibrated analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure: Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.[7]

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid material, it is crucial to take the sample from the upper part of the solution.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Analysis:

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the original concentration of the saturated solution by applying the dilution factor.

  • Data Reporting:

    • The solubility should be reported in units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was conducted.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Solubility_Workflow A Start: Select Solvent & Compound B Add Excess Compound to Solvent A->B C Equilibrate in Thermostatic Shaker (e.g., 24-48h at 25°C) B->C D Phase Separation (Settle & Centrifuge) C->D E Withdraw & Filter Supernatant D->E F Prepare Serial Dilutions E->F G Analyze Concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility (mg/mL or mol/L) G->H I End: Report Data H->I

Caption: Workflow for solubility determination.

References

An In-depth Technical Guide to the Thermochemical Properties of Prenyl Benzoate for Reaction Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Prenyl Benzoate (B1203000)

Prenyl benzoate (3-methyl-2-butenyl benzoate) is an aromatic ester with applications in the flavor and fragrance industry.[1][2] Its molecular structure, consisting of a benzoate group and a prenyl moiety, makes it a subject of interest for understanding structure-property relationships in organic molecules. Accurate thermochemical data—such as enthalpy of formation, entropy, and heat capacity—are fundamental inputs for robust reaction modeling, enabling the prediction of reaction feasibility, equilibrium constants, and kinetic behavior.

Physicochemical Properties of this compound

While comprehensive thermochemical data is sparse, several physical properties of this compound have been reported, primarily by commercial suppliers. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄O₂[1][3]
Molecular Weight 190.24 g/mol [3][4]
CAS Number 5205-11-8[3]
Appearance Colorless clear liquid (est.)[1][5]
Boiling Point 280.00 to 281.00 °C @ 760.00 mm Hg[5]
269.66 °C (EPI 4.0)[]
Specific Gravity 1.01600 to 1.02500 @ 25.00 °C[1][5]
1.02000 to 1.02800 @ 20.00 °C[1][7]
Refractive Index 1.51400 to 1.52100 @ 20.00 °C[1][5]
Flash Point 210.00 °F (98.89 °C) TCC[1][5]
Vapor Pressure 0.004000 mmHg @ 25.00 °C (est.)[5]
Solubility Insoluble in water; soluble in alcohol[]

Methodologies for Determining Thermochemical Properties

Given the lack of specific experimental data for this compound, this section details the established experimental and computational methods used for determining the thermochemical properties of related esters.

3.1.1. Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.

  • Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

  • Apparatus: A high-precision bomb calorimeter.

  • Procedure:

    • The liquid sample (e.g., this compound) is encapsulated in a gelatin capsule or another suitable container of known mass and heat of combustion.

    • The capsule is placed in the crucible inside the bomb, which is then sealed and pressurized with pure oxygen.

    • The bomb is submerged in a known quantity of water in the calorimeter.

    • The sample is ignited via an electrical fuse.

    • The temperature of the water is monitored until it reaches a maximum and then begins to cool.

    • The heat of combustion is calculated from the temperature change, taking into account the heat capacity of the calorimeter system.

    • The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

3.2. Computational Chemistry Approaches

Computational quantum chemistry is a powerful tool for estimating the thermochemical properties of molecules for which experimental data is unavailable.[8]

3.2.1. Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio methods and Density Functional Theory (DFT) can provide accurate predictions of thermochemical properties.

  • Methods:

    • G3MP2 and G4: These are composite methods that approximate high-level calculations by combining results from several lower-level calculations. They are known to provide good accuracy for enthalpies of formation.[9][10]

    • DFT Functionals (e.g., B3LYP, M06-2X): These methods offer a good balance between computational cost and accuracy for a wide range of chemical systems.[8][11][12]

  • Typical Workflow:

    • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically done using a DFT method with a suitable basis set (e.g., 6-31G* or larger).[12]

    • Vibrational Frequency Calculation: These calculations are performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.[11]

    • Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher-level theory or a larger basis set.

    • Calculation of Thermochemical Properties: The standard enthalpy of formation, entropy, and heat capacity are calculated from the electronic energy, ZPVE, and vibrational frequencies.[11] For enthalpy of formation, an atomization or isodesmic reaction scheme is typically employed.

Reaction Modeling Applications

The thermochemical data for this compound, once determined, can be used in various reaction modeling scenarios. For instance, in the modeling of its synthesis via the esterification of benzoic acid with prenyl alcohol, the enthalpy of reaction (ΔrH°) can be calculated as follows:

ΔrH° = ΣΔfH°(products) - ΣΔfH°(reactants)

This information is vital for reactor design, process optimization, and safety analysis.

Visualization of Workflow

The following diagram illustrates a general workflow for the determination of thermochemical properties for use in reaction modeling, applicable to compounds like this compound where direct data is lacking.

Thermochemical_Properties_Workflow cluster_data_acquisition Data Acquisition cluster_experimental Experimental Determination cluster_computational Computational Estimation cluster_modeling Reaction Modeling lit_search Literature Search (e.g., this compound) exp_data Experimental Data Available? lit_search->exp_data comb_cal Combustion Calorimetry (ΔfH°) exp_data->comb_cal No dsc Differential Scanning Calorimetry (Cp) exp_data->dsc No dft DFT/Ab Initio Calculations (G3MP2, B3LYP) exp_data->dft No therm_db Thermochemical Database exp_data->therm_db Yes comb_cal->therm_db dsc->therm_db therm_calc Statistical Mechanics (S°, Cp) dft->therm_calc therm_calc->therm_db reaction_model Kinetic and Equilibrium Modeling therm_db->reaction_model

Caption: Workflow for obtaining thermochemical properties for reaction modeling.

Conclusion

While specific experimental thermochemical data for this compound remains elusive, this guide provides researchers with a clear pathway to obtain these crucial parameters. By employing the detailed experimental and computational methodologies outlined, scientists can generate the necessary data for accurate reaction modeling. The availability of such data is paramount for the predictive modeling of chemical processes, which is a cornerstone of modern chemical research and development. The general lack of experimental data for many esters, as noted in the literature, highlights the importance of computational chemistry in filling these knowledge gaps.[13]

References

Methodological & Application

Synthesis of Prenyl Benzoate via Esterification of Benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenyl benzoate (B1203000), also known as 3-methyl-2-butenyl (B1208987) benzoate, is an organic ester with applications in the fragrance, flavor, and pharmaceutical industries.[1][2][3] Its characteristic sweet, balsamic, and fruity aroma makes it a valuable ingredient in perfumery and as a flavoring agent.[4][5] In the realm of drug development, prenylated compounds, including prenyl benzoate, are of significant interest due to their potential biological activities. The prenyl group can enhance the lipophilicity and membrane permeability of a molecule, potentially improving its pharmacokinetic and pharmacodynamic properties.[5]

This document provides detailed application notes and experimental protocols for the synthesis of this compound through the esterification of benzoic acid. Three common and effective esterification methods are presented: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Synthetic Pathways Overview

The synthesis of this compound from benzoic acid and prenyl alcohol (3-methyl-2-buten-1-ol) can be achieved through several established esterification methods. The choice of method often depends on the desired scale, the sensitivity of the starting materials to harsh conditions, and the desired purity of the final product.

Synthesis_Pathways cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification cluster_mitsunobu Mitsunobu Reaction benzoic_acid Benzoic Acid fischer H₂SO₄ or p-TsOH Heat benzoic_acid->fischer Acid Catalyst steglich DCC, DMAP Room Temperature benzoic_acid->steglich Coupling Agents mitsunobu DEAD, PPh₃ 0°C to Room Temp benzoic_acid->mitsunobu Redox Couple prenyl_alcohol Prenyl Alcohol prenyl_alcohol->fischer Acid Catalyst prenyl_alcohol->steglich Coupling Agents prenyl_alcohol->mitsunobu Redox Couple prenyl_benzoate This compound fischer->prenyl_benzoate steglich->prenyl_benzoate mitsunobu->prenyl_benzoate

Caption: Overview of synthetic pathways for this compound synthesis.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the different synthetic methods. Please note that actual yields may vary depending on the specific experimental setup and purification techniques.

Table 1: Comparison of Synthetic Protocols for this compound Synthesis

ParameterFischer EsterificationSteglich EsterificationMitsunobu Reaction
Catalyst/Reagents H₂SO₄ or p-TsOHDCC, DMAPDEAD, PPh₃
Solvent Excess Prenyl Alcohol or Toluene (B28343)Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature RefluxRoom Temperature0 °C to Room Temperature
Reaction Time 4-24 hours2-12 hours1-6 hours
Typical Yield 60-80%80-95%75-90%
Workup Aqueous wash, extractionFiltration, aqueous washChromatography

Table 2: Reagent Quantities per 1 mmol of Benzoic Acid

ReagentFischer EsterificationSteglich EsterificationMitsunobu Reaction
Benzoic Acid 1.0 mmol1.0 mmol1.0 mmol
Prenyl Alcohol 1.2 - 5.0 mmol1.1 mmol1.2 mmol
Sulfuric Acid (H₂SO₄) 0.1 - 0.5 mmol--
DCC -1.1 mmol-
DMAP -0.1 mmol-
DEAD --1.2 mmol
PPh₃ --1.2 mmol
Solvent Volume 5 - 10 mL5 - 10 mL5 - 10 mL

Experimental Protocols

Protocol 1: Fischer Esterification

This method is a classic acid-catalyzed esterification suitable for larger-scale synthesis.[6][7]

Fischer_Workflow start Start reactants Combine Benzoic Acid, Prenyl Alcohol, and H₂SO₄ start->reactants reflux Reflux for 4-24 hours reactants->reflux cool Cool to Room Temperature reflux->cool extract Dilute with Ether Wash with NaHCO₃ (aq) and Brine cool->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify end End purify->end

Caption: Workflow for Fischer Esterification of benzoic acid.

Materials:

  • Benzoic Acid

  • Prenyl Alcohol (3-methyl-2-buten-1-ol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (optional, if not using excess prenyl alcohol as solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzoic acid (1.0 eq), prenyl alcohol (1.2-5.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.5 eq) or p-TsOH. If not using a large excess of prenyl alcohol, toluene can be used as a solvent.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer successively with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or silica (B1680970) gel column chromatography.

Protocol 2: Steglich Esterification

This method is a mild and efficient procedure for ester synthesis, particularly useful for small-scale reactions and when dealing with acid-sensitive substrates.[1][8]

Steglich_Workflow start Start reactants Dissolve Benzoic Acid, Prenyl Alcohol, and DMAP in DCM start->reactants cool_add Cool to 0°C Add DCC solution reactants->cool_add react Stir at Room Temperature for 2-12 hours cool_add->react filter Filter to remove DCU react->filter wash Wash Filtrate with HCl (aq), NaHCO₃ (aq), and Brine filter->wash dry Dry Organic Layer (Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Caption: Workflow for Steglich Esterification.

Materials:

  • Benzoic Acid

  • Prenyl Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1.0 eq), prenyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting alcohols to esters with inversion of stereochemistry (though not relevant for the achiral prenyl alcohol). It proceeds under mild, neutral conditions.[9][10]

Mitsunobu_Workflow start Start reactants Dissolve Benzoic Acid, Prenyl Alcohol, and PPh₃ in THF start->reactants cool_add Cool to 0°C Add DEAD dropwise reactants->cool_add react Stir at Room Temperature for 1-6 hours cool_add->react concentrate Concentrate in vacuo react->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

References

Application Notes and Protocols for the Synthesis of Prenyl Benzoate via Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schotten-Baumann reaction is a well-established and versatile method for the synthesis of esters and amides. This reaction typically involves the acylation of an alcohol or amine with an acyl halide or anhydride (B1165640) in the presence of a base. The base serves to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the formation of the product. This document provides detailed application notes and protocols for the synthesis of prenyl benzoate (B1203000) (3-methyl-2-butenyl benzoate) from prenyl alcohol and benzoyl chloride, a reaction of interest in the fields of organic synthesis, fragrance chemistry, and pharmaceutical development. Prenyl benzoate is a valuable compound known for its pleasant balsamic and fruity aroma and is used in the flavor and fragrance industry.

Reaction Principle

The synthesis of this compound via the Schotten-Baumann reaction proceeds through the nucleophilic acyl substitution of benzoyl chloride with prenyl alcohol. The reaction is typically carried out in a biphasic system or in the presence of a base such as pyridine (B92270) or aqueous sodium hydroxide (B78521). The base plays a crucial role by deprotonating the alcohol to form a more nucleophilic alkoxide and by neutralizing the hydrochloric acid byproduct.

Overall Reaction:

Experimental Protocols

While a specific detailed protocol for the Schotten-Baumann synthesis of this compound is not widely published, the following procedure is adapted from established protocols for similar esterifications, such as the synthesis of phenyl benzoate.[1][2] Researchers should optimize the conditions for their specific laboratory setup.

Method 1: Using Aqueous Sodium Hydroxide

This method is a classic Schotten-Baumann procedure utilizing a biphasic system.

Materials:

  • Prenyl alcohol (3-methyl-2-buten-1-ol)

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve prenyl alcohol (1.0 eq) in dichloromethane.

  • Add an excess of 10% aqueous sodium hydroxide solution (e.g., 2-3 equivalents relative to prenyl alcohol).

  • Cool the vigorously stirred mixture in an ice bath to 0-5 °C.

  • Add benzoyl chloride (1.1-1.2 eq) dropwise from the dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the smell of benzoyl chloride is no longer apparent.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any remaining base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Method 2: Using Pyridine as a Base and Solvent

This method employs an organic base, which can also act as a catalyst.[3]

Materials:

  • Prenyl alcohol

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Diethyl ether or dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve prenyl alcohol (1.0 eq) in anhydrous pyridine.

  • Cool the solution in an ice bath to 0 °C.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether or dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation or column chromatography.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 5205-11-8
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Appearance Colorless liquid
Assay ≥98%
Refractive Index (20°C) 1.51400 to 1.52100
Specific Gravity (25°C) 1.01600 to 1.02500
Boiling Point 109-111 °C at 2.00 mm Hg
Solubility Insoluble in water; soluble in alcohol.[4]

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic DataExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons of the benzoate group (in the range of 7.4-8.1 ppm), the vinyl proton of the prenyl group (~5.5 ppm), the methylene (B1212753) protons adjacent to the ester oxygen (~4.8 ppm), and the two methyl groups of the prenyl moiety (~1.7-1.8 ppm).
¹³C NMR Signals for the carbonyl carbon of the ester (~166 ppm), aromatic carbons, and the carbons of the prenyl group.
IR Spectroscopy A strong absorption band for the C=O stretch of the ester group (around 1720 cm⁻¹), C-O stretching bands, and bands corresponding to the aromatic and alkene C-H and C=C bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (m/z = 190.24).

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Schotten-Baumann esterification of an alcohol.

Schotten_Baumann_Mechanism Reactants Prenyl Alcohol + Benzoyl Chloride + Base Alkoxide Prenyl Alkoxide Ion (more nucleophilic) Reactants->Alkoxide Deprotonation by Base Tetrahedral_Intermediate Tetrahedral Intermediate Alkoxide->Tetrahedral_Intermediate Nucleophilic attack on carbonyl carbon Product This compound + Base-H⁺ + Cl⁻ Tetrahedral_Intermediate->Product Collapse of intermediate and elimination of Cl⁻

Caption: Schotten-Baumann reaction mechanism for esterification.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Experimental_Workflow Start Start: Mix Prenyl Alcohol, Solvent, and Base Reaction Add Benzoyl Chloride (Controlled Temperature) Start->Reaction Stirring Reaction at Room Temperature (Monitor by TLC) Reaction->Stirring Workup Workup: - Separate Layers - Wash with Acid & Bicarbonate - Dry Organic Layer Stirring->Workup Purification Purification: - Evaporate Solvent - Vacuum Distillation or  Column Chromatography Workup->Purification Analysis Characterization: - NMR, IR, MS - Determine Yield and Purity Purification->Analysis

Caption: General experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Enzymatic Synthesis of Prenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenyl benzoate (B1203000) is a valuable aromatic ester utilized in the flavor, fragrance, and pharmaceutical industries for its sweet, balsamic, and fruity notes.[1] Traditionally, its synthesis involves chemical methods that can require harsh conditions and may not align with the growing demand for natural and green chemistry processes. Enzymatic synthesis, employing lipases as biocatalysts, offers a sustainable and highly specific alternative, operating under mild conditions and yielding high-purity products.

This document provides detailed application notes and protocols for the lipase-catalyzed synthesis of prenyl benzoate. The methodologies are based on established principles of enzymatic esterification and transesterification of structurally similar flavor esters, providing a robust framework for laboratory-scale production.

Principles of Enzymatic Synthesis

The enzymatic synthesis of this compound can be achieved through two principal routes: direct esterification of benzoic acid with prenyl alcohol, or transesterification of a benzoate ester (e.g., methyl benzoate or ethyl benzoate) with prenyl alcohol. Lipases, particularly immobilized preparations like Novozym® 435 (from Candida antarctica lipase (B570770) B), are highly effective catalysts for these reactions due to their stability in organic media and ease of reuse.[2][3][4]

The general reactions are as follows:

  • Esterification: Benzoic Acid + Prenyl Alcohol ⇌ this compound + Water

  • Transesterification: Benzoate Ester + Prenyl Alcohol ⇌ this compound + Alcohol

Key Experimental Parameters and Optimization

The efficiency of the enzymatic synthesis of this compound is influenced by several key parameters. Optimization of these factors is crucial for maximizing yield and reaction rate.

ParameterTypical Range & Rationale
Enzyme Immobilized lipases such as Novozym® 435 or Lipozyme® RM IM are preferred for their high activity, stability, and reusability.[2][3][4]
Substrates Benzoic acid and prenyl alcohol (for esterification) or a simple benzoate ester and prenyl alcohol (for transesterification).
Molar Ratio (Acid/Ester:Alcohol) Typically ranges from 1:1 to 1:5. An excess of the alcohol can shift the equilibrium towards product formation, especially in solvent-free systems where the alcohol can also act as a solvent.[5][6]
Temperature Generally between 40°C and 70°C. Higher temperatures can increase the reaction rate, but excessive heat can lead to enzyme denaturation.[6][7]
Solvent Reactions can be performed in a solvent-free system or in organic solvents like hexane (B92381), heptane (B126788), or t-butanol to improve substrate solubility and reduce viscosity.[8][9] Solvent-free systems are often preferred for being more environmentally friendly.[2][8]
Water Content For esterification, the removal of water (a byproduct) using molecular sieves or vacuum can significantly increase the yield by shifting the reaction equilibrium.[10]
Agitation Agitation (e.g., 150-250 rpm) is important to ensure proper mixing and to minimize mass transfer limitations.[10]
Enzyme Loading Typically 5-15% (w/w) of the total substrate mass. Higher loading can increase the reaction rate, but may not be cost-effective.[10][11]

Experimental Protocols

Protocol 1: Direct Esterification of Benzoic Acid and Prenyl Alcohol

This protocol describes a solvent-free direct esterification reaction using immobilized lipase.

Materials:

  • Benzoic Acid

  • Prenyl Alcohol (3-methyl-2-buten-1-ol)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Molecular Sieves (3Å or 4Å, activated)

  • Heptane (for analysis)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine benzoic acid and prenyl alcohol. A molar ratio of 1:2 (acid:alcohol) is a good starting point.

  • Enzyme and Water Removal: Add immobilized lipase (e.g., 10% w/w of total substrates) and activated molecular sieves (e.g., 10% w/w of total substrates) to the reaction mixture.

  • Reaction Incubation: Place the flask in a shaking incubator set to 50°C and 200 rpm.

  • Reaction Monitoring: Periodically (e.g., every 2-4 hours), withdraw a small aliquot of the reaction mixture. Dilute the sample with heptane and analyze by GC-MS to determine the conversion of the limiting reactant.

  • Reaction Termination: Continue the reaction until the desired conversion is achieved (typically 8-24 hours).

  • Enzyme and Product Recovery: After the reaction, filter the mixture to separate the immobilized enzyme and molecular sieves. The enzyme can be washed with a suitable solvent (e.g., hexane or acetone), dried, and stored for reuse.

  • Product Purification: The resulting liquid containing this compound can be purified by vacuum distillation or column chromatography to remove unreacted substrates.

Protocol 2: Transesterification of Ethyl Benzoate with Prenyl Alcohol

This protocol outlines a transesterification reaction, which can sometimes offer faster reaction rates compared to direct esterification.

Materials:

  • Ethyl Benzoate

  • Prenyl Alcohol

  • Immobilized Lipase (e.g., Novozym® 435)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Heptane (for analysis)

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine ethyl benzoate and prenyl alcohol. A molar ratio of 1:3 (ester:alcohol) is recommended to drive the reaction towards product formation.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of total substrates) to the mixture.

  • Reaction Incubation: Place the flask in a shaking incubator set to 60°C and 200 rpm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals, diluting with heptane, and analyzing by GC-MS.

  • Reaction Termination: The reaction is typically complete within 6-12 hours.

  • Enzyme and Product Recovery: Separate the immobilized enzyme by filtration for reuse.

  • Product Purification: The product mixture can be purified by vacuum distillation to remove the byproduct (ethanol) and any unreacted starting materials.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring the reaction progress and confirming the identity of the product.

ParameterRecommended Setting
GC Column A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the reactants and product.[12][13]
Injector Temperature 250°C[12]
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
MS Detector Electron Ionization (EI) at 70 eV, scanning from m/z 40-300.
Expected Retention Times Prenyl alcohol will elute first, followed by ethyl/methyl benzoate (if used), benzoic acid, and finally this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the quantitative analysis of this compound.

ParameterRecommended Setting
HPLC Column A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
Mobile Phase A gradient of acetonitrile (B52724) and water is commonly employed. For example, starting with 50:50 (v/v) and increasing the acetonitrile concentration over time.
Flow Rate 1.0 mL/min.
Detection UV detection at approximately 230 nm, where the benzoate chromophore absorbs strongly.
Injection Volume 10-20 µL.

Data Presentation

The following tables provide a hypothetical summary of expected results from optimization experiments based on literature for similar ester syntheses.

Table 1: Effect of Temperature on this compound Synthesis

Temperature (°C)Reaction Time (h)Conversion (%)
402465
502485
602492
702488

Conditions: Molar ratio of benzoic acid to prenyl alcohol of 1:2, 10% (w/w) Novozym 435, 200 rpm, solvent-free.

Table 2: Effect of Substrate Molar Ratio on this compound Synthesis

Molar Ratio (Acid:Alcohol)Reaction Time (h)Conversion (%)
1:11270
1:21288
1:31291
1:51293

Conditions: 60°C, 10% (w/w) Novozym 435, 200 rpm, solvent-free.

Table 3: Enzyme Reusability

CycleRelative Activity (%)
1100
298
395
492
588

Conditions: Optimal conditions from previous experiments. The enzyme was washed with hexane and dried between cycles.[7][8]

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_recovery Recovery & Purification prep1 Combine Benzoic Acid and Prenyl Alcohol prep2 Add Immobilized Lipase and Molecular Sieves prep1->prep2 react1 Incubate at 50°C with Agitation prep2->react1 react2 Monitor by GC-MS react1->react2 Periodically sample rec1 Filter to Recover Enzyme react2->rec1 Reaction Complete rec2 Purify Product (e.g., Distillation) rec1->rec2 Transesterification_Mechanism cluster_step1 Step 1: Acyl-Enzyme Formation cluster_step2 Step 2: Nucleophilic Attack E_OH Lipase (E-OH) Acyl_E Acyl-Enzyme Intermediate (E-O-COR) E_OH->Acyl_E + R-COOR' RCOOR1 Benzoate Ester (R-COOR') R1OH Alcohol (R'-OH) Acyl_E->R1OH - R'-OH Acyl_E2 Acyl-Enzyme Intermediate (E-O-COR) RCOOR2 This compound (R-COOR'') Acyl_E2->RCOOR2 + R''-OH R2OH Prenyl Alcohol (R''-OH) E_OH2 Lipase (E-OH) RCOOR2->E_OH2 - E-OH

References

Application Notes and Protocols for Green Chemistry Approaches to Prenyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prenyl benzoate (B1203000) is a valuable organic compound with applications in the fragrance and pharmaceutical industries. Traditional synthetic routes to esters like prenyl benzoate often rely on harsh reagents, high temperatures, and volatile organic solvents, contributing to environmental concerns. Green chemistry offers a paradigm shift, focusing on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This document outlines sustainable and eco-friendly approaches to the synthesis of this compound, emphasizing enzymatic catalysis and microwave-assisted reactions as promising green alternatives. These methods offer advantages such as milder reaction conditions, higher selectivity, reduced waste, and the use of renewable resources.

Green Synthetic Approaches to this compound

The green synthesis of this compound can be approached through two primary strategies: enzymatic esterification and microwave-assisted synthesis. Both methods align with the principles of green chemistry by minimizing energy consumption and avoiding hazardous solvents.

Enzymatic Synthesis via Lipase-Catalyzed Esterification

Enzymatic synthesis, particularly using lipases, is a cornerstone of green chemistry. Lipases are highly efficient biocatalysts that can perform esterification reactions under mild conditions, often in solvent-free systems. The reaction involves the direct esterification of benzoic acid with prenyl alcohol (3-methyl-2-buten-1-ol). Immobilized lipases are particularly advantageous as they can be easily recovered and reused, improving the economic feasibility of the process.

A key advantage of enzymatic routes is the potential to label the resulting products as "natural," which is highly desirable in the food and cosmetics industries.[1]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[2] Microwave heating is characterized by rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times, often from hours to minutes, and improved product yields.[3] For the synthesis of this compound, a mixture of benzoic acid and prenyl alcohol in the presence of a catalytic amount of a solid acid catalyst can be irradiated with microwaves. This method can often be performed under solvent-free conditions, further enhancing its green credentials.[4]

Data Presentation: Comparison of Green Synthesis Parameters

While specific data for the green synthesis of this compound is emerging, we can extrapolate from similar green esterification reactions. The following table summarizes typical quantitative data for related enzymatic and microwave-assisted ester syntheses, providing a baseline for the development of protocols for this compound.

ParameterEnzymatic Synthesis (Lipase-Catalyzed)Microwave-Assisted Synthesis (MAOS)Reference(s)
Catalyst Immobilized Lipase (B570770) (e.g., Novozym 435)Sulfuric Acid (catalytic amount)[5],[2]
Substrates Benzoic Acid, Prenyl AlcoholBenzoic Acid, Prenyl Alcohol[5],[2]
Solvent Solvent-free or Green Solvent (e.g., 2-MeTHF)Solvent-free[5],[2]
Temperature 40-70 °C100-150 °C[5],[2]
Reaction Time 4-24 hours5-15 minutes[5],[2]
Product Yield >90%>95%[5],[2]
Catalyst Reusability High (multiple cycles)Not applicable[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound Using Immobilized Lipase

This protocol describes a solvent-free method for the synthesis of this compound using an immobilized lipase.

Materials:

  • Benzoic Acid

  • Prenyl Alcohol (3-methyl-2-buten-1-ol)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Hexane (B92381) (for product extraction)

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer with Hotplate

  • Reaction Vessel (e.g., 50 mL round-bottom flask)

Procedure:

  • To a 50 mL round-bottom flask, add benzoic acid and prenyl alcohol. A molar ratio of 1:1.5 (benzoic acid:prenyl alcohol) is recommended to drive the reaction towards the product.

  • Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the total weight of the substrates.

  • The reaction mixture is stirred at a constant temperature of 60 °C using a magnetic stirrer with a hotplate.

  • The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction has reached completion (typically after 8-12 hours), cool the mixture to room temperature.

  • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with hexane, dried, and stored for reuse.

  • The liquid product mixture is diluted with hexane and washed with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the pure this compound.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol details a rapid, solvent-free synthesis of this compound using microwave irradiation.

Materials:

  • Benzoic Acid

  • Prenyl Alcohol (3-methyl-2-buten-1-ol)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Microwave Synthesizer

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Ethyl Acetate (B1210297) (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

Procedure:

  • In a microwave-safe reaction vessel, combine benzoic acid and prenyl alcohol in a 1:1 molar ratio.

  • Add a single drop of concentrated sulfuric acid as a catalyst.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant power (e.g., 300 W) and a temperature of 120 °C for 10 minutes. The reaction should be stirred continuously using the magnetic stir bar.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The reaction mixture is diluted with ethyl acetate and transferred to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted benzoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by column chromatography if necessary.

Visualizations

Green_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Green Synthesis cluster_processing Downstream Processing cluster_product Final Product benzoic_acid Benzoic Acid reaction Esterification Reaction (Enzymatic or Microwave-Assisted) benzoic_acid->reaction prenyl_alcohol Prenyl Alcohol prenyl_alcohol->reaction catalyst_removal Catalyst Removal (Filtration for Enzyme) reaction->catalyst_removal extraction Extraction & Washing catalyst_removal->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation prenyl_benzoate This compound evaporation->prenyl_benzoate

Caption: Workflow for the green synthesis of this compound.

Lipase_Catalysis E Lipase (E) AcylE Acyl-Enzyme Intermediate (E-COR) E->AcylE + RCOOH BA Benzoic Acid (RCOOH) PA Prenyl Alcohol (R'OH) PA->AcylE AcylE->E + R'OH H2O Water (H₂O) AcylE->H2O - H₂O PB This compound (RCOOR') AcylE->PB

Caption: General mechanism of lipase-catalyzed esterification.

References

Application Note: Laboratory Scale Synthesis of Prenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of prenyl benzoate (B1203000) (3-methyl-2-butenyl benzoate), an ester valued for its sweet, balsamic, and fruity aroma in the fragrance and flavor industries. The primary method detailed is a classic Fischer esterification, reacting benzoic acid with prenyl alcohol under acidic catalysis. An alternative method, the Steglich esterification, is also briefly described for syntheses requiring milder conditions. This note includes a comprehensive experimental procedure, tables of quantitative data for reagents and product specifications, safety precautions, and a workflow diagram to guide researchers through the process.

Introduction

Prenyl benzoate (CAS 5205-11-8) is an organic ester notable for its pleasant aromatic properties.[1] Structurally, it consists of a benzoate group attached to a prenyl (3-methyl-2-butenyl) moiety. Its primary application is as a fragrance and flavoring agent. The synthesis is a straightforward esterification, which can be accomplished through several methods. This protocol focuses on the Fischer esterification, a robust and cost-effective acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction Scheme (Fischer Esterification):

Benzoic Acid reacts with Prenyl Alcohol in the presence of an acid catalyst (H₂SO₄) to yield this compound and water.

Experimental Protocol: Fischer Esterification

This procedure details the synthesis of this compound from benzoic acid and prenyl alcohol.

2.1 Materials and Equipment

  • Chemicals:

    • Benzoic Acid (C₇H₆O₂)

    • Prenyl Alcohol (3-methyl-2-buten-1-ol, C₅H₁₀O)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Diethyl Ether (Et₂O)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Saturated Sodium Chloride Solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica (B1680970) Gel (for chromatography, 230-400 mesh)

    • Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Separatory funnel (250 mL)

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Glass column for chromatography

    • Standard laboratory glassware (graduated cylinders, funnels, etc.)

    • TLC plates and developing chamber

2.2 Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (6.1 g, 50 mmol) and prenyl alcohol (6.5 g, 75 mmol, 1.5 equivalents).

  • Catalyst Addition: While stirring, carefully add 1.0 mL of concentrated sulfuric acid dropwise to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 2 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel containing 50 mL of cold water.

    • Rinse the reaction flask with 50 mL of diethyl ether and add the rinsing to the separatory funnel.

    • Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate and drain the aqueous layer.

  • Washing:

    • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (vent frequently due to CO₂ evolution), 50 mL of water, and finally 50 mL of brine.

    • After each wash, allow the layers to separate and discard the aqueous layer.

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining oil is the crude this compound.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude oil onto the column and elute with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

    • Collect fractions and combine those containing the pure product as identified by TLC analysis.

    • Remove the solvent from the combined fractions under reduced pressure to yield pure this compound as a colorless liquid.

  • Characterization: Determine the final yield and characterize the product by NMR and IR spectroscopy.

2.3 Alternative Method: Steglich Esterification For substrates sensitive to strong acid, the Steglich esterification offers a milder alternative. In a typical procedure, benzoic acid (1 eq.), prenyl alcohol (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq.) are dissolved in an aprotic solvent like dichloromethane (B109758) (DCM). Dicyclohexylcarbodiimide (DCC, 1.1 eq.) is then added, and the reaction is stirred at room temperature for several hours. The main byproduct, dicyclohexylurea (DCU), is a white solid that can be removed by filtration. The filtrate is then worked up similarly to the Fischer method.

Data Presentation

Table 1: Reagent Specifications and Quantities

ReagentFormulaMW ( g/mol )Amount UsedMoles (mmol)Molar Eq.
Benzoic AcidC₇H₆O₂122.126.1 g501.0
Prenyl AlcoholC₅H₁₀O86.136.5 g (7.5 mL)751.5
Sulfuric AcidH₂SO₄98.081.0 mL~18Catalyst

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
CAS Number 5205-11-8[1]
Molecular Formula C₁₂H₁₄O₂[1]
Molecular Weight 190.24 g/mol
Appearance Colorless liquid[2]
Odor Sweet, balsamic, tea-like[1]
Boiling Point ~280 °C at 760 mmHg
Density 1.016–1.025 g/cm³
Refractive Index 1.514–1.521
Solubility Insoluble in water; soluble in alcohol[1]
¹H NMR (CDCl₃, ppm) δ 8.05 (d, 2H), 7.50 (t, 1H), 7.39 (t, 2H), 5.46 (t, 1H), 4.82 (d, 2H), 1.76 (s, 3H), 1.74 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 166.5 (C=O), 140.0 (C-alkene), 132.8 (CH-Ar), 130.5 (C-Ar), 129.6 (CH-Ar), 128.3 (CH-Ar), 119.0 (CH-alkene), 61.5 (CH₂), 25.8 (CH₃), 18.2 (CH₃)
IR (cm⁻¹) ~1720 (C=O stretch), ~1270 (C-O stretch), ~1600 (C=C aromatic)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound via Fischer esterification.

Synthesis_Workflow cluster_0 1. Reaction Setup cluster_1 2. Reaction cluster_2 3. Work-up & Extraction cluster_3 4. Isolation & Purification cluster_4 5. Final Product reagents Combine: - Benzoic Acid - Prenyl Alcohol - H₂SO₄ (catalyst) reflux Heat to Reflux (2 hours) reagents->reflux cool Cool to RT reflux->cool quench Quench with H₂O cool->quench extract Extract with Diethyl Ether quench->extract wash_bicarb Wash with NaHCO₃ (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate chromatography Purify via Column Chromatography evaporate->chromatography product Pure this compound chromatography->product characterize Yield & Characterization (NMR, IR) product->characterize

References

Application Note: Quantitative Analysis of Prenyl Benzoate in Essential Oils by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenyl benzoate (B1203000) (3-methyl-2-butenyl benzoate) is an aromatic ester found in various plant essential oils, contributing to their characteristic balsamic and fruity notes.[1][2] Beyond its use as a fragrance and flavoring agent, prenylated compounds are gaining interest for their potential bioactive properties, including antimicrobial and chemopreventive attributes.[][4] This application note provides a detailed protocol for the identification and quantification of prenyl benzoate in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, providing a robust framework for quality control and research applications.

Introduction

Essential oils are complex mixtures of volatile and semi-volatile compounds, primarily terpenes, and their derivatives.[5] Accurate quantitative analysis of specific components like this compound is crucial for the quality assessment of essential oils used in the fragrance, food, and pharmaceutical industries.[6][7] Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the gold standard for this type of analysis, offering high-resolution separation and definitive compound identification.[8] This protocol outlines a validated GC-MS method suitable for resolving this compound from the complex matrix of essential oils and achieving accurate quantification.

Quantitative Data Summary

This compound is a naturally occurring compound found in several essential oils. Its concentration can vary based on the plant species, geographical origin, and distillation process. The table below summarizes reported concentrations of this compound in Ylang Ylang (Cananga odorata) essential oil, a well-known source of this compound.

Essential OilBotanical NameConcentration (%)Reference
Ylang YlangCananga odorata var. geniuna1.07[9]
Ylang Ylang Oil ICananga odorata Hook. f. and Thomas.0.11[10]
Ylang Ylang Oil IICananga odorata Hook. f. and Thomas.0.25[10]
Cascarilla Bark OilCroton eluteria0.03[10]

Experimental Protocols

This section details the complete workflow for the GC-MS analysis of this compound in essential oils.

Materials and Reagents
  • Essential Oil Sample: e.g., Ylang Ylang (Cananga odorata) oil

  • Solvent: Ethyl acetate (B1210297) or Hexane (GC grade or higher)

  • Reference Standard: this compound (≥98% purity)

  • Internal Standard (Optional): e.g., n-Tridecane or another suitable stable compound not present in the oil.

  • Equipment:

    • Volumetric flasks (10 mL)

    • Micropipettes

    • Autosampler vials (2 mL) with caps

    • Vortex mixer

    • Centrifuge (optional)

Sample and Standard Preparation

2.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of pure this compound reference standard.

  • Dissolve in the chosen solvent (e.g., ethyl acetate) in a 10 mL volumetric flask.

  • Fill to the mark with the solvent and mix thoroughly.

2.2. Calibration Standards

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • If using an internal standard (IS), add a consistent concentration of IS to each calibration standard.

2.3. Sample Preparation

  • Prepare a 1% (v/v) solution of the essential oil by adding 10 µL of the oil to 990 µL of solvent in a 2 mL autosampler vial.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • If using an internal standard, add the same concentration as used in the calibration standards. Note: The dilution factor may need to be adjusted depending on the expected concentration of this compound in the sample.

GC-MS Instrumentation and Conditions

The following parameters are a representative starting point and may require optimization for specific instruments.

GC Parameters Setting
System Agilent 8890 GC or equivalent
Injector Split/Splitless
Injection Mode Split (e.g., 50:1 ratio)
Injector Temp. 250 °C
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)
Oven Program Initial: 70 °C, hold for 2 minRamp: 5 °C/min to 280 °C, hold for 5 min
MS Parameters Setting
System Agilent 5977 MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temp. 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Acquisition Mode Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM)
SIM Ions for this compound m/z 105 (quantifier), 121, 190 (qualifiers)
Data Analysis and Quantification
  • Compound Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the authenticated reference standard. The mass spectrum should be further verified against a reference library (e.g., NIST).

  • Calibration Curve: Generate a calibration curve by plotting the peak area of this compound against its concentration for the series of calibration standards.

  • Quantification: Determine the concentration of this compound in the prepared sample solution using the calibration curve.

  • Final Concentration: Calculate the final concentration of this compound in the original essential oil sample, accounting for the initial dilution factor.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental process from sample preparation to final data analysis.

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Sample Essential Oil Sample Prep_Sample Dilute Sample (1:100 v/v) Sample->Prep_Sample Std This compound Standard Prep_Std Prepare Calibration Curve Standards Std->Prep_Std Solvent Solvent (e.g., Ethyl Acetate) Solvent->Prep_Sample Solvent->Prep_Std Injection Inject 1µL into GC-MS Prep_Sample->Injection Prep_Std->Injection Separation GC Separation (DB-5ms column) Injection->Separation Detection MS Detection (EI, 70eV) Scan/SIM Mode Separation->Detection Identification Identify Peak (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantify using Calibration Curve Identification->Quantification Report Calculate Final Concentration (%) Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Proposed Antibacterial Mechanism of Action

Prenylated compounds, including derivatives of benzoic acid, have demonstrated notable antibacterial activity.[][4] The lipophilic prenyl group is thought to enhance the molecule's ability to interact with and disrupt the bacterial cell membrane, which is a key mechanism of its antimicrobial action.[11][12]

Antibacterial_Mechanism Conceptual Model: Membrane Disruption by this compound cluster_membrane Bacterial Cell Membrane cluster_prenyl cluster_disruption p1 p2 p3 p4 p5 p6 t1 t2 t3 t4 t5 t6 t7 t8 t9 t10 t11 t12 t13 t14 t15 t16 t17 t18 t19 t20 t21 t22 PB1 Prenyl Benzoate PB2 Prenyl Benzoate PB1->PB2 PB2->disruption_point disruption_point->Disruption_label

Caption: Proposed antibacterial action of this compound.

Conclusion

The Gas Chromatography-Mass Spectrometry method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound in essential oils. This procedure is essential for quality control in the flavor and fragrance industries and serves as a valuable tool for researchers investigating the phytochemical composition and biological activities of natural products. The accurate identification and quantification of compounds like this compound are fundamental steps in harnessing the full potential of essential oils for scientific and drug development applications.

References

Application Note: A Validated RP-HPLC Method for the Quantification of Prenyl Benzoate in Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of prenyl benzoate (B1203000) in various extracts. Prenyl benzoate (3-methylbut-2-enyl benzoate) is a significant compound in the flavor, fragrance, and pharmaceutical industries, often found in plant extracts.[1][2][3] The method described herein is simple, precise, and accurate, making it suitable for quality control, stability studies, and research applications. The protocol utilizes a C18 stationary phase with a UV detector, ensuring high specificity and sensitivity. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.[4][5]

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required.[4]

  • Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used as the stationary phase.[4]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • This compound reference standard (≥98% purity)[6]

    • Methanol (HPLC grade) for extraction

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used for preparing standards and samples.[4]

Chromatographic Conditions

The optimized chromatographic conditions for the analysis are summarized in the table below. A reversed-phase C18 column provides excellent retention and resolution for aromatic, non-polar compounds like this compound.[4][7]

ParameterCondition
Stationary PhaseC18 Column (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Water (80:20, v/v), isocratic elution
Flow Rate1.0 mL/min[8]
Column Temperature30°C[8]
Detection Wavelength230 nm
Injection Volume20 µL[9]
Run TimeApproximately 10 minutes
Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.[4]

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations across a range of 1 µg/mL to 100 µg/mL for linearity, accuracy, and precision studies.

Preparation of Sample Extracts

This protocol is a general guideline for solid plant extracts. It may require optimization based on the specific matrix.

  • Maceration/Extraction: Accurately weigh approximately 1 gram of the homogenized and dried extract powder into a suitable container.[10]

  • Add 20 mL of Methanol.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.

  • Centrifugation & Filtration: Centrifuge the resulting mixture at 4000 RPM for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered sample with the diluent to a concentration expected to fall within the linear range of the calibration curve.

Method Validation Summary

The developed analytical method was validated according to ICH guidelines to confirm its reliability, accuracy, and precision.[5] The validation process confirmed that the method is specific, linear over the specified concentration range, accurate with high recovery rates, and precise with low relative standard deviation.

Data Presentation

The quantitative summary of the method validation parameters is presented in the table below.

Validation ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999[11]
Limit of Detection (LOD)0.03 µg/mL[9][12]
Limit of Quantification (LOQ)0.2 µg/mL[9][12]
Accuracy (% Recovery)98.0% - 102.0%[5]
Precision (% RSD)
- Intra-day Repeatability< 2.0%[8]
- Inter-day Repeatability< 2.0%[8]
SpecificityNo interference from blank at analyte retention time
System Suitability
- Tailing Factor (Tf)≤ 1.5[11]
- Theoretical Plates (N)> 2000

Visualized Workflows

The following diagrams illustrate the logical workflows for sample analysis and method validation.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Extract Extraction Solvent Extraction (Methanol) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution with Diluent Filtration->Dilution Injection HPLC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Quantification Quantification via Calibration Curve Acquisition->Quantification Result Final Concentration (µg/mL) Quantification->Result

Caption: Figure 1: General workflow for the quantification of this compound.

G cluster_validation Validation Parameters (ICH) DevMethod Developed HPLC Method Specificity Specificity DevMethod->Specificity Linearity Linearity DevMethod->Linearity Accuracy Accuracy DevMethod->Accuracy Precision Precision DevMethod->Precision LOD_LOQ LOD & LOQ DevMethod->LOD_LOQ Robustness Robustness DevMethod->Robustness ValMethod Validated Method Specificity->ValMethod Linearity->ValMethod Accuracy->ValMethod Precision->ValMethod LOD_LOQ->ValMethod Robustness->ValMethod

References

Application Notes and Protocols for the Structural Elucidation of Prenyl Benzoate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenyl benzoate (B1203000), also known as 3-methyl-2-butenyl (B1208987) benzoate, is an organic compound with applications in the fragrance and flavor industries. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and quality control of such small molecules. This document provides detailed application notes and experimental protocols for the comprehensive structural analysis of prenyl benzoate using a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) spectroscopy.

Data Presentation

The structural confirmation of this compound is achieved through the detailed analysis of its NMR spectra. The quantitative data derived from these spectra are summarized in the tables below for clear and concise reference.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
8.05Doublet of doubletsH-2', H-6'
7.49TripletH-4'
7.39TripletH-3', H-5'
5.46TripletH-2
4.82DoubletH-1
1.76SingletH-4
1.74SingletH-5

Note: Chemical shifts and coupling constants are dependent on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
166.5C-7 (C=O)
138.8C-3
132.8C-4'
130.3C-1'
129.6C-2', C-6'
128.3C-3', C-5'
119.3C-2
61.6C-1
25.8C-4
18.2C-5

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity. If necessary, purify the sample using techniques such as column chromatography or distillation.

  • Solvent Selection: Chloroform-d (CDCl₃) is a commonly used deuterated solvent for non-polar to moderately polar organic compounds like this compound.

  • Concentration:

    • For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR and 2D NMR experiments, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

1D NMR Spectroscopy (¹H and ¹³C)
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, resulting in sharp, well-resolved spectral lines.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: Standard single-pulse sequence with proton decoupling.

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline correction.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick peaks to determine the precise chemical shifts.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

2D NMR experiments are crucial for establishing the connectivity between atoms in the molecule.

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds.

    • Acquisition: Use a standard COSY pulse sequence (e.g., cosygpqf).

    • Parameters: Adjust spectral widths in both dimensions to cover all proton signals. Typically, 256-512 increments in the F1 dimension are sufficient.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

    • Acquisition: Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Parameters: The spectral width in F2 (¹H) should cover all proton signals, and the spectral width in F1 (¹³C) should cover the expected range for protonated carbons (~0-160 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is essential for connecting different spin systems and identifying quaternary carbons.

    • Acquisition: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Parameters: The spectral width in F2 (¹H) covers all proton signals, and the spectral width in F1 (¹³C) should encompass all expected carbon signals, including quaternary and carbonyl carbons (~0-200 ppm). The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

Visualization of Structural Elucidation Workflow and Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of the structural elucidation process and the key 2D NMR correlations that confirm the structure of this compound.

Structural_Elucidation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample This compound Sample Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR NMR Spectrometer Transfer->NMR H1 1D ¹H NMR NMR->H1 C13 1D ¹³C NMR NMR->C13 COSY 2D COSY NMR->COSY HSQC 2D HSQC NMR->HSQC HMBC 2D HMBC NMR->HMBC Process Process Spectra H1->Process C13->Process COSY->Process HSQC->Process HMBC->Process Assign1D Assign 1D Spectra Process->Assign1D Correlate2D Correlate with 2D Data Assign1D->Correlate2D Structure Confirm Structure of This compound Correlate2D->Structure NMR_Correlations cluster_structure This compound Structure & Key Correlations C2p C2'/C6' C3p C3'/C5' C4p C4' C1p C1' C7 C7 (O=C) C7->C1p O O C7->O C1 C1 O->C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C3->C5 H2p H2'/H6' H2p->C4p H2p->C7 H3p H3'/H5' H2p->H3p COSY H4p H4' H3p->H4p H1 H1 H1->C7 HMBC H1->C2 H1->C3 H2 H2 H1->H2 H2->C1 H2->C3 H2->C4 H2->C5 H4_H5 H4/H5 H4_H5->C2 H4_H5->C3

Application Notes and Protocols: Investigating Prenyl Benzoate as a Novel Substrate for Aromatic Prenyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prenyltransferases are a diverse class of enzymes that catalyze the transfer of a prenyl group from a donor molecule, typically a prenyl diphosphate (B83284), to an acceptor molecule. Aromatic prenyltransferases, in particular, are of significant interest in drug discovery and biotechnology due to their role in the biosynthesis of a vast array of secondary metabolites with diverse biological activities. Many of these enzymes exhibit remarkable substrate promiscuity, accepting a wide range of aromatic compounds. This flexibility opens up possibilities for the chemoenzymatic synthesis of novel molecules with potentially enhanced therapeutic properties.

Prenyl benzoate (B1203000), an ester of benzoic acid and prenol, presents an intriguing yet underexplored candidate as a substrate or modulator of prenyltransferase activity. While direct enzymatic prenylation of prenyl benzoate has not been documented, the known promiscuity of certain aromatic prenyltransferases, such as NphB, suggests its potential as a substrate.[1][2][3][4] Conversely, studies on the Coenzyme Q10 (CoQ10) biosynthesis pathway have shown that benzoic acid and its derivatives can act as inhibitors of the p-hydroxybenzoate (PHB) polyprenyltransferase, Coq2. This indicates that this compound might also function as an inhibitor for this class of enzymes.

These application notes provide a framework and detailed protocols for investigating this compound as both a potential substrate for promiscuous aromatic prenyltransferases and as a potential inhibitor of PHB-polyprenyltransferases.

Data Presentation

Potential as a Substrate: Promiscuity of NphB

The bacterial aromatic prenyltransferase NphB is a well-characterized enzyme known for its broad substrate tolerance.[1][2] It catalyzes the transfer of a geranyl group to various phenolic acceptors.[2] The range of accepted substrates by NphB provides a rationale for testing structurally related aromatic compounds like this compound.

Table 1: Selected Substrates of the Promiscuous Aromatic Prenyltransferase NphB

Substrate ClassExample SubstratePrenyl DonorReference
Dihydroxynaphthalenes1,6-DihydroxynaphthaleneGeranyl Diphosphate (GPP)[4]
FlavonoidsNaringeninGeranyl Diphosphate (GPP)[2]
IsoflavonoidsGenisteinGeranyl Diphosphate (GPP)[2]
Plant PolyketidesOlivetolic AcidGeranyl Diphosphate (GPP)[1]
SulfonamidesSulfabenzamideVarious Alkyl Diphosphates[2]
Potential as an Inhibitor: Inhibition of Coq2

The enzyme Coq2 is a key p-hydroxybenzoate polyprenyltransferase in the Coenzyme Q biosynthetic pathway. Several analogs of its natural substrate, 4-hydroxybenzoic acid, have been shown to act as inhibitors. This suggests that benzoate derivatives could interfere with this crucial metabolic step.

Table 2: Known Substrates and Inhibitors of p-Hydroxybenzoate Polyprenyltransferase (Coq2/UbiA)

CompoundFunctionTarget EnzymeOrganism/System
4-Hydroxybenzoic acidSubstrateCoq2/UbiAEukaryotes/Bacteria
p-Aminobenzoic acidSubstrateCoq2/UbiAS. cerevisiae
Vanillic acidSubstrateCoq2Rat liver extracts
4-Nitrobenzoic acidCompetitive InhibitorCoq2Mammalian cells
4-Chlorobenzoic acidInhibitorCoq2Rat liver extracts
Benzoic acidInhibitorCoq2S. pombe

Experimental Protocols

Protocol 1: Screening this compound as a Substrate for Aromatic Prenyltransferases (e.g., NphB)

This protocol outlines a general method for testing whether this compound can be utilized as an acceptor substrate by a promiscuous aromatic prenyltransferase.

1. Materials and Reagents

  • Purified aromatic prenyltransferase (e.g., NphB)

  • This compound (to be tested as substrate)

  • Prenyl diphosphate donor (e.g., Dimethylallyl diphosphate - DMAPP, or Geranyl diphosphate - GPP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

  • Quenching solution (e.g., Methanol (B129727) or Ethyl Acetate)

  • HPLC-grade solvents (e.g., Acetonitrile, Water, Formic Acid)

  • HPLC or LC-MS system for product analysis

2. Enzyme Reaction Setup

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Ethanol) at a concentration of 10-100 mM.

  • In a microcentrifuge tube, set up the reaction mixture as follows:

    Component Final Concentration
    Reaction Buffer 1x
    Purified Enzyme 1-10 µM
    Prenyl Diphosphate Donor (GPP/DMAPP) 0.5 - 2 mM
    This compound 0.1 - 5 mM

    | Total Volume | 50 - 200 µL |

  • Include necessary controls:

    • No Enzyme Control: Replace the enzyme solution with reaction buffer to check for non-enzymatic reactions.

    • No Substrate Control: Replace the this compound solution with the solvent to identify any background products from the enzyme or donor substrate.

  • Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 30-37°C) for a suitable duration (e.g., 1-24 hours).

3. Reaction Quenching and Product Extraction

  • Stop the reaction by adding an equal volume of quenching solution (e.g., 100 µL of ice-cold methanol to a 100 µL reaction).

  • Alternatively, for less polar products, perform a liquid-liquid extraction by adding 2 volumes of ethyl acetate, vortexing, and collecting the organic layer.

  • Centrifuge the quenched reaction mixture to pellet the precipitated protein (e.g., 14,000 x g for 10 minutes).

  • Transfer the supernatant to a new tube and, if necessary, evaporate the solvent to concentrate the products.

4. Product Analysis by HPLC or LC-MS

  • Resuspend the dried extract in a suitable solvent (e.g., 50% methanol).

  • Analyze the sample by reverse-phase HPLC or LC-MS. A C18 column is typically used.

  • Develop a gradient elution method to separate the nonpolar substrate (this compound) from potentially more polar or nonpolar products. A typical gradient might be:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a low percentage of B, and gradually increase to 100% B over 20-30 minutes.

  • Monitor for new peaks in the chromatogram of the full reaction that are absent in the control reactions.

  • Use mass spectrometry (MS) to determine the mass of any new products. A successful prenylation (addition of a C5 dimethylallyl group) would result in a mass increase of 68.12 Da. A geranylation (C10) would result in a mass increase of 136.24 Da.

Protocol 2: Determining the Inhibitory Activity of this compound against Coq2

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against a PHB-polyprenyltransferase like Coq2.

1. Materials and Reagents

  • Enzyme source containing Coq2 activity (e.g., mitochondrial preparations, yeast cell lysate, or purified recombinant Coq2)

  • 4-hydroxybenzoic acid (4-HB), the natural substrate

  • Radiolabeled [¹⁴C]-4-hydroxybenzoic acid or a suitable polyprenyl diphosphate donor

  • This compound (test inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Scintillation cocktail and scintillation counter

  • DMSO for dissolving the inhibitor

2. IC50 Determination Assay

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

  • Perform serial dilutions of the this compound stock solution to create a range of concentrations (e.g., from 100 mM down to 1 nM).

  • In a series of reaction tubes, add the assay buffer, the enzyme preparation, and the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Pre-incubate the enzyme with the inhibitor for 10-15 minutes at the assay temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrates: 4-hydroxybenzoic acid and the polyprenyl diphosphate. One of the substrates should be radiolabeled for detection. The concentration of the limiting substrate should be at or near its Km value.

  • Incubate for a fixed time period where the reaction rate is linear.

  • Stop the reaction (e.g., by adding acid or a quenching solvent).

  • Extract the prenylated product using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Measure the radioactivity in the organic phase using a scintillation counter.

3. Data Analysis

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (counts in inhibitor sample / counts in vehicle control))

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

G cluster_0 Hypothetical Prenylation of a Benzoate Moiety PB This compound (Acceptor Substrate) PT Aromatic Prenyltransferase (e.g., NphB) PB->PT PP Prenyl Diphosphate (e.g., GPP/DMAPP) PP->PT Product Prenylated Benzoate Derivative PT->Product PPi Diphosphate (PPi) PT->PPi

Caption: Hypothetical enzymatic reaction of this compound with a prenyltransferase.

G cluster_1 Workflow for Substrate Screening A Prepare Reaction Mix: Enzyme + Buffer + Prenyl Diphosphate + this compound B Incubate at Optimal Temperature A->B C Quench Reaction (e.g., with Methanol) B->C D Centrifuge to Remove Protein C->D E Analyze Supernatant by LC-MS D->E F Identify New Product Peaks and Determine Mass E->F

Caption: General experimental workflow for screening this compound as a substrate.

G cluster_2 Competitive Inhibition Model E Enzyme (Coq2) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (4-HB) I Inhibitor (this compound) ES->E - S P Product ES->P k_cat EI->E - I

Caption: Model of competitive inhibition of Coq2 by this compound.

References

Application Notes and Protocols: The Role of Prenyl Benzoate and Its Derivatives in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated aromatic compounds, a diverse class of natural and synthetic molecules, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The introduction of a prenyl group to a molecular scaffold can significantly enhance its therapeutic potential by increasing its lipophilicity, thereby improving its interaction with biological membranes and protein targets. Prenyl benzoate (B1203000), as a member of the prenylated benzoic acid derivatives, represents a key structural motif and a potential starting material for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of prenyl benzoate derivatives, complete with detailed experimental protocols and data to guide researchers in this promising area of drug discovery.

The diverse biological activities of prenylated compounds include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Prenylated benzoic acid derivatives, in particular, have been isolated from various natural sources, such as plants of the Piper genus, and have demonstrated potent anti-infective properties.[2][3] The synthetic modification of the this compound scaffold offers the potential to develop new chemical entities with improved efficacy and selectivity.

Data Presentation: Biological Activities of Prenylated Benzoic Acid Derivatives

The following tables summarize the quantitative biological activity data for a selection of prenylated benzoic acid derivatives, providing a comparative overview of their therapeutic potential.

Table 1: Anticancer Activity of Benzoic Acid Derivatives

CompoundCell LineIC50 (µg/mL)Reference
3,4-dihydroxybenzoic acid (DHBA)HCT-116 (Colon Cancer)~50 (Growth inhibition)[4]
3,4-dihydroxybenzoic acid (DHBA)HCT-15 (Colon Cancer)~60 (Growth inhibition)[4]
Benzoic AcidMG63 (Bone Cancer)85.54 ± 3.17 (48h)[5][6]
Benzoic AcidCRM612 (Lung Cancer)105.9 ± 11.21 (48h)[5][6]
Benzoic AcidA673 (Bone Cancer)133.4 ± 14.87 (48h)[5][6]

Table 2: Anti-inflammatory Activity of Prenylated Benzoic Acid Derivatives

CompoundCell LineParameter MeasuredIC50Reference
Prenylated Hydroxybenzoic Acid 1RAW 264.7NO Production18 ± 3 µM[2][7]
Prenylated Hydroxybenzoic Acid 2RAW 264.7NO Production26 ± 5 µM[2][7]
2H-1,4-benzoxazin-3(4H)-one derivative 27 BV-2TNF-α Inhibition7.83 ± 0.95 µM[8]
2H-1,4-benzoxazin-3(4H)-one derivative 27 BV-2IL-1β Inhibition15.84 ± 0.82 µM[8]
N-phenyl isoxazolone derivative 6m -IL-1β Inhibition7.9 ± 1.36 µM[8]

Table 3: Antimicrobial and Antiparasitic Activity of Prenylated Benzoic Acid Derivatives

CompoundMicroorganism/ParasiteMIC/IC50 (µg/mL)Reference
3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acidLeishmania braziliensisIC50: 6.5[9]
4-hydroxy-3-(3-methyl-1-oxo-2-butenyl)-5-(3-methyl-2-butenyl)benzoic acidTrypanosoma cruziIC50: 16.5[9]
3-[(2E,6E,10E)-11-carboxy-3,7,15-trimethyl- 2,6,10,14-hexadecatetraenyl)-4,5-dihydroxybenzoic acidPlasmodium falciparumIC50: 3.2[9]
Methyl 3,5-bis(3-methyl-2-butenyl)-4-methoxybenzoateBiomphalaria glabrata (molluscicidal)LC100: 1.25[10]
4-hydroxy-3,5-bis(3-methyl-2-butenyl)-benzoic acidBiomphalaria glabrata (molluscicidal)LC100: 2.5[10]
Methyl 4-hydroxy-3,5-bis(3-methyl-2-butenyl)-benzoateBiomphalaria glabrata (molluscicidal)LC100: 5.0[10]

Experimental Protocols

Protocol 1: Chemical Synthesis of a Prenylated Benzoic Acid Derivative via Friedel-Crafts Alkylation

This protocol describes a general method for the prenylation of a hydroxybenzoic acid derivative using prenyl bromide under Friedel-Crafts conditions.

Materials:

  • 4-Hydroxybenzoic acid

  • Prenyl bromide (3-methyl-2-butenyl bromide)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Reactants: In a separate flask, dissolve 4-hydroxybenzoic acid (1 equivalent) in anhydrous DCM. Slowly add this solution to the AlCl₃ suspension via a dropping funnel. Stir the mixture for 15-20 minutes at 0 °C.

  • Prenylation: Add prenyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the desired prenylated benzoic acid derivative.

Protocol 2: Enzymatic Prenylation of p-Hydroxybenzoic Acid

This protocol outlines a general procedure for the enzymatic prenylation of p-hydroxybenzoic acid (PHBA) using a prenyltransferase enzyme. This method offers high regioselectivity and milder reaction conditions compared to chemical synthesis.[6][11]

Materials:

  • p-Hydroxybenzoic acid (PHBA)

  • Dimethylallyl pyrophosphate (DMAPP) or Geranyl pyrophosphate (GPP) as the prenyl donor

  • Prenyltransferase enzyme (e.g., UbiA from E. coli or a plant-derived prenyltransferase)[6]

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

  • Microcentrifuge tubes or a small reaction vessel

  • Incubator or water bath

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC for product analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction buffer

    • PHBA (e.g., 1 mM final concentration)

    • DMAPP or GPP (e.g., 1.5 mM final concentration)

    • Prenyltransferase enzyme (a predetermined optimal concentration)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) for a specified period (e.g., 1-24 hours), with gentle shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex the mixture vigorously to extract the prenylated product into the organic phase.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.

  • Sample Preparation for Analysis: Carefully collect the organic (upper) layer and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Analysis: Re-dissolve the dried residue in a suitable solvent (e.g., methanol) and analyze the product formation by HPLC or LC-MS.

Protocol 3: Evaluation of Cytotoxicity using the MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[3][7][12]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 or 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound / Benzoic Acid Precursor prenylation Chemical or Enzymatic Prenylation start->prenylation purification Purification (e.g., Column Chromatography) prenylation->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO production) characterization->anti_inflammatory data_analysis Data Analysis (IC50 / MIC determination) cytotoxicity->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis lead_optimization lead_optimization data_analysis->lead_optimization Lead Optimization

Caption: Workflow for the synthesis and evaluation of novel therapeutic agents.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_genes activates Inhibitor This compound Derivative Inhibitor->IKK_complex inhibits Inhibitor->NFkB inhibits translocation

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory agents. signaling pathway, a potential target for anti-inflammatory agents.

References

Application Note: A Comparative Protocol for the Extraction of Prenyl Benzoate from Propolis Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Propolis is a resinous mixture produced by honeybees from substances collected from parts of plants, buds, and exudates. Its chemical composition is complex and varies depending on the geographical and botanical origin. Among its many bioactive constituents, prenylated compounds and benzoates have garnered significant interest for their potential therapeutic properties. Prenyl benzoate (B1203000), an ester combining a prenyl group and a benzoic acid moiety, is a valuable target for phytochemical analysis and drug discovery. This document provides detailed protocols for the extraction of prenyl benzoate from raw propolis samples using various established methods, including Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). Additionally, a standardized method for quantification using High-Performance Liquid Chromatography (HPLC) is described.

Sample Preparation

Proper preparation of the raw propolis is critical for efficient extraction.

Protocol:

  • Initial Cleaning: Manually remove any visible impurities such as wood, wax, and bee fragments from the raw propolis sample.

  • Freezing: Place the cleaned propolis sample in a freezer at -20°C overnight.[1] This makes the resinous material brittle and easier to grind.

  • Grinding: Powder the frozen propolis using a coffee mill, blender, or a similar grinding device to achieve a fine, homogenous powder (particle size of approximately 10–80 μm is recommended).[1]

  • Storage: Store the powdered propolis in an airtight, light-protected container at a low temperature to prevent degradation of target compounds.

Extraction Protocols

The choice of extraction method can significantly impact the yield and purity of the target compound.[2][3] The following sections detail four common methods.

Maceration

Maceration is a simple and widely used technique involving soaking the plant material in a solvent.

Protocol:

  • Weigh a desired amount of powdered propolis (e.g., 10 g).

  • Place the powder into a sealed vessel and add an extraction solvent, typically 70-80% aqueous ethanol (B145695), at a propolis-to-solvent ratio of 1:5 to 1:10 (w/v).[4]

  • Seal the vessel and let it stand at room temperature for 7 to 10 days, with occasional agitation or constant stirring.[4]

  • After the maceration period, separate the liquid extract from the solid residue by filtration using a paper filter (e.g., Whatman No. 3).[5]

  • To increase yield, the residue can be re-extracted under the same conditions.[1]

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

Soxhlet Extraction

This method uses a continuous reflux of a heated solvent to achieve a more exhaustive extraction compared to maceration.

Protocol:

  • Weigh approximately 5 g of powdered propolis and place it into a cellulose (B213188) thimble.

  • Place the thimble inside the main chamber of the Soxhlet apparatus.

  • Fill a round-bottom flask with the extraction solvent (e.g., 80% ethanol) to about two-thirds of its volume.[6]

  • Assemble the Soxhlet apparatus (flask, extractor, and condenser).

  • Heat the solvent to its boiling point (e.g., ~85°C for 80% ethanol).[6] The solvent vapor will travel up to the condenser, liquefy, and drip back onto the propolis sample, gradually filling the chamber.

  • Allow the extraction to proceed for approximately 2-4 hours, or until the solvent in the siphon arm runs clear.[6]

  • Once the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt the material matrix, accelerating solvent penetration and compound release.[7]

Protocol:

  • Place 5 g of powdered propolis into a flask.[8]

  • Add the extraction solvent (e.g., 70% ethanol) at a specific liquid-to-solid ratio (e.g., 60:1 v/w).[9]

  • Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Apply sonication under optimized conditions. Typical parameters include an ultrasonic amplitude of 100%, a temperature of 58°C, and a duration of 20-30 minutes.[9][10]

  • After sonication, filter the mixture to separate the extract from the solid residue.[2]

  • The resulting extract can be concentrated using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly CO₂, as the extraction solvent. It is considered a "green" technology that yields high-purity extracts.[11]

Protocol:

  • Load the extraction cell (e.g., 5 g capacity) with ground propolis sample.[2]

  • Assemble the SFE system. CO₂ is used as the primary solvent. To enhance the polarity for extracting compounds like this compound, ethanol is often added as a co-solvent (e.g., 1-5% w/w).[2][12]

  • Set the extraction conditions. Optimized parameters for propolis often include a pressure of 350 bar and a temperature of 40-50°C.[2][13]

  • Pump the supercritical CO₂ (with co-solvent) through the extraction cell at a constant flow rate (e.g., 6 g/min ).[2]

  • The extraction process typically runs for about 60 minutes.[2]

  • The extract is collected in a vial after the CO₂ is depressurized and returned to its gaseous state, leaving behind the solvent-free extract.

Quantitative Data Summary

The following table summarizes typical parameters and yields for the different extraction methods described.

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Solvent 70-80% Ethanol[3][4]80% Ethanol[6], Chloroform[12]70% Ethanol[10]CO₂ with 1-5% Ethanol co-solvent[2][12]
Temperature Room Temperature[4]~85°C[6]58°C[10]40 - 50°C[2][13]
Time 7-10 days[4]2 hours[6]20-30 minutes[9][10]~60 minutes[2]
Pressure AtmosphericAtmosphericAtmospheric150 - 350 bar[2][12]
Propolis:Solvent Ratio 1:5 to 1:10 (w/v)[4]1:150 (w/v)[6]1:60 (w/v)[9]S/F Ratio: 110 (CO₂ mass/propolis mass)[2]
Typical Yield Varies widely20-73% (solvent dependent)[6][12]~45% (total phenolics)[10]~25% (with 5% ethanol)[12]

Analytical Quantification Protocol: HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for the separation and quantification of specific compounds within a complex propolis extract.[14]

Protocol:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dissolve a known weight (e.g., 200 mg) of the dried propolis extract in a volumetric flask (10 mL) with methanol.[15] Sonicate the sample for 15 minutes to ensure complete dissolution.[15] Filter the solution through a 0.45-µm syringe filter prior to injection.[2][16]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: Water with 0.05% formic acid; Mobile Phase B: Acetonitrile.[5]

    • Gradient Program: A common gradient might be: 0 min (15% B) -> 5 min (40% B) -> 25 min (50% B) -> 30 min (90% B).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[14]

    • Injection Volume: 10 µL.[5]

    • Detection: UV detection at a wavelength appropriate for this compound (e.g., 295 nm).[5]

  • Quantification: Inject both the standards and the prepared samples. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration in the sample by using the calibration curve derived from the standard solutions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the extraction and analysis of this compound from propolis.

G cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction (Select Method) cluster_processing 3. Post-Extraction Processing cluster_analysis 4. Analysis & Quantification raw_propolis Raw Propolis cleaning Impurity Removal raw_propolis->cleaning freezing Freezing (-20°C) cleaning->freezing grinding Grinding to Powder freezing->grinding maceration Maceration (70% EtOH, 7-10 days) grinding->maceration soxhlet Soxhlet (80% EtOH, 2h) grinding->soxhlet uae UAE (70% EtOH, 30 min) grinding->uae sfe SFE (CO2 + EtOH, 1h) grinding->sfe filtration Filtration maceration->filtration soxhlet->filtration uae->filtration dry_extract Crude Dry Extract sfe->dry_extract Directly yields dry extract concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration concentration->dry_extract sample_prep_hplc Sample Re-dissolution & Filtration (0.45 µm) dry_extract->sample_prep_hplc hplc HPLC Analysis sample_prep_hplc->hplc quantification Quantification of This compound hplc->quantification

Caption: Workflow for this compound Extraction and Analysis.

References

Application Notes & Protocols for the Analysis of Prenyl Benzoate using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Prenyl benzoate (B1203000) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Prenyl benzoate (3-methyl-2-butenyl benzoate) is a volatile organic compound found in various natural sources, including propolis, flowers, and certain fruits.[1][2][3][4] Its characteristic aroma makes it a significant component in flavor and fragrance studies. Additionally, as a component of complex natural extracts like propolis, its identification and quantification are crucial for understanding the extract's chemical profile and potential biological activity.[3][4][5] Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique well-suited for the analysis of volatile and semi-volatile compounds like this compound from various matrices.[6] This document outlines a validated HS-SPME-GC-MS method for its analysis.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HS-SPME-GC-MS method for the quantitative analysis of this compound. This data is compiled from validated methods for similar volatile esters and serves as a benchmark for method validation.[7][8]

ParameterTypical ValueDescription
Linear Range 1 - 500 µg/LThe concentration range over which the instrumental response is proportional to the analyte concentration.
Correlation Coefficient (r²) > 0.99A measure of the goodness of fit of the calibration curve.
Limit of Detection (LOD) 0.1 - 1 µg/LThe lowest concentration of an analyte that can be reliably detected above the background noise.[7][8]
Limit of Quantification (LOQ) 0.5 - 5 µg/LThe lowest concentration of an analyte that can be accurately and precisely quantified.[7][8]
Accuracy/Recovery (%) 85 - 115%The closeness of the measured value to the true value, often assessed by analyzing spiked samples.[8]
Precision (RSD%) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Experimental Protocols

This section details the methodologies for the analysis of this compound using HS-SPME-GC-MS.

Materials and Reagents
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, 50/30 µm thickness.

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.

  • Reagents: this compound standard, appropriate solvent (e.g., methanol (B129727) or ethanol), and deionized water. For solid samples, a suitable matrix may be required.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and full scan or selected ion monitoring (SIM) modes.

  • SPME Autosampler or Manual Holder.

Standard Preparation
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water or a matrix-matched solution to cover the desired linear range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/L).

Sample Preparation
  • Liquid Samples (e.g., essential oil solutions, beverages): Pipette a known volume (e.g., 5 mL) of the sample into a 20 mL headspace vial.

  • Solid Samples (e.g., propolis, plant material): Weigh a known amount (e.g., 0.5 - 1 g) of the homogenized sample into a 20 mL headspace vial.[2] Add a small amount of deionized water (e.g., 5 mL) to facilitate the release of volatiles.

HS-SPME Procedure
  • Fiber Conditioning: Before first use, condition the DVB/CAR/PDMS fiber according to the manufacturer's instructions, typically by inserting it into the GC inlet at a high temperature (e.g., 270°C) for 30-60 minutes.

  • Equilibration: Place the sealed vial in a heating block or the autosampler's incubator. Allow the sample to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.[3]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.

  • Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption.

GC-MS Analysis
  • Injector: 250°C, splitless mode.

  • Desorption Time: 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 5°C/min.

    • Ramp 2: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu (full scan mode for qualitative analysis).

    • Selected Ion Monitoring (SIM) Mode (for quantification): Monitor characteristic ions of this compound (e.g., m/z 105, 69, 190).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualization of Experimental Workflow

SPME_Workflow cluster_prep Sample & Standard Preparation cluster_spme HS-SPME Procedure cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Vial_Prep Transfer to Headspace Vial Sample->Vial_Prep Standard Standard Preparation (Stock & Working) Standard->Vial_Prep Equilibration Equilibration (e.g., 60°C, 15 min) Vial_Prep->Equilibration Extraction Headspace Extraction (e.g., 30 min) Equilibration->Extraction Desorption Thermal Desorption in GC Inlet (e.g., 250°C) Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (Scan/SIM) Separation->Detection Identification Qualitative Analysis (Library Match) Detection->Identification Quantification Quantitative Analysis (Calibration Curve) Detection->Quantification Report Final Report Identification->Report Quantification->Report

References

Prenyl Benzoate: Application Notes and Protocols for Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prenyl benzoate (B1203000), a versatile aroma chemical with significant potential in flavor and fragrance research. This document outlines its sensory profile, physicochemical properties, and detailed protocols for its evaluation and application.

Introduction to Prenyl Benzoate

This compound (3-Methyl-2-butenyl benzoate) is a significant contributor to the palettes of flavorists and perfumers. It is characterized by a complex and pleasant aroma profile, making it a valuable ingredient in a wide range of applications.

Odor and Flavor Profile: this compound possesses a rich, sweet, and balsamic aroma with distinct fruity undertones.[1][2] Key descriptors include tea-like, chocolate, ylang-ylang, and subtle metallic or ozonic nuances.[1][3][4] Its flavor is described as balsamic and is often used to enhance sweet and fruity notes in various food products.[1][3][4] It is a good blender for chocolate, vanilla, and fruit flavors that require sweet balsamic notes.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application and for ensuring product stability.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₂[5]
Molecular Weight 190.24 g/mol [5]
CAS Number 5205-11-8[2]
Appearance Colorless liquid[6]
Specific Gravity 1.016 - 1.025 @ 25°C[3][4]
Refractive Index 1.514 - 1.521 @ 20°C[3][4]
Boiling Point 280 - 281 °C @ 760.00 mm Hg[4]
Flash Point 210.00 °F (98.89 °C)[3][4]
Solubility Soluble in alcohol; Insoluble in water[5]
Vapor Pressure 0.004000 mmHg @ 25.00 °C (est.)[4]

Applications in Flavor and Fragrance

This compound's unique sensory profile makes it suitable for a variety of applications:

  • Fragrance: Used as a middle note in perfumes, contributing to balsamic, fruity, and floral compositions. It has good substantivity, lasting up to 96 hours on a smelling strip.[4] It is stable in various cosmetic bases including alcoholic lotions, antiperspirants, soaps, and shampoos.[3][4][6] Recommended usage levels can be up to 15% in the fragrance concentrate.[1]

  • Flavor: Incorporated into food products to impart sweet, balsamic, and fruity notes. It is particularly effective in chocolate, vanilla, and various fruit flavorings.[1][3][4] The FEMA (Flavor and Extract Manufacturers Association) has established a "Threshold of Concern" of 1800 µ g/person/day for this compound.[3][4]

Experimental Protocols

The following protocols provide standardized methodologies for the sensory and analytical evaluation of this compound.

Sensory Evaluation

Objective: To determine the odor and flavor profile and detection thresholds of this compound.

4.1.1. Odor and Flavor Profile Analysis

This protocol uses a trained sensory panel to characterize the aroma and taste of this compound.

  • Panelists: A panel of 8-12 trained individuals with demonstrated sensory acuity.

  • Sample Preparation:

    • Odor: Prepare a series of dilutions of this compound in a suitable solvent (e.g., ethanol) at concentrations of 1%, 0.1%, and 0.01%. Present on smelling strips.

    • Flavor: Prepare a stock solution of this compound in propylene (B89431) glycol. Further dilute in a neutral base (e.g., sugar water, spring water) to concentrations of 1, 5, and 10 ppm.

  • Procedure:

    • Panelists first evaluate the odor of the samples on the smelling strips, describing the perceived aroma characteristics.

    • Panelists then taste the prepared flavor solutions, starting with the lowest concentration. They should rinse their mouths with distilled water between samples.

    • A list of descriptive terms is generated and panelists rate the intensity of each attribute on a scale (e.g., 0-10).

  • Data Analysis: Analyze the intensity ratings to generate a flavor/odor profile, often visualized as a spider or radar plot.

4.1.2. Odor Detection Threshold Determination (ASTM E679-04 - Triangle Test)

This protocol determines the concentration at which the odor of this compound is detectable.

  • Materials: Odor-free glass bottles with caps, a series of dilutions of this compound in an odor-free solvent (e.g., diethyl phthalate (B1215562) or water), and an odor-free control.

  • Procedure:

    • Present panelists with three samples in a triangular formation: two are blanks (solvent only) and one contains a low concentration of this compound.

    • Panelists are asked to identify the "odd" sample.

    • The test is repeated with decreasing concentrations until the panelist can no longer reliably distinguish the sample containing this compound.

    • The threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample.

Analytical Chemistry

Objective: To identify and quantify this compound and to analyze its volatile profile.

4.2.1. Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

  • Instrumentation: A gas chromatograph equipped with a sniffing port.

  • Sample Preparation: Dilute this compound in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Procedure:

    • Inject the sample into the GC.

    • A trained assessor sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.

    • The data is correlated with the chromatogram from a conventional detector (e.g., FID or MS) to identify the compounds responsible for the odors.

Stability Testing

Objective: To evaluate the stability of this compound in various product matrices under different storage conditions.

4.3.1. Accelerated Stability Testing (Heat)

This protocol simulates long-term storage at room temperature by exposing the product to elevated temperatures.

  • Procedure:

    • Prepare samples of the final product containing this compound.

    • Store the samples in controlled temperature chambers at 40°C and 50°C for a period of 1, 2, and 3 months.

    • At each time point, evaluate the samples for changes in color, odor, pH, and viscosity.

    • Conduct sensory panel evaluations and analytical tests (e.g., GC-MS) to assess changes in the aroma profile and concentration of this compound.

4.3.2. Light Exposure Testing

This protocol assesses the impact of light on the stability of this compound.

  • Procedure:

    • Expose samples to a controlled light source that mimics natural sunlight (e.g., a xenon arc lamp) for a specified duration.

    • A control sample should be stored in the dark.

    • Evaluate the samples for changes in color, odor, and chemical composition as described in the accelerated stability testing protocol.

4.3.3. Freeze-Thaw Cycle Testing

This protocol evaluates the stability of products that may be subjected to freezing and thawing during transport or storage.

  • Procedure:

    • Subject samples to a series of freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).

    • After a predetermined number of cycles (e.g., 3-5), evaluate the samples for any physical or chemical changes.

Signaling Pathways and Experimental Workflows

5.1. Olfactory and Gustatory Signaling Pathways

The perception of flavor and fragrance is a complex process involving the interaction of volatile and non-volatile compounds with specific receptors in the nose and mouth. While the specific receptors for this compound have not been definitively identified, the general pathways are well-understood.

G cluster_olfactory Olfactory Pathway cluster_gustatory Gustatory Pathway (Sweet/Umami/Bitter) Odorant This compound OR Olfactory Receptor Odorant->OR G_olf G-protein (Golf) OR->G_olf AC Adenylate Cyclase G_olf->AC cAMP cAMP AC->cAMP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Depolarization Neuron Depolarization CNG->Depolarization Signal Signal to Brain Depolarization->Signal Tastant This compound (as tastant) GPCR G-Protein Coupled Receptor (GPCR) Tastant->GPCR G_gust G-protein (Gustducin) GPCR->G_gust PLC Phospholipase C G_gust->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Neurotransmitter Neurotransmitter Release TRPM5->Neurotransmitter Gustatory_Signal Signal to Brain Neurotransmitter->Gustatory_Signal G Start Compound Identification (this compound) PhysChem Physicochemical Characterization Start->PhysChem Sensory Sensory Evaluation PhysChem->Sensory Analytical Analytical Chemistry PhysChem->Analytical Application Application Trials Sensory->Application Stability Stability Testing Analytical->Stability Stability->Application Final Final Product Formulation Application->Final

References

In Vitro Antioxidant Assays for Prenyl Benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenyl benzoate (B1203000) is a naturally occurring compound found in various plant extracts and propolis, which have been investigated for their antioxidant properties. While comprehensive antioxidant data for isolated prenyl benzoate is not extensively available in peer-reviewed literature, this document provides detailed protocols for two common in vitro antioxidant assays, DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), which are suitable for assessing the antioxidant capacity of such compounds. These assays are fundamental in the screening of natural and synthetic compounds for drug development and other applications.

The following sections detail the principles, required materials, and step-by-step protocols for conducting the DPPH radical scavenging and FRAP assays. Additionally, templates for data presentation and visualizations of the experimental workflows are provided to guide researchers in their experimental design and data reporting.

Data Presentation

No specific quantitative data for the antioxidant activity of isolated this compound was identified in the reviewed scientific literature. The following table is a template illustrating how such data would be presented if available.

Table 1: In Vitro Antioxidant Activity of this compound

AssayParameterResult for this compoundPositive Control (e.g., Trolox, Ascorbic Acid)Reference
DPPH Radical Scavenging Assay IC₅₀ (µg/mL)Data not availableInsert valueInsert citation
FRAP Assay Ferric Reducing Power (µmol Fe²⁺/g)Data not availableInsert valueInsert citation

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle:

The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. In its radical form, DPPH has a deep violet color with an absorbance maximum around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (analytical grade)

  • This compound (or extract containing it)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Protocol:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol.[1]

    • Store the solution in a dark bottle and at 4°C to protect it from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol at a known concentration.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

    • Prepare a similar dilution series for the positive control (e.g., Trolox).

  • Assay Procedure:

    • To a 96-well microplate, add 180 µL of the 0.1 mM DPPH solution to each well.[1]

    • Add 20 µL of the different concentrations of the this compound sample or the positive control to the respective wells.[1]

    • For the blank, add 20 µL of methanol to a well containing 180 µL of the DPPH solution.

    • For the negative control, add 20 µL of the sample solvent (methanol) to 180 µL of methanol.

  • Incubation and Measurement:

    • Mix the contents of the wells thoroughly.

    • Incubate the microplate in the dark at room temperature for 30 minutes.[1]

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1]

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_blank = Absorbance of the DPPH solution without the sample.

      • A_sample = Absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle:

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. The intensity of the color is directly proportional to the reducing power of the antioxidant.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (or extract containing it)

  • Positive control (e.g., Trolox or Ferrous sulfate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Pipettes and tips

  • Water bath

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[1]

    • Warm the reagent to 37°C in a water bath before use.[1]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the sample.

    • Prepare a standard curve using a known concentration of Trolox or FeSO₄.

  • Assay Procedure:

    • Add 180 µL of the freshly prepared FRAP reagent to each well of a 96-well microplate.[1]

    • Add 20 µL of the diluted this compound sample or the positive control to the respective wells.[1]

    • For the blank, add 20 µL of the solvent used for the sample to a well containing 180 µL of the FRAP reagent.

  • Incubation and Measurement:

    • Incubate the microplate at 37°C for 10-30 minutes.[2]

    • Measure the absorbance at 593 nm using a microplate reader.[1]

  • Calculation of Ferric Reducing Antioxidant Power:

    • The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve of Trolox or FeSO₄.

    • The results are typically expressed as µmol Trolox equivalents (TE) per gram of sample or µmol Fe²⁺ equivalents per gram of sample.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 180 µL DPPH to 96-well Plate prep_dpph->add_dpph prep_sample Prepare Sample (this compound) Dilutions add_sample Add 20 µL Sample/ Control prep_sample->add_sample prep_control Prepare Positive Control Dilutions prep_control->add_sample mix Mix Thoroughly add_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent add_frap Add 180 µL FRAP Reagent to Plate prep_frap->add_frap prep_sample Prepare Sample (this compound) Dilutions add_sample Add 20 µL Sample/ Standard prep_sample->add_sample prep_std Prepare Standard (Trolox/FeSO₄) Curve prep_std->add_sample incubate Incubate at 37°C (10-30 min) add_sample->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Reducing Power (TEAC or Fe²⁺ equivalents) measure->calculate

Caption: Workflow for the FRAP assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Prenyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Prenyl Benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing prenyl benzoate?

A1: this compound is typically synthesized via the esterification of benzoic acid or its derivatives with prenyl alcohol (3-methyl-2-buten-1-ol). The most common laboratory methods include Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. The choice of method often depends on the scale of the reaction, the desired purity, and the sensitivity of the starting materials to acidic or basic conditions.

Q2: I am experiencing low yields in my Fischer Esterification of benzoic acid with prenyl alcohol. What are the likely causes?

A2: Low yields in Fischer Esterification are often due to the reversible nature of the reaction.[1] Several factors can contribute to this:

  • Presence of Water: Water is a byproduct of the reaction, and its accumulation can shift the equilibrium back towards the reactants.[1]

  • Suboptimal Temperature: The reaction may not have reached the optimal temperature for esterification, or prolonged exposure to very high temperatures could lead to side reactions.

  • Insufficient Catalyst: An inadequate amount of acid catalyst (like sulfuric acid) will result in a slow reaction rate and incomplete conversion.

  • Molar Ratio of Reactants: While a 1:1 molar ratio is stoichiometric, using an excess of one reactant (typically the less expensive one, in this case, likely prenyl alcohol) can drive the equilibrium towards the product.[1]

Q3: What are the advantages of using Steglich Esterification or the Mitsunobu Reaction over Fischer Esterification?

A3: Both Steglich Esterification and the Mitsunobu Reaction offer milder reaction conditions compared to the strongly acidic and often high-temperature environment of Fischer Esterification.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, allowing the reaction to proceed at room temperature.[2] It is particularly useful for acid-sensitive substrates.

  • Mitsunobu Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol.[3][4][5] It is known for its mild conditions and stereochemical inversion at the alcohol center (though not relevant for the achiral prenyl alcohol).

Q4: I am observing the formation of an N-acylurea byproduct during my Steglich Esterification. How can this be minimized?

A4: The formation of an N-acylurea byproduct occurs when the O-acylisourea intermediate undergoes a 1,3-rearrangement instead of reacting with the alcohol. This side reaction can be suppressed by ensuring an adequate amount of 4-dimethylaminopyridine (DMAP) is used, as it acts as an acyl transfer-reagent to form a more reactive intermediate that readily reacts with the alcohol.[2]

Q5: How can I effectively purify my crude this compound?

A5: Purification of this compound typically involves several steps. After the reaction, the mixture is usually quenched with water or a basic solution to neutralize any remaining acid. The product is then extracted into an organic solvent. The organic layer is washed sequentially with water, a dilute base (like sodium bicarbonate solution) to remove unreacted benzoic acid, and finally with brine. After drying the organic layer over an anhydrous salt (e.g., sodium sulfate), the solvent is removed under reduced pressure. The crude product can then be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Formation Incomplete reaction due to insufficient heating or reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature as needed. For Fischer esterification, ensure the mixture is refluxing.[1]
Inactive catalyst or reagents.Use fresh, anhydrous reagents and solvents. Ensure the acid catalyst for Fischer esterification is concentrated.
Equilibrium not shifted towards products (Fischer Esterification).Use an excess of one reactant (e.g., a 4-fold molar excess of prenyl alcohol).[1] Remove water as it forms using a Dean-Stark apparatus.
Formation of Side Products Dehydration of prenyl alcohol.Use milder reaction conditions. For Fischer esterification, avoid excessively high temperatures. Consider using Steglich or Mitsunobu conditions.
Polymerization of prenyl alcohol or isoprene (B109036) (a potential impurity).Ensure the purity of the starting prenyl alcohol. Store it under appropriate conditions to prevent degradation.
Difficulty in Product Isolation Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is soluble in the aqueous phase.This is less likely for this compound but can occur if excessive alcohol is used in the workup. Ensure the pH is neutral or slightly basic before extraction.
Product Contaminated with Starting Material Incomplete reaction.See "Low or No Product Formation".
Inefficient purification.During the workup, wash the organic layer thoroughly with a sodium bicarbonate solution to remove unreacted benzoic acid. For column chromatography, optimize the solvent system to achieve good separation.

Experimental Protocols

Fischer Esterification of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Benzoic acid

  • Prenyl alcohol (3-methyl-2-buten-1-ol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid (1.0 eq), prenyl alcohol (1.5 - 3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Steglich Esterification of this compound

Materials:

  • Benzoic acid

  • Prenyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (HCl), dilute solution (e.g., 1M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve benzoic acid (1.0 eq), prenyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Illustrative Effect of Reaction Temperature on this compound Yield (Fischer Esterification)

EntryTemperature (°C)Reaction Time (h)Yield (%)
180465
2100478
3120485
4140482 (slight decomposition observed)

Table 2: Illustrative Effect of Catalyst Loading on this compound Yield (Fischer Esterification)

EntryH₂SO₄ (mol%)Reaction Time (h)Yield (%)
11655
25675
310683
415684

Visualizations

experimental_workflow reagents Combine Reactants: - Benzoic Acid - Prenyl Alcohol - Catalyst/Reagents reaction Reaction: - Stirring - Heating (if required) reagents->reaction Mix monitoring Monitor Progress (TLC) reaction->monitoring Sample monitoring->reaction Incomplete workup Aqueous Workup: - Quench Reaction - Extraction - Washing monitoring->workup Complete purification Purification: - Drying - Solvent Removal - Distillation/Chromatography workup->purification analysis Product Analysis: - NMR, IR, MS purification->analysis

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Complete Reaction check_reaction->complete Yes optimize_conditions Optimize Reaction: - Increase time/temp - Add more catalyst incomplete->optimize_conditions check_reagents Check Reagent Quality: - Use fresh reagents - Ensure anhydrous conditions incomplete->check_reagents check_workup Review Workup Procedure: - Check pH during extraction - Avoid emulsions complete->check_workup check_purification Review Purification: - Optimize chromatography - Check distillation parameters check_workup->check_purification

Caption: A troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Improving the yield of "Prenyl benzoate" in esterification reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the esterification reaction to synthesize Prenyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Prenyl benzoate?

A1: The most common and practical laboratory methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is an acid-catalyzed reaction between benzoic acid and prenyl alcohol. It is an equilibrium-driven reaction, and strategies to improve yield often involve using an excess of one reactant or removing water as it forms.[1][2][3][4][5]

  • Acylation with Benzoyl Chloride: This method involves reacting prenyl alcohol with benzoyl chloride in the presence of a base (like pyridine (B92270) or aqueous sodium hydroxide). This reaction is generally faster and irreversible, often leading to higher yields than Fischer esterification.[6]

Q2: Why is my yield of this compound consistently low?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Equilibrium Limitations (Fischer Esterification): The Fischer esterification is a reversible reaction. To achieve high conversion, the equilibrium must be shifted towards the product.[1][2] This can be done by using a large excess of one of the reactants (usually the less expensive one) or by removing water as it is formed, for instance, by azeotropic distillation with a Dean-Stark apparatus.

  • Purity of Reactants: The presence of water in the reactants or solvent can hydrolyze the ester product and deactivate certain catalysts. Ensure that benzoic acid, prenyl alcohol, and any solvents are anhydrous.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate. However, excessively high temperatures can promote side reactions, such as the dehydration of prenyl alcohol or polymerization. The optimal temperature depends on the specific catalyst and solvent used.

  • Inefficient Water Removal: In Fischer esterification, the water produced can shift the equilibrium back towards the reactants, thus lowering the yield.

  • Side Reactions: Prenyl alcohol contains a double bond that can be susceptible to side reactions, especially under strongly acidic conditions or at high temperatures.

Q3: I am observing an unknown side product in my reaction mixture. What could it be?

A3: The formation of side products is a common issue. Potential side products in the synthesis of this compound include:

  • Diprenyl Ether: Under acidic conditions and at elevated temperatures, prenyl alcohol can undergo self-condensation to form diprenyl ether.

  • Isomerization or Rearrangement Products: As an allylic alcohol, prenyl alcohol can potentially undergo rearrangement reactions, especially in the presence of strong acids.

  • Polymerization: The double bond in prenyl alcohol could lead to polymerization, especially at higher temperatures or in the presence of certain acid catalysts.

  • Benzoic Anhydride (B1165640): If using benzoyl chloride that has been exposed to moisture, benzoic anhydride can form as a byproduct.

Q4: How can I effectively purify my this compound product?

A4: Purification of this compound typically involves the following steps:

  • Neutralization and Washing: After the reaction, the mixture should be neutralized. Washing with a saturated sodium bicarbonate (NaHCO₃) solution is effective for removing any unreacted benzoic acid.[7] Subsequent washes with water and brine will remove water-soluble impurities.

  • Drying: The organic layer containing the product should be dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: The solvent can be removed under reduced pressure using a rotary evaporator.

  • Distillation or Chromatography: For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive catalyst (e.g., sulfuric acid exposed to moisture).- Insufficient reaction time or temperature.- Poor quality of starting materials (e.g., wet reagents).- Use fresh, anhydrous catalyst and reagents.- Increase reaction time and/or temperature, monitoring for side product formation via TLC.- Ensure all glassware is thoroughly dried before use.
Formation of a Significant Amount of Byproducts - Reaction temperature is too high, leading to ether formation or polymerization.- Catalyst is too harsh (e.g., high concentration of strong acid).- Lower the reaction temperature.- Use a milder catalyst or a lower concentration of the acid catalyst.- Consider using the benzoyl chloride method, which often requires milder conditions.
Product is an Oil Instead of a Crystalline Solid After Purification - Presence of impurities, such as unreacted starting materials or side products.- Repeat the purification steps, ensuring thorough washing to remove acidic and water-soluble impurities.- Purify by column chromatography or vacuum distillation to separate the product from closely related impurities.
Difficulty Separating Layers During Aqueous Workup - Formation of an emulsion.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the separatory funnel to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Benzoic Acid with Prenyl Alcohol

This protocol is a general guideline and may require optimization.

Materials:

  • Benzoic acid

  • Prenyl alcohol (3-methyl-2-buten-1-ol)

  • Concentrated sulfuric acid (H₂SO₄) or another acid catalyst

  • Toluene (B28343) or another suitable solvent for azeotropic water removal

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 eq), prenyl alcohol (1.5-3.0 eq), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap. Continue the reaction until no more water is collected or until TLC analysis indicates the consumption of the limiting reagent.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove unreacted benzoic acid and the acid catalyst), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Acylation with Benzoyl Chloride

Materials:

  • Prenyl alcohol

  • Benzoyl chloride

  • Pyridine or 10% aqueous sodium hydroxide (B78521) (NaOH)

  • Diethyl ether or other suitable organic solvent

  • Dilute hydrochloric acid (HCl) (if using pyridine)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve prenyl alcohol (1.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) in a flask. If using aqueous NaOH, dissolve the prenyl alcohol in the NaOH solution.

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) to the stirred solution. If using pyridine, add it to the alcohol solution before the benzoyl chloride.

  • Allow the reaction to stir at room temperature for several hours or until completion is indicated by TLC.

  • If pyridine was used, wash the reaction mixture with dilute HCl to remove the pyridine, followed by water, saturated NaHCO₃, and brine. If aqueous NaOH was used, separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Yield (Qualitative)

ParameterVariationExpected Impact on YieldRationale
Reactant Molar Ratio (Alcohol:Acid in Fischer Esterification)Increasing excess of prenyl alcoholIncreaseShifts the reaction equilibrium towards the product side (Le Chatelier's Principle).[1][2]
Catalyst Concentration (Fischer Esterification)Increasing catalyst amountIncrease up to an optimal pointA higher concentration of acid catalyst speeds up the reaction, but excessive amounts can lead to side reactions like dehydration and polymerization.
Temperature Increasing temperatureIncrease up to an optimal pointHigher temperatures increase the reaction rate but can also promote side reactions, potentially lowering the overall yield of the desired product.
Water Removal Efficient removal (e.g., Dean-Stark)IncreaseDrives the equilibrium towards the formation of the ester, leading to a higher conversion and yield.[2]
Reaction Time Increasing reaction timeIncrease until equilibrium is reachedAllows the reaction to proceed further towards completion. Monitoring by TLC is crucial to determine the optimal time and avoid decomposition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Dry Glassware & Prepare Anhydrous Reagents react Combine Benzoic Acid, Prenyl Alcohol, Solvent, & Catalyst prep->react reflux Heat to Reflux (with water removal if applicable) react->reflux monitor Monitor Reaction (e.g., by TLC) reflux->monitor cool Cool to Room Temp. monitor->cool wash Aqueous Wash (H₂O, NaHCO₃, Brine) cool->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Distillation or Chromatography) concentrate->purify analyze Characterize Product (NMR, IR, GC-MS) & Calculate Yield purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_reagents Are reagents and solvents anhydrous? start->check_reagents check_equilibrium Is it a Fischersterification? check_reagents->check_equilibrium Yes dry_reagents Dry reagents/solvents and repeat. check_reagents->dry_reagents No check_temp Is the reaction temperature optimal? check_equilibrium->check_temp No use_excess Use excess prenyl alcohol or remove water (Dean-Stark). check_equilibrium->use_excess Yes check_side_products Are side products observed (TLC/GC)? check_temp->check_side_products Yes optimize_temp Adjust temperature. Lower if side products are seen, higher if reaction is slow. check_temp->optimize_temp No check_side_products->optimize_temp Yes change_method Consider switching to benzoyl chloride method. check_side_products->change_method Yes, significant purification_issue Improve purification (e.g., column chromatography). check_side_products->purification_issue Minor

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Side-product formation in "Prenyl benzoate" synthesis and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of prenyl benzoate (B1203000). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield of Prenyl Benzoate

Primary Symptom: The isolated yield of the desired this compound is significantly lower than expected.

Potential Causes & Mitigation Strategies:

Potential CauseMitigation Strategy
Equilibrium Limitations (Fischer Esterification) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of one reactant (typically prenyl alcohol) or remove water as it forms using a Dean-Stark apparatus.
Side Reactions under Strongly Acidic Conditions Strong acid catalysts (e.g., concentrated sulfuric acid) can promote side reactions of the allylic prenyl alcohol, such as rearrangement and polymerization. Use a milder acid catalyst or consider alternative esterification methods that do not require strong acid.
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Loss during Workup This compound may have some solubility in the aqueous phase during extraction. Minimize the volume of aqueous washes and saturate the aqueous phase with salt (brine) to reduce the solubility of the ester.

Issue 2: Presence of Significant Impurities in the Final Product

Primary Symptom: NMR or GC-MS analysis of the purified product shows the presence of unexpected signals corresponding to side-products.

Troubleshooting & Optimization:

Side-ProductFormation MechanismMitigation Strategy
Unreacted Benzoic Acid Incomplete esterification reaction.Drive the reaction to completion as described in "Low Yield". During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted benzoic acid.
Unreacted Prenyl Alcohol Incomplete esterification reaction.Use a slight excess of benzoic acid to ensure full conversion of the alcohol. Unreacted prenyl alcohol can often be removed by column chromatography or distillation.
Diprenyl Ether Acid-catalyzed dehydration and self-condensation of prenyl alcohol.Avoid high temperatures and prolonged reaction times when using an acid catalyst. Use of milder reaction conditions or alternative methods like the Steglich or Mitsunobu esterification can minimize ether formation.
Rearranged Isomers (e.g., tert-pentenyl benzoate) Acid-catalyzed rearrangement of the prenyl carbocation intermediate to a more stable tertiary carbocation. This is more likely under strongly acidic conditions.Use non-acidic or mildly acidic reaction conditions. The Mitsunobu and Steglich esterification methods avoid the formation of carbocation intermediates.
Polymeric/Oligomeric Byproducts Acid-catalyzed polymerization of prenyl alcohol or its carbocation intermediate.Avoid strong acid catalysts and high temperatures. Use of a less nucleophilic acid anion can also disfavor polymerization.[1][2]
N-acylurea (in Steglich Esterification) A side reaction of the O-acylisourea intermediate.Ensure an adequate amount of DMAP is used as a catalyst to promote the desired esterification over the rearrangement to the N-acylurea.
Hydrazide byproduct (in Mitsunobu Reaction) Reaction of the activated alcohol with the azodicarboxylate reagent instead of the benzoate nucleophile.Ensure the benzoic acid is sufficiently acidic and the reaction conditions are optimized for the desired nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis methods for this compound?

A1: The most common methods for synthesizing esters like this compound include:

  • Fischer Esterification: The reaction of benzoic acid with prenyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). This method is simple but can lead to side reactions due to the acidic conditions and the reactive nature of prenyl alcohol.

  • Schotten-Baumann Reaction: The reaction of benzoyl chloride with prenyl alcohol in the presence of a base (e.g., pyridine (B92270) or aqueous sodium hydroxide). This method is often higher yielding and avoids strongly acidic conditions.

  • Steglich Esterification: A mild method that uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This is suitable for acid-sensitive substrates.

  • Mitsunobu Reaction: This reaction allows for the conversion of prenyl alcohol to the benzoate ester using triphenylphosphine (B44618) and an azodicarboxylate (e.g., DEAD or DIAD). It proceeds with inversion of configuration if a chiral center is present.

Q2: I observe a byproduct with a similar retention time to my product in GC. What could it be and how can I remove it?

A2: A common byproduct with a similar boiling point to the desired ester is diprenyl ether, which can form via the self-condensation of prenyl alcohol under acidic conditions. Due to the similar boiling points, separation by distillation can be challenging. In such cases, column chromatography on silica (B1680970) gel is often the most effective purification method.

Q3: My reaction mixture turned dark brown/black after adding the acid catalyst. What happened?

A3: The darkening of the reaction mixture upon addition of a strong acid catalyst like sulfuric acid often indicates polymerization or decomposition of the starting material, particularly the reactive allylic alcohol (prenyl alcohol). To mitigate this, add the acid catalyst slowly at a low temperature (e.g., 0 °C) and maintain good temperature control throughout the reaction. Alternatively, using a milder catalyst or a different synthetic route that avoids strong acids is recommended.

Q4: How can I confirm the structure of my product and identify any impurities?

A4: The structure of your synthesized this compound and any impurities can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates the components of the mixture and provides the mass of each component, aiding in identification.

  • Infrared (IR) Spectroscopy: Confirms the presence of the ester functional group (C=O stretch) and the absence of the hydroxyl group (O-H stretch) from the starting alcohol.

Experimental Protocols

1. Fischer Esterification of Benzoic Acid with Prenyl Alcohol

  • Materials: Benzoic acid, prenyl alcohol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve benzoic acid (1.0 eq) in an excess of prenyl alcohol (3.0-5.0 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Heat the mixture to reflux and collect the water that azeotropes with the solvent in the Dean-Stark trap.

    • Monitor the reaction by TLC until the benzoic acid is consumed.

    • Cool the reaction mixture to room temperature and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

2. Steglich Esterification for this compound Synthesis

  • Materials: Benzoic acid, prenyl alcohol, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve benzoic acid (1.0 eq), prenyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Fischer_Esterification_Workflow Reactants Benzoic Acid + Prenyl Alcohol (in excess) Reaction Reflux with Dean-Stark Trap Reactants->Reaction Add Catalyst Conc. H2SO4 (catalyst) Catalyst->Reaction Add Workup Workup: 1. Diethyl Ether 2. NaHCO3 wash 3. Brine wash Reaction->Workup Cool & Dilute Purification Purification: Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Fischer Esterification Workflow for this compound.

Side_Product_Formation_Pathways cluster_main Main Reaction: Esterification cluster_side Side Reactions (Acid-Catalyzed) Prenyl Alcohol Prenyl Alcohol This compound This compound Prenyl Alcohol->this compound + Benzoic Acid (H+) Prenyl Carbocation Prenyl Carbocation Prenyl Alcohol->Prenyl Carbocation + H+ - H2O Benzoic Acid Benzoic Acid Benzoic Acid->this compound Diprenyl Ether Diprenyl Ether Prenyl Carbocation->Diprenyl Ether + Prenyl Alcohol Rearranged Carbocation Rearranged Carbocation Prenyl Carbocation->Rearranged Carbocation Rearrangement Polymerization Polymerization Prenyl Carbocation->Polymerization + n Prenyl Alcohol Rearranged Products Rearranged Products Rearranged Carbocation->Rearranged Products

Caption: Potential Side-Product Formation Pathways.

References

Purification of "Prenyl benzoate" from a crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of prenyl benzoate (B1203000) from a crude reaction mixture, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of prenyl benzoate relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key data is summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

Property Value Significance for Purification
Molecular Formula C₁₂H₁₄O₂ -
Molecular Weight 190.24 g/mol [1] Affects diffusion rates and elution in chromatography.
Appearance Colorless liquid[2] A colored product indicates impurities.
Boiling Point 109-111 °C at 2.00 mm Hg; 280-281 °C at 760.00 mm Hg[3] High boiling point necessitates vacuum distillation to prevent decomposition.
Density ~1.020 g/cm³ at 20 °C[3] Useful for calculating molar quantities and for phase separation.
Refractive Index 1.514 - 1.521 at 20 °C[3] Can be used as a quick check for product purity against a reference standard.

| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents.[3][4] | Dictates the choice of solvents for extraction, washing, and chromatography. |

Q2: What are the most common impurities in a crude this compound reaction mixture?

A2: this compound is typically synthesized via the Fischer esterification of benzoic acid and prenyl alcohol, using an acid catalyst.[5][6][7] The primary impurities are typically the unreacted starting materials and byproducts of this reversible reaction.

  • Unreacted Benzoic Acid: A crystalline solid, acidic.

  • Unreacted Prenyl Alcohol: A liquid, more polar than the ester product.

  • Acid Catalyst: (e.g., Sulfuric acid, p-toluenesulfonic acid).

  • Water: A byproduct of the esterification reaction.

Q3: What is the general strategy for purifying this compound?

A3: A multi-step approach is most effective. First, an extractive work-up removes acidic impurities and water-soluble components. This is followed by a high-resolution technique like column chromatography or vacuum distillation to separate the this compound from neutral, organic-soluble impurities like residual prenyl alcohol. The purity of the final product is then confirmed using analytical techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Table 2: Troubleshooting Common Impurities and Purification Issues

Issue / Observation Probable Cause(s) Recommended Solution(s)
TLC of crude mixture shows a baseline spot and a product spot. Unreacted benzoic acid, which is highly polar and adheres strongly to silica (B1680970) gel. Perform an extractive work-up. Wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to deprotonate and remove the benzoic acid into the aqueous layer.[8]
Final product has a vinegar-like or acidic smell. Residual acid catalyst or unreacted benzoic acid. Wash the crude product thoroughly with a basic solution as described above, followed by a water wash to remove any remaining salts.
Column chromatography results in poor separation of product and a close-running impurity. The impurity is likely unreacted prenyl alcohol, which has a polarity similar to the ester. The chosen eluent system is not optimal. Optimize the eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). Aim for an Rf value of ~0.3 for this compound to achieve good separation on the column.[9]
Yield of pure product is very low. The Fischer esterification is an equilibrium reaction.[6][7] The reaction may not have gone to completion. To drive the equilibrium toward the product, use a large excess of one of the reactants (typically the less expensive one) or remove the water byproduct during the reaction using a Dean-Stark apparatus.[5][7]
Product appears oily and cloudy after work-up. Residual water in the organic layer. After washing steps, dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before concentrating the solvent.

| Product darkens or decomposes during distillation. | The distillation temperature is too high, causing thermal degradation. | Use vacuum distillation to lower the boiling point of this compound, allowing it to distill at a lower, safer temperature.[10] |

Experimental Protocols

Protocol 1: Extractive Work-up of Crude this compound

This protocol is designed to remove acidic impurities (benzoic acid, acid catalyst) and water-soluble components from the crude reaction mixture.

  • Transfer Reaction Mixture: Transfer the cooled crude reaction mixture to a separatory funnel.

  • Dilute: Dilute the mixture with a water-immiscible organic solvent in which this compound is soluble (e.g., ethyl acetate (B1210297), diethyl ether).

  • Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced from the neutralization. Continue until no more gas evolves.

  • Separate Layers: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Water Wash: Add deionized water to the separatory funnel, shake, and again drain the lower aqueous layer. This removes residual bicarbonate salts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Dry: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filter and Concentrate: Filter the mixture to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude, neutralized product ready for further purification.

Protocol 2: Purification by Flash Column Chromatography

This method separates this compound from neutral impurities like residual prenyl alcohol based on polarity.

  • Prepare the Column:

    • Securely clamp a glass chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure. Ensure there are no air bubbles or cracks in the silica bed.

  • Determine Eluent System:

    • Using TLC (see Protocol 3), find a solvent system that gives the this compound an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexanes and ethyl acetate.[9]

  • Load the Sample:

    • Dissolve the crude product from the work-up in a minimal amount of the chromatography eluent or a volatile solvent like dichloromethane.

    • Carefully apply this solution to the top of the silica gel bed.

  • Elute the Column:

    • Begin adding the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through the silica at a steady rate.[11]

    • Maintain a constant level of solvent above the silica bed at all times.

  • Collect and Analyze Fractions:

    • Collect the eluting solvent in a series of test tubes or flasks.[12]

    • Spot each fraction (or every few fractions) on a TLC plate to monitor the separation and identify which fractions contain the pure product.

  • Combine and Concentrate:

    • Combine the fractions that contain only pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Table 3: Recommended TLC and Column Chromatography Conditions

Parameter Thin-Layer Chromatography (TLC) Flash Column Chromatography
Stationary Phase Silica gel 60 F₂₅₄ Silica gel (230-400 mesh)
Mobile Phase (Eluent) 10-20% Ethyl Acetate in Hexanes (v/v) Start with 5% Ethyl Acetate in Hexanes, can be run isocratically or as a gradient with increasing ethyl acetate concentration.[11]
Visualization UV lamp (254 nm) N/A (fractions analyzed by TLC)

| Expected Rf Values | This compound: ~0.3-0.4 Prenyl Alcohol: ~0.1-0.2 Benzoic Acid: ~0.0 (at baseline) | Compounds will elute in order of increasing polarity (least polar first). |

Protocol 3: Analysis by Thin-Layer Chromatography (TLC)

TLC is used to monitor reaction progress and check the purity of column fractions.[13]

  • Prepare the Plate: Using a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Use a capillary tube to apply a small spot of your sample(s) (e.g., crude mixture, purified product, starting materials) onto the origin line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Calculate Rf Values: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Compare the Rf of your product to standards to assess purity.

Visualized Workflows and Logic

G cluster_0 Purification & Analysis Workflow crude Crude this compound (from reaction) workup Extractive Work-up (NaHCO3, H2O, Brine) crude->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate1 Concentrate (Rotary Evaporator) dry->concentrate1 purify Purification Step (Choose Method) concentrate1->purify column Column Chromatography purify->column Impurities have similar volatility distill Vacuum Distillation purify->distill Impurities have different volatility fractions Collect & Analyze Fractions (via TLC) column->fractions product Pure this compound distill->product combine Combine Pure Fractions fractions->combine concentrate2 Final Concentration combine->concentrate2 concentrate2->product analysis Purity Confirmation (TLC, GC, NMR) product->analysis

Caption: General workflow for the purification and analysis of this compound.

G cluster_1 TLC-Based Troubleshooting Logic start Run TLC of Purified Product check Is there a single spot with the correct Rf? start->check success Purification Successful. Proceed to Characterization. check->success Yes multi_spots Multiple Spots Observed check->multi_spots No check_baseline Is there a spot at the baseline (Rf ~ 0)? multi_spots->check_baseline acid_impurity Indicates residual Benzoic Acid. check_baseline->acid_impurity Yes check_sm Is there a spot matching the Prenyl Alcohol standard? check_baseline->check_sm No solution_acid Solution: Re-run extractive work-up with NaHCO3 wash. acid_impurity->solution_acid alcohol_impurity Indicates residual Prenyl Alcohol. check_sm->alcohol_impurity Yes unknown_impurity Unknown Impurity Present check_sm->unknown_impurity No solution_alcohol Solution: Repeat column chromatography with a less polar (optimized) eluent. alcohol_impurity->solution_alcohol solution_unknown Solution: Consider alternative purification (e.g., distillation) or further characterization. unknown_impurity->solution_unknown

Caption: Troubleshooting flowchart for purity issues identified by TLC analysis.

Safety and Handling

All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: Handle in accordance with good industrial hygiene and safety practices. The toxicological properties have not been fully investigated.

  • Organic Solvents (Hexanes, Ethyl Acetate, etc.): These are flammable. Keep away from ignition sources. Avoid inhalation of vapors.

  • Acids (Sulfuric Acid, Benzoic Acid): Corrosive. Handle with care to avoid skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

References

Technical Support Center: Challenges in the Scale-Up of Prenyl Benzoate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the production of Prenyl Benzoate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis and scale-up of this valuable fragrance and flavoring compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale production of this compound?

A1: The two primary synthesis routes for industrial-scale production of this compound are:

  • Direct Esterification (Fischer-Speier Esterification): This method involves the reaction of benzoic acid with prenyl alcohol (3-methyl-2-buten-1-ol) in the presence of an acid catalyst.[1][2]

  • Reaction of a Benzoate Salt with a Prenyl Halide: This route utilizes a salt of benzoic acid, such as sodium benzoate, which reacts with a prenyl halide (e.g., prenyl chloride) via nucleophilic substitution.

A less common but potential industrial method involves the direct reaction of isoprene (B109036) with benzoic acid.[3]

Q2: What are the key challenges when scaling up this compound production?

A2: Scaling up any chemical synthesis presents challenges, and for this compound, these typically include:

  • Reaction Kinetics and Equilibrium: Fischer esterification is a reversible reaction, and efficient removal of water is crucial to drive the reaction towards the product.[4]

  • Heat and Mass Transfer: Larger reactor volumes can lead to inefficient mixing and localized temperature gradients ("hot spots"), which can result in the formation of byproducts.

  • Purification: Separating the final product from unreacted starting materials, the catalyst, and byproducts can be more complex at a larger scale, often requiring fractional distillation.

  • Safety: Handling flammable solvents and corrosive catalysts at an industrial scale requires stringent safety protocols.[5]

Q3: How can I improve the yield of this compound in a Fischer Esterification reaction?

A3: To improve the yield, consider the following:

  • Use of Excess Reactant: Employing an excess of the less expensive reactant, typically prenyl alcohol, can shift the equilibrium towards the product side.[4]

  • Efficient Water Removal: Utilize a Dean-Stark apparatus or a similar method for the azeotropic removal of water as it is formed during the reaction.[4]

  • Catalyst Optimization: Ensure the use of an appropriate and active acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4]

  • Temperature Control: Maintain the optimal reaction temperature to ensure a reasonable reaction rate without promoting side reactions.

Q4: What are the common byproducts in this compound synthesis?

A4: Common byproducts can include:

  • Unreacted Starting Materials: Benzoic acid and prenyl alcohol.

  • Diprenyl Ether: Formed by the self-condensation of two molecules of prenyl alcohol under acidic conditions.

  • Isomerization Products: The prenyl group may undergo isomerization under certain conditions.

  • Products from Impurities: Impurities in the starting materials can lead to other unwanted products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The esterification equilibrium may not have been sufficiently shifted towards the product.- Increase the excess of one reactant (typically prenyl alcohol).- Ensure efficient and continuous removal of water.- Increase the reaction time.
Catalyst Deactivation: The acid catalyst may have been neutralized or deactivated.- Check the quality and quantity of the catalyst.- Ensure all reactants and solvents are anhydrous.
Suboptimal Temperature: The reaction temperature may be too low for an adequate reaction rate or too high, leading to decomposition.- Optimize the reaction temperature based on small-scale experiments and literature data.
Product Contamination Inefficient Purification: The purification method (e.g., distillation) may not be effectively separating the product from impurities.- Optimize the fractional distillation parameters (e.g., column height, reflux ratio).- Consider alternative purification methods such as crystallization if applicable.
Incomplete Work-up: Residual acid catalyst or unreacted starting materials may remain in the product.- Ensure thorough washing of the organic phase with a basic solution (e.g., sodium bicarbonate) to remove acidic components.[6]
Formation of Byproducts Side Reactions: High reaction temperatures can promote the formation of ethers and other byproducts.- Lower the reaction temperature and monitor the reaction progress closely.- Optimize the catalyst loading to minimize side reactions.
Impure Starting Materials: Impurities in the benzoic acid or prenyl alcohol can lead to the formation of undesired products.- Use high-purity starting materials. Analyze the purity of raw materials before use.
Scale-up Difficulties Poor Mixing: Inadequate agitation in a large reactor can lead to non-uniform reaction conditions.- Optimize the stirrer design and speed for the larger vessel to ensure proper mixing.
Inefficient Heat Transfer: Difficulty in controlling the temperature of a large reaction mass.- Utilize a reactor with an appropriate heating/cooling jacket and consider internal cooling coils if necessary.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis (Fischer Esterification)

ParameterLaboratory Scale (Illustrative)Pilot/Industrial Scale Considerations
Reactants Benzoic Acid, Prenyl AlcoholSource high-purity raw materials.
Molar Ratio (Acid:Alcohol) 1 : 1.5 - 1 : 3Optimize for cost-effectiveness and yield.
Catalyst Sulfuric Acid or p-TsOH (1-2 mol%)Catalyst selection may impact corrosion and waste disposal.
Solvent Toluene or Heptane (for azeotropic water removal)Solvent recovery and recycling are critical for industrial processes.
Temperature Reflux temperature of the solventPrecise temperature control is crucial to minimize byproducts.
Reaction Time 4 - 8 hoursMay need adjustment based on scale and equipment efficiency.
Typical Yield 70 - 90%Yields can be lower on a larger scale without process optimization.

Experimental Protocols

1. Laboratory-Scale Synthesis of this compound via Fischer Esterification

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a heating mantle.

  • Charging Reactants: To the flask, add benzoic acid (1.0 eq), prenyl alcohol (1.5 - 2.0 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (1-2 mol%).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

2. Industrial-Scale Production Considerations

For industrial-scale production, the laboratory protocol would be adapted for a larger, jacketed reactor. Key considerations include:

  • Automated Dosing: Controlled addition of reactants and catalyst.

  • Process Analytical Technology (PAT): In-line monitoring of the reaction progress.

  • Closed-Loop Temperature Control: Precise management of the reactor temperature.

  • Solvent Recovery Systems: Distillation and recycling of the solvent to improve process economics and reduce environmental impact.

Mandatory Visualizations

Fischer_Esterification_Workflow Workflow for this compound Synthesis via Fischer Esterification Reactants Charge Benzoic Acid, Prenyl Alcohol, and Solvent Catalyst Add Acid Catalyst (e.g., H2SO4) Reactants->Catalyst Reaction Heat to Reflux (Azeotropic Water Removal) Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Cool and Quench Wash with NaHCO3 and Brine Monitoring->Workup Reaction Complete Purification Dry and Concentrate Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for this compound Synthesis.

Scale_Up_Challenges Key Challenges in Scaling Up this compound Production ScaleUp Scale-Up of This compound Production Mixing Inefficient Mixing & Heat Transfer ScaleUp->Mixing Kinetics Reaction Kinetics & Equilibrium Control ScaleUp->Kinetics Purification Purification at Scale (Distillation/Crystallization) ScaleUp->Purification Safety Handling of Hazardous Materials ScaleUp->Safety Byproducts Byproduct Formation (e.g., Diprenyl Ether) Kinetics->Byproducts

Caption: Key Challenges in Production Scale-Up.

References

"Prenyl benzoate" stability and degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of prenyl benzoate (B1203000) under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is prenyl benzoate and what are its general stability characteristics?

This compound (3-methyl-2-butenyl benzoate) is an aromatic ester known for its sweet, balsamic odor.[1][2][3] It is used as a fragrance and flavoring agent. Generally, it is considered stable in various cosmetic formulations such as alcoholic lotions, antiperspirants, soaps, and cleaners.[1][2] However, like other benzoate esters, it can be susceptible to degradation under specific stress conditions, including hydrolysis, photolysis, and thermal stress.

Q2: To what types of degradation is this compound most susceptible?

Based on the chemistry of benzoate esters and the presence of a prenyl group, this compound is most likely susceptible to:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction that is catalyzed by acids or bases, to yield benzoic acid and prenyl alcohol (3-methyl-2-buten-1-ol).[4]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions in aromatic esters, potentially leading to rearrangements or cleavage.

  • Thermal Degradation: At elevated temperatures, esters can undergo decomposition. For benzoic acid, the parent acid of this compound, thermal decomposition can yield benzene (B151609) and carbon dioxide.[5]

  • Oxidative Degradation: The double bond in the prenyl moiety and the benzylic-like position of the ester oxygen could be susceptible to oxidation.

Q3: Are there any known incompatibilities of this compound with common excipients?

While specific incompatibility studies for this compound are not widely published, general knowledge of ester chemistry suggests potential incompatibilities with:

  • Strong Acids and Bases: These will catalyze the hydrolysis of the ester bond.

  • Strong Oxidizing Agents: These may react with the prenyl group.

  • Nucleophiles: Strong nucleophiles can attack the electrophilic carbonyl carbon of the ester, leading to transesterification or other reactions.

Troubleshooting Guide

Issue 1: I am observing a loss of this compound concentration in my aqueous formulation over time. What could be the cause?

A loss of this compound in an aqueous formulation is likely due to hydrolysis.

  • Check the pH of your formulation:

    • Acidic conditions (pH < 4): Acid-catalyzed hydrolysis can occur, yielding benzoic acid and prenyl alcohol. The reaction is typically reversible and may not go to completion.[4]

    • Alkaline conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is generally faster and irreversible, resulting in the formation of a benzoate salt and prenyl alcohol.[4]

  • Troubleshooting Steps:

    • Measure the pH: Determine the pH of your formulation.

    • Adjust pH: If possible, adjust the pH to a more neutral range (pH 5-7) to minimize hydrolysis.

    • Analyze for Degradants: Use analytical techniques like HPLC or GC-MS to confirm the presence of benzoic acid and/or prenyl alcohol.

    • Consider a Co-solvent: Reducing the water activity by including a co-solvent like ethanol (B145695) or propylene (B89431) glycol may slow down hydrolysis. This compound is soluble in alcohol.[2][3]

Issue 2: My this compound-containing product is showing discoloration or a change in odor after exposure to light.

This is indicative of photodegradation. Aromatic esters can undergo photo-Fries rearrangement or other photochemical reactions upon exposure to UV light.

  • Troubleshooting Steps:

    • Protect from Light: Store the product in opaque or UV-protective packaging.

    • Incorporate a UV Absorber: Consider adding a UV-absorbing agent to the formulation if appropriate for the application.

    • Analyze for Photodegradants: Advanced analytical techniques may be needed to identify the specific photodegradation products.

Issue 3: I am working at elevated temperatures and notice degradation of my product.

This is likely due to thermal degradation.

  • Troubleshooting Steps:

    • Lower the Temperature: If the experimental conditions allow, reduce the processing or storage temperature.

    • Analyze for Thermal Degradants: Techniques like GC-MS can help identify volatile degradation products. For benzoate esters, this could include cleavage products of the ester bond or decarboxylation products.[5]

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7] The following are generalized protocols for this compound based on ICH guidelines.[8][9]

Data Presentation: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl in 50% Acetonitrile/Water60°C24 - 72 hoursBenzoic Acid, Prenyl Alcohol
Base Hydrolysis 0.1 M NaOH in 50% Acetonitrile/WaterRoom Temperature4 - 24 hoursBenzoate Salt, Prenyl Alcohol
Oxidation 3% H₂O₂ in 50% Acetonitrile/WaterRoom Temperature24 hoursOxidized prenyl derivatives, Benzoic Acid
Thermal Stress Solid or in solution (e.g., propylene glycol)80°C7 daysBenzoic Acid, Prenyl Alcohol, potential rearrangement products
Photostability UV/Vis light exposure (ICH Q1B)Room TemperaturePer ICH Q1B guidelinesPhoto-rearranged isomers, Benzoic Acid, Prenyl Alcohol
Detailed Methodologies

1. Hydrolytic Degradation

  • Objective: To assess the susceptibility of this compound to hydrolysis.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • For acid hydrolysis , dilute the stock solution with 0.1 M HCl to achieve the desired final concentration and solvent ratio.

    • For base hydrolysis , dilute the stock solution with 0.1 M NaOH.

    • Incubate the solutions at the specified temperatures.

    • At various time points, withdraw samples, neutralize them (for the acid and base samples), and dilute with mobile phase for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To determine the susceptibility to oxidation.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Dilute the stock solution with a solution of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light.

    • At specified time intervals, take samples and quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite).

    • Analyze by HPLC.

3. Thermal Degradation

  • Objective: To evaluate the effect of elevated temperature.

  • Procedure:

    • Place a known quantity of pure this compound in a vial.

    • Alternatively, prepare a solution in a stable, high-boiling point solvent.

    • Store the sample in an oven at the specified temperature.

    • At various time points, remove the sample, allow it to cool, and prepare a solution for analysis.

    • Analyze by HPLC or GC.

4. Photostability Testing

  • Objective: To assess the impact of light exposure.

  • Procedure:

    • Expose samples of this compound (both as a solid and in solution) to a light source that provides both UV and visible output, as specified in ICH guideline Q1B.[10]

    • Concurrently, expose a control sample protected from light (e.g., wrapped in aluminum foil).

    • After the specified exposure period, prepare the samples for analysis.

    • Analyze both the exposed and control samples by HPLC.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis PB This compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) PB->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, RT) PB->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) PB->Oxidation Expose to Stress Thermal Thermal Stress (80°C) PB->Thermal Expose to Stress Photo Photostability (UV/Vis Light) PB->Photo Expose to Stress HPLC Stability-Indicating HPLC Analysis Acid->HPLC Sample at Time Points Base->HPLC Sample at Time Points Oxidation->HPLC Sample at Time Points Thermal->HPLC Sample at Time Points Photo->HPLC Sample at Time Points Identify Identify & Quantify Degradants HPLC->Identify

Caption: Workflow for forced degradation studies of this compound.

degradation_pathway PB This compound BA Benzoic Acid / Benzoate PB->BA Hydrolysis (Acid/Base) PA Prenyl Alcohol PB->PA Hydrolysis (Acid/Base) Ox Oxidized Products PB->Ox Oxidation PhotoP Photorearrangement Products PB->PhotoP Photolysis (UV Light)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Prenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the low aqueous solubility of Prenyl benzoate (B1203000) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is Prenyl benzoate and why is its low solubility a challenge?

A1: this compound (C₁₂H₁₄O₂) is a naturally occurring compound with potential as an antioxidant and chemopreventive agent, making it of interest for research in cancer and inflammatory diseases.[] Like many hydrophobic small molecules, its utility in biological assays is hampered by its very low solubility in water.[][2][3] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.[4]

Q2: What is the actual aqueous solubility of this compound?

A2: this compound is generally described as insoluble or practically insoluble in water.[][2][3] An estimated value for its aqueous solubility is approximately 38.64 mg/L at 25 °C.[5][6] This low value necessitates the use of solubilization strategies for most experimental applications.

Q3: What is the best solvent for preparing a concentrated stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[7][8] It is capable of dissolving a wide range of non-polar and polar substances.[9] Ethanol (B145695) is another viable option, as this compound is known to be soluble in alcohol.[][3][5]

Q4: My this compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. Why does this happen and how can I fix it?

A4: This is a common issue known as "precipitation upon dilution."[10] It occurs because while this compound is soluble in 100% DMSO, its concentration exceeds its solubility limit when the DMSO is diluted into the aqueous buffer. To resolve this, you can try a serial dilution method instead of a single large dilution, ensure rapid mixing, and optimize the final concentration of DMSO in your assay.[4][7]

Q5: What are co-solvents and how can they help?

A5: Co-solvents are organic solvents that are miscible with water and can help increase the solubility of hydrophobic compounds in aqueous solutions.[11] For biological assays, DMSO and ethanol are frequently used.[7][12] The key is to use the lowest possible final concentration of the co-solvent that maintains the compound's solubility without affecting the biological system (e.g., causing cell toxicity).[9][13]

Q6: What are cyclodextrins and when should they be used?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is more water-soluble.[15][16] This is an excellent strategy when the final concentration of organic solvents must be minimized. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high aqueous solubility and low toxicity.[14][17]

Q7: How do surfactants improve the solubility of this compound?

A7: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form structures called micelles in water.[18] These micelles have a hydrophobic core that can encapsulate this compound, increasing its apparent solubility in the bulk aqueous solution.[7][19] Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used in biological assays but must be tested for compatibility as they can interfere with cell membranes.[7][19]

Physicochemical Data and Solubilization Strategies

The tables below summarize key properties of this compound and compare common solubilization methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₂[]
Molecular Weight190.24 g/mol []
AppearanceColorless liquid[][20]
Aqueous SolubilityInsoluble (est. 38.64 mg/L at 25°C)[][5][6]
Organic SolubilitySoluble in alcohol (Ethanol) and DMSO[][3]

Table 2: Comparison of Common Solubilization Strategies

StrategyAgent Example(s)Mechanism of ActionTypical Final Conc.AdvantagesDisadvantages
Co-solvents DMSO, EthanolIncreases polarity of the bulk solvent< 0.5% (DMSO)Simple, widely used, effective for stock solutionsCan be toxic to cells at higher concentrations; may have biological effects
Cyclodextrins HP-β-CD, SBE-β-CDForms a water-soluble inclusion complex with the compound1-10 mMLow cytotoxicity, can improve bioavailabilityRequires optimization; may not be effective for all compounds; can increase solution viscosity
Surfactants Polysorbate 80 (Tween 80), PoloxamersForms micelles that encapsulate the hydrophobic compound0.01-1% (v/v)High solubilizing capacity for very insoluble compoundsCan interfere with cell membranes and assay readouts; potential for cytotoxicity

Troubleshooting Guides & Visual Workflows

If you are experiencing solubility issues with this compound, follow the decision tree and experimental workflow below to identify and implement a solution.

G start Start: this compound precipitates in aqueous buffer stock_prep Is the stock solution prepared correctly? (e.g., 10-30 mM in 100% DMSO) start->stock_prep fix_stock Action: Prepare a fresh, clear stock solution in anhydrous DMSO. Vortex or sonicate to dissolve. stock_prep->fix_stock No dilution_method Is the dilution method optimized? stock_prep->dilution_method Yes fix_stock->stock_prep fix_dilution Action: Use serial dilutions. Add stock to buffer with rapid mixing. Keep final DMSO <0.5%. dilution_method->fix_dilution No still_precipitates Still Precipitates? dilution_method->still_precipitates Yes fix_dilution->dilution_method use_cyclodextrin Strategy 1: Use Cyclodextrins (e.g., HP-β-CD) Forms inclusion complex. still_precipitates->use_cyclodextrin Yes use_surfactant Strategy 2: Use Surfactants (e.g., Tween 80) Forms micelles. still_precipitates->use_surfactant validate_assay Final Step: Validate assay compatibility with chosen solubilizer (run vehicle controls). still_precipitates->validate_assay No use_cyclodextrin->validate_assay use_surfactant->validate_assay

Caption: Troubleshooting decision tree for this compound solubility.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation & Test weigh 1. Weigh Prenyl benzoate powder dissolve 2. Dissolve in 100% anhydrous DMSO to 10-30 mM weigh->dissolve vortex 3. Vortex / Sonicate until fully dissolved (clear solution) dissolve->vortex store 4. Aliquot & Store at -20°C or -80°C vortex->store dilute 5. Dilute stock into aqueous buffer (with/without solubilizer) store->dilute mix 6. Mix vigorously immediately dilute->mix inspect 7. Visually inspect for precipitation or cloudiness mix->inspect proceed Proceed with Assay inspect->proceed Clear troubleshoot Return to Troubleshooting inspect->troubleshoot Precipitate

Caption: Experimental workflow for preparing this compound solutions.

G cluster_0 A) Cyclodextrin (B1172386) Inclusion Complex cluster_1 B) Surfactant Micelle Encapsulation title Conceptual Models of Solubilization cluster_0 cluster_0 cluster_1 cluster_1 pb1 Prenyl benzoate cd_inner Hydrophobic Cavity pb1->cd_inner Encapsulated cd_outer complex complex pb2 Prenyl benzoate micelle_core Hydrophobic Core pb2->micelle_core Encapsulated s1 micelle_core->s1 s2 micelle_core->s2 s3 micelle_core->s3 s4 micelle_core->s4 s5 micelle_core->s5 s6 micelle_core->s6 s7 micelle_core->s7 s8 micelle_core->s8 micelle_label = Water-Soluble Micelle

Caption: How cyclodextrins and surfactants improve solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.[7][21][22]

Materials:

  • This compound (MW: 190.24 g/mol )

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.[7]

  • Weigh: Tare a clean, dry vial on the analytical balance. Carefully weigh out 1.90 mg of this compound. This mass is for preparing 1 mL of a 10 mM solution.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the weighed compound.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[7][23] Visually confirm that the solution is clear and free of any particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Test Using Serial Dilution

This protocol helps determine the practical solubility limit of this compound in your specific assay buffer when diluted from a DMSO stock.[10][24]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Dilution Series: In a separate 96-well plate or in microcentrifuge tubes, prepare a serial 2-fold dilution of your 10 mM stock solution in pure DMSO (e.g., from 10 mM down to ~0.02 mM).

  • Dispense Buffer: Add 198 µL of your aqueous assay buffer to the wells of the clear bottom 96-well plate.

  • Add Compound: Transfer 2 µL of each DMSO concentration from your dilution series into the corresponding wells containing the assay buffer. This creates a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to ~0.2 µM.

  • Incubate and Read: Mix the plate gently. Let it sit at room temperature for 1-2 hours. Read the absorbance or scattering at a high wavelength (e.g., 600-700 nm) on a plate reader. Wells with precipitated compound will show higher readings.

  • Analysis: The highest concentration that does not show a significant increase in absorbance/scattering compared to the vehicle control (1% DMSO in buffer) is the approximate kinetic solubility limit under these conditions.

Protocol 3: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines a method to enhance this compound solubility using a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Aqueous assay buffer

  • Vortex mixer/sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 20 mM solution of HP-β-CD in your aqueous assay buffer. This may require some warming or sonication to fully dissolve. Let it cool to room temperature.

  • Add Compound: Prepare a highly concentrated stock of this compound in a minimal amount of a volatile organic solvent like ethanol (e.g., 100 mM).

  • Create Complex: Add a small volume of the this compound stock to the HP-β-CD solution (e.g., add 10 µL of 100 mM stock to 990 µL of the cyclodextrin solution to get a 1:100 dilution and a final concentration of 1 mM this compound).

  • Equilibrate: Cap the solution and mix overnight (e.g., on a rotator) at room temperature to allow for the formation of the inclusion complex.

  • Filter and Use: The next day, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your stock solution of solubilized this compound, which can be further diluted in the assay buffer as needed. Always confirm the final concentration using an appropriate analytical method (e.g., HPLC-UV).

References

Technical Support Center: Quantification of Prenyl Benzoate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of prenyl benzoate (B1203000) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying prenyl benzoate in complex matrices like plasma, urine, or plant extracts?

A1: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous substances from the matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2] This is a significant issue in complex biological samples.[3]

  • Low Recovery during Sample Preparation: this compound can be lost during extraction and cleanup steps due to its physicochemical properties. Efficient extraction from complex matrices like soil or biological fluids requires careful optimization.[4][5]

  • Co-eluting Interferences: Compounds with similar chemical properties to this compound can co-elute, causing overlapping chromatographic peaks and interfering with accurate quantification.

  • Analyte Stability: this compound may be susceptible to degradation during sample collection, storage, and processing.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly suitable technique due to its sensitivity and selectivity for quantifying small molecules like this compound in complex matrices.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, particularly for volatile and semi-volatile compounds, and has been used for the analysis of constituents in plant extracts.[7][8][9]

Q3: How can I minimize matrix effects in my analysis?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also effective for cleaning up complex food and environmental samples.[10][11][12]

  • Chromatographic Separation: Optimize your HPLC or GC method to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the temperature program.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects and variability in sample preparation.[13] If a SIL-IS is unavailable, a structural analog can be used.[14]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for consistent matrix effects.

Q4: What should I consider when selecting an internal standard (IS) for this compound quantification?

A4: An ideal internal standard should have physicochemical properties very similar to this compound. The best choice is a stable isotope-labeled version of this compound (e.g., d5-prenyl benzoate). If a SIL-IS is not available, a close structural analog that is not present in the sample can be used. The IS should be added to the sample as early as possible in the workflow to account for analyte loss during all subsequent steps.[13]

Troubleshooting Guides

Problem 1: Low or No Recovery of this compound
Possible Cause Suggested Solution
Inefficient Extraction Solvent Test a range of solvents with varying polarities to find the optimal solvent for extracting this compound from your specific matrix. For esters, solvents like acetonitrile, ethyl acetate (B1210297), or hexane (B92381) are often used.
Suboptimal pH during Extraction The pH of the sample can affect the ionization state and solubility of this compound. Adjust the pH of your sample to ensure it is in a neutral, non-ionized form for efficient extraction into an organic solvent.
Analyte Loss during Solvent Evaporation If your protocol involves a solvent evaporation step, this compound may be lost if it is volatile. Use a gentle stream of nitrogen and a controlled temperature. Avoid complete dryness if possible.
Strong Adsorption to Labware This compound may adsorb to plastic or glass surfaces. Silanize glassware and use low-adsorption polypropylene (B1209903) tubes and pipette tips.
Degradation during Sample Preparation Keep samples on ice or at a low temperature throughout the extraction process to minimize enzymatic or chemical degradation.[5]
Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Cause Suggested Solution
Inappropriate Column Chemistry For reversed-phase HPLC, a C18 column is a good starting point for benzoate esters.[15] If peak shape is poor, consider a phenyl-hexyl or biphenyl (B1667301) column to exploit alternative separation mechanisms.
Mobile Phase Mismatch Ensure the mobile phase is compatible with your analyte and column. For LC-MS, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate are preferred. The pH of the mobile phase can also affect peak shape.
Injection of Sample in a Strong Solvent The solvent used to dissolve the final extract should be as weak as or weaker than the initial mobile phase to prevent peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[16]
Active Sites in the GC Inlet or Column For GC-MS, use a deactivated inlet liner and ensure the column is in good condition to prevent interactions with the analyte.
Problem 3: High Signal Variability Between Replicate Injections
Possible Cause Suggested Solution
Significant Matrix Effects Implement a more rigorous sample cleanup procedure (e.g., SPE). The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.[2]
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available for high-throughput analysis.
Carryover The nonpolar nature of esters can lead to carryover in the injector and on the column. Use a strong needle wash solvent and inject blank samples between your analytical samples to assess and mitigate carryover.[17]
Instrument Instability Perform system suitability tests before running your sample batch to ensure the instrument is performing consistently. Check for stable spray in the MS source and consistent peak areas and retention times of a standard injection.

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for this compound from an Aqueous Matrix (e.g., Plasma, Urine)
  • Sample Preparation: To 100 µL of the sample, add 10 µL of an internal standard solution (e.g., a structural analog or a stable isotope-labeled standard).

  • pH Adjustment: Adjust the sample pH to neutral or slightly acidic (e.g., pH 6-7) with a suitable buffer to ensure this compound is not ionized.

  • Extraction: Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound from a Complex Matrix
  • Sample Pre-treatment: Dilute the sample (e.g., 1:1 with water or a mild buffer) and add an internal standard.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluent and reconstitute the residue in the initial mobile phase for analysis.

Quantitative Data for Structurally Similar Benzoates

Due to the limited availability of published data for this compound, the following tables summarize quantitative data for other benzoate preservatives in various complex matrices to provide an indication of expected performance.

Table 1: Recovery Data for Benzoates in Food Matrices

AnalyteMatrixExtraction MethodRecovery (%)
Sodium BenzoateMilkAcetonitrile Precipitation92.67 - 99.53
Potassium SorbateMilkAcetonitrile Precipitation92.67 - 99.53
Benzoic AcidProcessed FoodsQuEChERS77.0 - 99.6
Methyl ParabenProcessed FoodsQuEChERS97 - 102

Data compiled from studies on preservative analysis in food products.[11][12][18]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Benzoates

AnalyteMatrixMethodLOD (mg/L or mg/kg)LOQ (mg/L or mg/kg)
Sodium BenzoateMilkHPLC-PDA0.2040.618
Potassium SorbateMilkHPLC-PDA0.1080.328
Benzoic AcidProcessed FoodsHPLC-PDA-10
Methyl ParabenProcessed FoodsQuEChERS-UV-Vis1.1 - 2.4-

Data compiled from various food analysis studies.[10][12][18]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Plasma, Plant Extract) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC MS MS/MS Detection HPLC->MS Quant Quantification MS->Quant G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Inaccurate Quantification Matrix Matrix Effects Problem->Matrix Recovery Poor Recovery Problem->Recovery Instability Analyte Instability Problem->Instability Instrument Instrumental Issue Problem->Instrument Cleanup Improve Sample Cleanup Matrix->Cleanup Use_IS Use Appropriate IS Matrix->Use_IS Optimize_Ext Optimize Extraction Recovery->Optimize_Ext Check_Stability Perform Stability Tests Instability->Check_Stability System_Suitability Run System Suitability Instrument->System_Suitability

References

Technical Support Center: LC-MS Analysis of Prenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Prenyl benzoate (B1203000).

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of Prenyl benzoate, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Question: My chromatogram for this compound shows significant peak tailing and broadening. What are the likely causes and how can I fix this?

  • Answer: Poor peak shape for a hydrophobic compound like this compound can stem from several factors.[1][2]

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute your sample and reinject. A general starting concentration range for LC-MS analysis is 10-100 µg/mL.[3]

    • Column Contamination: Buildup of matrix components on the column can interfere with peak shape.

      • Solution: Implement a robust column flushing procedure after each analytical run. Regularly use a guard column to protect your analytical column.[2][4]

    • Inappropriate Injection Solvent: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion.

      • Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase composition.[2][4]

    • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase.

      • Solution: Consider using a column with a different stationary phase chemistry or adding a small amount of a competing agent to the mobile phase, such as a different organic modifier.

Issue 2: Inconsistent or Low Signal Intensity (Ion Suppression)

  • Question: I am observing a weak and inconsistent signal for this compound, especially in my sample matrix compared to the standard in pure solvent. How can I troubleshoot this?

  • Answer: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the MS source.[5][6]

    • Identify the Source of Suppression:

      • Solution: Perform a post-column infusion experiment to identify the regions of your chromatogram where ion suppression is occurring. This involves infusing a constant flow of this compound solution into the MS while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where matrix components are causing suppression.

    • Improve Chromatographic Separation:

      • Solution: Adjust your gradient profile to better separate this compound from the interfering matrix components. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or a column with a different selectivity.[4]

    • Enhance Sample Preparation:

      • Solution: A more rigorous sample cleanup is often the most effective way to combat ion suppression. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For a hydrophobic compound like this compound, a reverse-phase SPE cartridge would be a suitable choice.

Issue 3: Poor Reproducibility and Accuracy in Quantification

  • Question: My quantitative results for this compound are not reproducible across different sample preparations. What could be the cause?

  • Answer: Poor reproducibility is often a direct consequence of variable matrix effects between samples.

    • Inconsistent Sample Cleanup:

      • Solution: Ensure your sample preparation protocol is followed precisely for every sample. Automating sample preparation steps can help improve consistency.

    • Matrix Variability:

      • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound would co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.

      • Solution 2: Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to normalize the matrix effects between the calibrators and the unknown samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[7][8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and reproducibility of quantitative analysis.[8]

Q2: How can I quantitatively assess the matrix effect for this compound?

A2: The post-extraction spike method is the "gold standard" for quantifying matrix effects.[8] This involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a standard solution in a pure solvent at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: What type of sample preparation is recommended for analyzing this compound in a complex matrix like a cosmetic cream?

A3: For a hydrophobic compound like this compound in a complex, likely non-aqueous matrix such as a cosmetic cream, a multi-step sample preparation protocol is recommended. A study on the determination of preservatives in cosmetics used a simple extraction with methanol-acetonitrile followed by sonication and centrifugation.[9][10] For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would provide a cleaner extract. Given the hydrophobic nature of this compound, a reverse-phase SPE (e.g., C18) would be a good choice to retain the analyte while allowing more polar matrix components to be washed away.

Q4: Can the choice of ionization source (ESI vs. APCI) affect the matrix effects for this compound?

A4: Yes, the choice of ionization source can influence the extent of matrix effects. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI), especially for compounds that are readily ionized.[5][6] If you are experiencing significant ion suppression with ESI, testing your analysis with an APCI source, if available, may be beneficial.

Quantitative Data Summary

Matrix TypeSample Preparation MethodMean Matrix Factor (MF)% RSD of MF (n=6)Predominant Effect
Cosmetic Cream AProtein Precipitation0.4518.2Ion Suppression
Cosmetic Cream ALiquid-Liquid Extraction0.829.5Minor Ion Suppression
Cosmetic Cream ASolid-Phase Extraction (C18)0.974.1Minimal Matrix Effect
Human PlasmaProtein Precipitation0.6115.8Ion Suppression
Human PlasmaSolid-Phase Extraction (C18)0.955.3Minimal Matrix Effect

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

  • Prepare Blank Matrix Extract:

    • Select a representative blank matrix (e.g., a cosmetic base without this compound).

    • Extract the blank matrix using your established sample preparation protocol.

  • Prepare Spiked Matrix Sample:

    • Take a known volume of the blank matrix extract.

    • Spike it with a known amount of this compound standard solution to achieve a final concentration within your analytical range (e.g., 100 ng/mL).

  • Prepare Neat Standard Solution:

    • Prepare a standard solution of this compound in the final elution solvent from your sample preparation at the same concentration as the spiked matrix sample (e.g., 100 ng/mL).

  • LC-MS Analysis:

    • Inject and analyze both the spiked matrix sample and the neat standard solution in triplicate.

  • Calculate Matrix Factor (MF):

    • Calculate the average peak area for both sets of injections.

    • Use the formula: MF = (Average Peak Area of Spiked Matrix Sample) / (Average Peak Area of Neat Standard Solution)

Protocol 2: Qualitative Assessment of Ion Suppression using Post-Column Infusion

  • Setup:

    • Prepare a standard solution of this compound (e.g., 1 µg/mL) in a suitable solvent.

    • Using a syringe pump and a T-connector, infuse the this compound solution at a constant low flow rate (e.g., 10 µL/min) into the LC flow path between the column and the mass spectrometer.

  • Analysis:

    • Begin infusing the this compound solution and allow the MS signal to stabilize.

    • Inject a blank, extracted sample matrix onto the LC column and run your standard chromatographic method.

  • Interpretation:

    • Monitor the signal of the infused this compound. A stable baseline indicates no ion suppression.

    • A dip in the signal intensity indicates regions where co-eluting matrix components are causing ion suppression.

Visualizations

Troubleshooting_Workflow start Problem Observed: Inconsistent/Low Signal for this compound check_peak_shape Assess Peak Shape in Standard vs. Matrix start->check_peak_shape post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion quant_matrix_effect Quantify Matrix Effect (Post-Extraction Spike) start->quant_matrix_effect peak_shape_issue Poor Peak Shape (Tailing, Broadening) check_peak_shape->peak_shape_issue suppression_detected Ion Suppression Detected? post_column_infusion->suppression_detected matrix_effect_significant Matrix Factor (MF) < 0.8 or > 1.2? quant_matrix_effect->matrix_effect_significant peak_shape_issue->suppression_detected No optimize_chrom Optimize Chromatography (Gradient, Column) peak_shape_issue->optimize_chrom Yes suppression_detected->optimize_chrom Yes improve_sample_prep Improve Sample Prep (LLE, SPE) suppression_detected->improve_sample_prep Yes matrix_effect_significant->improve_sample_prep Yes use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) matrix_effect_significant->use_sil_is Yes matrix_matched_cal Use Matrix-Matched Calibrators matrix_effect_significant->matrix_matched_cal Yes end_node Reliable Analysis optimize_chrom->end_node improve_sample_prep->end_node use_sil_is->end_node matrix_matched_cal->end_node

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

Matrix_Effect_Assessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment qual_start Start: Suspected Ion Suppression infusion_setup Setup Post-Column Infusion of this compound qual_start->infusion_setup inject_matrix Inject Blank Matrix Extract infusion_setup->inject_matrix monitor_signal Monitor Analyte Signal inject_matrix->monitor_signal qual_result Result: Identify Retention Times of Ion Suppression monitor_signal->qual_result quant_start Start: Need to Quantify Effect prep_samples Prepare Samples: 1. Spiked Post-Extraction Matrix 2. Neat Solution Standard quant_start->prep_samples analyze_samples Analyze Both Samples by LC-MS prep_samples->analyze_samples calculate_mf Calculate Matrix Factor (MF) analyze_samples->calculate_mf quant_result Result: Quantitative Measure of Suppression/Enhancement calculate_mf->quant_result

References

Technical Support Center: Optimizing Enzymatic Synthesis of Prenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of prenyl benzoate (B1203000). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows for higher conversion rates.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is recommended for the synthesis of prenyl benzoate?

A1: While specific studies on this compound are limited, lipases are excellent candidates for this esterification.[1] Immobilized Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym® 435, is highly recommended due to its broad substrate specificity, high stability in organic solvents, and proven efficacy in synthesizing various benzoate esters, such as benzyl (B1604629) benzoate.[2] Other lipases to consider include those from Rhizomucor miehei (Lipozyme® RM IM) and Thermomyces lanuginosus (Lipozyme® TL IM).

Q2: What are the primary reaction pathways for enzymatic this compound synthesis?

A2: The two main enzymatic routes are direct esterification and transesterification.

  • Direct Esterification: This involves the reaction of benzoic acid with prenyl alcohol. The primary byproduct is water, which must be removed to drive the reaction towards product formation.

  • Transesterification: This pathway uses an ester of benzoic acid, such as methyl benzoate or ethyl benzoate, which reacts with prenyl alcohol to form this compound and the corresponding alcohol (methanol or ethanol).

Q3: Should I use a solvent-free system or an organic solvent?

A3: Both approaches are viable. A solvent-free system is considered a "green" alternative, minimizing waste and simplifying downstream processing. In such a system, one of the substrates, typically prenyl alcohol, can be used in excess to act as the solvent. However, organic solvents like hexane (B92381) or a hexane/toluene (B28343) mixture can be employed to improve the solubility of substrates, particularly benzoic acid.[3] The choice of solvent can significantly impact enzyme activity and reaction kinetics.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the consumption of reactants (prenyl alcohol and benzoic acid/ester) and the formation of the product (this compound).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Enzyme: The lipase may be denatured or inhibited. 2. Insufficient Water Activity: Lipases require a minimal amount of water for catalytic activity in non-aqueous media.[3] 3. Poor Substrate Solubility: Benzoic acid has low solubility in non-polar organic solvents.[2]1. Ensure the enzyme has been stored correctly. Test the enzyme activity with a standard reaction. 2. Add a very small, controlled amount of water to the reaction medium. 3. Consider using benzoic anhydride (B1165640) as the acyl donor, which is more reactive.[2] Alternatively, use a co-solvent like toluene to dissolve the benzoic acid.[3]
Reaction Stalls at Low Conversion 1. Product Inhibition: The accumulation of this compound or the alcohol byproduct (in transesterification) may inhibit the enzyme. 2. Water Accumulation: In direct esterification, the buildup of water can shift the equilibrium back towards hydrolysis. 3. Substrate Inhibition: A high concentration of prenyl alcohol or benzoic acid can inhibit the lipase.[3][4]1. Consider in-situ product removal techniques. 2. Add molecular sieves to the reaction mixture to remove water as it is formed. 3. Optimize the substrate molar ratio. A fed-batch approach for the inhibiting substrate can also be beneficial.
Formation of Byproducts 1. Rearrangement of Prenyl Group: The allylic nature of prenyl alcohol could potentially lead to side reactions, although this is less common under mild enzymatic conditions. 2. Hydrolysis: If excess water is present, the newly formed ester can be hydrolyzed back to the starting materials.1. Ensure mild reaction temperatures. Analyze byproducts using GC-MS to identify their structure. 2. Strictly control the water content in the reaction system.

Data Presentation: Comparison of Reaction Parameters for Benzoate Ester Synthesis

The following tables summarize typical reaction conditions for the enzymatic synthesis of various benzoate esters, which can serve as a starting point for optimizing this compound synthesis.

Table 1: Influence of Acyl Donor and Enzyme on Benzyl Benzoate Synthesis

EnzymeAcyl DonorMolar Ratio (Acyl Donor:Alcohol)Temperature (°C)Time (h)Conversion (%)Reference
Lipozyme TL-IMBenzoic Anhydride1:650692[2]
Lipozyme 435Methyl Benzoate1:67324>90[2]

Table 2: General Optimized Conditions for Enzymatic Esterification

ParameterOptimized RangeRationale
Temperature40-60 °CBalances reaction rate and enzyme stability.
Enzyme Loading5-15% (w/w of substrates)Higher loading increases the rate but also the cost.
Substrate Molar Ratio1:1 to 1:5 (Acid:Alcohol)Excess alcohol can shift equilibrium but may cause inhibition.
Agitation Speed150-250 rpmEnsures adequate mixing without damaging the immobilized enzyme.

Experimental Protocols

Protocol 1: Direct Esterification of Benzoic Acid and Prenyl Alcohol

This protocol is adapted from methodologies for similar benzoate esters.

Materials:

  • Benzoic Acid

  • Prenyl Alcohol

  • Immobilized Lipase (e.g., Novozym® 435)

  • Anhydrous n-hexane (or other suitable organic solvent)

  • Molecular Sieves (3Å, activated)

  • Reaction vessel with magnetic stirrer and temperature control

Procedure:

  • Reactant Preparation: In a sealed reaction vessel, dissolve benzoic acid in anhydrous n-hexane.

  • Substrate Addition: Add prenyl alcohol to the mixture. A typical starting molar ratio is 1:2 (benzoic acid to prenyl alcohol).

  • Water Removal: Add activated molecular sieves (approximately 10% w/v) to the mixture to adsorb the water produced during the reaction.

  • Enzyme Addition: Add the immobilized lipase. A typical enzyme loading is 10% by weight of the total substrates.

  • Reaction Incubation: Place the vessel on a heated magnetic stirrer, set the temperature to 50°C, and stir at 200 rpm.

  • Reaction Monitoring: Periodically withdraw small aliquots of the reaction mixture. Analyze the samples by GC or HPLC to determine the conversion of benzoic acid to this compound.

  • Reaction Termination: Continue the reaction until the desired conversion is achieved or the reaction rate plateaus (typically 24-48 hours).

  • Product Isolation: Separate the immobilized enzyme by filtration for potential reuse. The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography if necessary.

Protocol 2: Transesterification of Methyl Benzoate with Prenyl Alcohol (Solvent-Free)

This protocol is adapted from solvent-free synthesis of benzyl benzoate.[2]

Materials:

  • Methyl Benzoate

  • Prenyl Alcohol

  • Immobilized Lipase (e.g., Novozym® 435)

  • Reaction vessel with magnetic stirrer and temperature control

Procedure:

  • Reactant Preparation: In a reaction vessel, combine methyl benzoate and prenyl alcohol. Use an excess of prenyl alcohol, for example, a molar ratio of 1:4 (methyl benzoate to prenyl alcohol), to act as the solvent and drive the reaction equilibrium.

  • Enzyme Addition: Add the immobilized lipase to the mixture (e.g., 10% w/w of total substrates).

  • Reaction Incubation: Place the vessel in a water bath or on a heated stirrer at 60°C with constant stirring (200 rpm).

  • Reaction Monitoring: Take samples at regular intervals and analyze by GC to determine the conversion to this compound.

  • Reaction Completion: The reaction is typically run for 24-72 hours.

  • Product Isolation: After the reaction, filter off the enzyme. The excess prenyl alcohol and the byproduct (methanol) can be removed by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reactants Combine Reactants (Benzoic Acid/Ester + Prenyl Alcohol) solvent Add Solvent (Optional) & Molecular Sieves reactants->solvent enzyme Add Immobilized Lipase solvent->enzyme incubate Incubate with Stirring (e.g., 50-60°C, 24-48h) enzyme->incubate monitor Monitor Progress (GC/HPLC) incubate->monitor monitor->incubate Continue Reaction filter Filter to Recover Enzyme monitor->filter Reaction Complete purify Purify Product (Distillation/Chromatography) filter->purify analyze Analyze Final Product purify->analyze

Caption: Experimental workflow for the enzymatic synthesis of this compound.

troubleshooting_logic start Low Conversion? check_enzyme Is Enzyme Active? start->check_enzyme Yes success High Conversion Achieved start->success No check_water Is Water Content Optimal? check_enzyme->check_water Yes solution_enzyme Replace/Verify Enzyme check_enzyme->solution_enzyme No check_inhibition Substrate/Product Inhibition? check_water->check_inhibition Yes solution_water Add Molecular Sieves or a Trace of Water check_water->solution_water No solution_inhibition Adjust Molar Ratio Use Fed-Batch Method check_inhibition->solution_inhibition Yes check_inhibition->success No failure Re-evaluate Entire Protocol check_inhibition->failure Yes, but solutions failed solution_enzyme->failure solution_water->failure solution_inhibition->success

Caption: Troubleshooting logic for low conversion in enzymatic synthesis.

References

Preventing hydrolysis of "Prenyl benzoate" during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Prenyl Benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of prenyl benzoate during experimental workups.

Frequently Asked Questions (FAQs)

Q1: My this compound is hydrolyzing during the aqueous workup. What are the main causes?

A1: this compound, like other esters, is susceptible to hydrolysis under both acidic and basic conditions. The primary causes of hydrolysis during an aqueous workup are:

  • Exposure to Strong Acids or Bases: Both acidic and basic conditions can catalyze the cleavage of the ester bond to form benzoic acid and prenyl alcohol.[1][2] Basic hydrolysis, also known as saponification, is generally a faster and irreversible process compared to acid-catalyzed hydrolysis.[1][3]

  • Prolonged Contact with Water: Water is a necessary reagent for hydrolysis. Extended exposure of the ester to the aqueous phase during extraction can lead to significant product loss.

  • Elevated Temperatures: Higher temperatures accelerate the rate of hydrolysis.[4] Performing extractions at room temperature or below is advisable.

Q2: What is the ideal pH range to maintain during the workup to minimize hydrolysis of this compound?

A2: To minimize hydrolysis, it is recommended to maintain a neutral to slightly acidic pH (around 4-6) during the aqueous workup. Strongly acidic or alkaline conditions should be avoided. If the reaction mixture is basic, it should be carefully neutralized with a mild acid (e.g., dilute HCl) before extraction. Conversely, if the reaction is acidic, a mild base (e.g., saturated sodium bicarbonate solution) can be used for neutralization.

Q3: Are there alternative workup procedures to avoid aqueous solutions altogether?

A3: Yes, non-aqueous workups are an excellent strategy to prevent hydrolysis.[5][6][7] These methods typically involve:

  • Precipitation of Salts: If your reaction involves a salt byproduct, it may be possible to precipitate it by adding a suitable organic solvent in which the salt is insoluble, followed by filtration.

  • Solid-Phase Scavengers: Using polymer-bound scavengers can effectively remove excess reagents or byproducts without the need for an aqueous wash. For example, a resin-bound amine can be used to quench unreacted acid chlorides.

  • Direct Chromatographic Purification: In some cases, the crude reaction mixture can be directly loaded onto a silica (B1680970) gel column for purification, bypassing a liquid-liquid extraction step. This is particularly effective if the impurities are significantly different in polarity from this compound.

Q4: I observe an emulsion during my extraction. How can I break it and is it increasing the risk of hydrolysis?

A4: Emulsion formation during extraction increases the contact time between the organic and aqueous layers, thereby increasing the risk of hydrolysis. To break an emulsion, you can try the following:

  • Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[8]

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the fine droplets.

  • Gentle Swirling or Stirring: Instead of vigorous shaking, gently swirl or stir the separatory funnel to minimize emulsion formation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound after workup, with benzoic acid detected as a byproduct. Hydrolysis has occurred due to acidic or basic conditions in the workup.- Neutralize the reaction mixture to a pH of 6-7 before extraction using a mild acid or base (e.g., saturated NaHCO₃ solution).- Minimize the contact time with the aqueous phase during extraction.- Perform the workup at a lower temperature (e.g., in an ice bath).
Difficulty in separating layers during extraction. Emulsion formation.- Add saturated NaCl solution (brine) to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite.
This compound is lost during washing with a basic solution. Saponification (base-catalyzed hydrolysis) of the ester.- Avoid using strong bases like NaOH or KOH for washing. Use a milder base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization.- Keep the contact time with the basic wash as short as possible.
Product is contaminated with unreacted starting materials after a standard aqueous workup. Insufficient washing or similar solubility of starting materials and product.- Consider a non-aqueous workup to remove reagents (e.g., precipitation of salts, use of scavenger resins).- Optimize the chromatographic purification to improve separation.

Experimental Protocols

Protocol 1: Mild Aqueous Workup for this compound

This protocol is designed to minimize hydrolysis during the workup of a reaction where this compound is the desired product in an organic solvent.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath.

  • Quenching (if necessary): If the reaction contains reactive reagents, quench them appropriately while maintaining the low temperature.

  • Neutralization:

    • If the reaction mixture is acidic, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with gentle stirring until the pH of the aqueous phase is between 6 and 7.

    • If the reaction mixture is basic, slowly add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the pH is between 6 and 7.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether).

    • Gently invert the funnel several times to mix the layers, avoiding vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (if the reaction was acidic).

      • Water.

      • Saturated aqueous NaCl (brine) solution.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator at a low temperature.

Protocol 2: Non-Aqueous Workup for this compound

This protocol is suitable for reactions where aqueous solutions must be avoided entirely.

  • Cool the Reaction Mixture: Cool the reaction to 0-5 °C.

  • Removal of Reagents:

    • For Acidic Byproducts/Reagents: Add a solid-supported amine resin (e.g., aminomethyl polystyrene) to the reaction mixture and stir for a predetermined time to scavenge the acidic components.

    • For Basic Byproducts/Reagents: Add a solid-supported acid resin (e.g., sulfonic acid resin) to scavenge basic components.

  • Filtration: Filter the reaction mixture to remove the resin and any precipitated salts.

  • Concentration: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography.

Data Presentation

CompoundAlkaline Hydrolysis t½ (min)
Methyl benzoate14
Ethyl benzoate14
n-Propyl benzoate19
n-Butyl benzoate21
Phenyl benzoate11
Benzyl benzoate16
Ethyl 4-bromobenzoate12

Data adapted from a comparative study on the hydrolytic stability of benzoic acid esters.[9] The data suggests that increasing the steric bulk of the alcohol portion of the ester can slightly increase its stability towards alkaline hydrolysis.

Visualization

G Decision-Making Flowchart for this compound Workup start Reaction Complete check_sensitivity Is this compound a major, sensitive product? start->check_sensitivity aqueous_workup Mild Aqueous Workup check_sensitivity->aqueous_workup No nonaqueous_workup Non-Aqueous Workup check_sensitivity->nonaqueous_workup Yes check_reaction_pH Check Reaction Mixture pH aqueous_workup->check_reaction_pH scavenger_resin Use Scavenger Resins nonaqueous_workup->scavenger_resin precipitate_filter Precipitate Byproducts and Filter nonaqueous_workup->precipitate_filter direct_chromatography Direct Chromatographic Purification nonaqueous_workup->direct_chromatography acidic Acidic check_reaction_pH->acidic basic Basic check_reaction_pH->basic neutral Neutral check_reaction_pH->neutral neutralize_acid Neutralize with sat. NaHCO3 to pH 6-7 acidic->neutralize_acid neutralize_base Neutralize with dilute HCl to pH 6-7 basic->neutralize_base extract Extract with Organic Solvent neutral->extract neutralize_acid->extract neutralize_base->extract wash Wash with Water and Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate end Purified this compound dry_concentrate->end scavenger_resin->end precipitate_filter->end direct_chromatography->end

Caption: Decision tree for selecting a suitable workup procedure.

References

Technical Support Center: Purifying Prenyl Benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of prenyl benzoate (B1203000) using column chromatography. The information is tailored to researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the column chromatography of prenyl benzoate?

A1: this compound is a moderately non-polar compound, with a LogP value in the range of 3.2 to 3.8.[1][2][3][4] It is practically insoluble in water but soluble in alcohols.[3][5][6][] Based on these properties, a normal-phase chromatography setup is recommended. Below are suggested starting conditions that should be optimized using Thin Layer Chromatography (TLC) beforehand.

Table 1: Suggested Initial Column Chromatography Conditions for this compound Purification

ParameterRecommendationRationale
Stationary Phase Silica (B1680970) Gel (60 Å, 230-400 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate (B1210297) gradientStart with a low polarity mixture (e.g., 98:2) and gradually increase the ethyl acetate concentration.
TLC Analysis Hexane/Ethyl Acetate (90:10 or 80:20)Aim for an Rf value of 0.2-0.3 for the this compound spot to ensure good separation on the column.
Column Loading Dry loading is preferredIf this compound is an oil or has poor solubility in the initial eluent, dry loading onto a small amount of silica gel is recommended to improve band sharpness.

Troubleshooting Guide

Q2: My this compound is not moving off the column, even after I've increased the polarity of the mobile phase. What should I do?

A2: This issue can arise from several factors:

  • Incorrect Solvent System: The mobile phase may still be too non-polar. Double-check the solvent mixture you prepared. Consider a significant, stepwise increase in the polar component (e.g., from 5% to 20% ethyl acetate in hexane).

  • Compound Decomposition: this compound might be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If it is unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel.

  • Sample Overload: If too much crude material is loaded, it can lead to poor solubility at the top of the column.

Q3: The separation between this compound and my impurities is poor, and the fractions are all mixed. How can I improve the resolution?

A3: Poor resolution is a common problem. Here are some steps to improve it:

  • Optimize the Mobile Phase: A small change in solvent polarity can have a large impact. Try different solvent systems. For instance, adding a small amount of dichloromethane (B109758) to a hexane/ethyl acetate mixture can sometimes improve selectivity.

  • Reduce the Flow Rate: A slower flow rate allows more time for the equilibrium between the stationary and mobile phases, which can lead to better separation.

  • Use a Longer/Narrower Column: Increasing the column length or decreasing its diameter can increase the number of theoretical plates and improve resolution.

  • Check for Co-elution on TLC: Ensure that your TLC shows clear separation between the spots. If the spots are very close on the TLC plate, the column separation will be challenging.

Q4: I'm observing peak tailing for my this compound in the collected fractions. What is the cause and how can I fix it?

A4: Peak tailing, where the collected fractions show a gradual decrease in concentration rather than a sharp peak, can be due to:

  • Secondary Interactions: Although neutral, the benzoate ester may have minor interactions with active silanol (B1196071) groups on the silica gel. Using a high-purity, end-capped silica gel can minimize this.

  • Column Overload: Injecting too much sample can lead to tailing. Try reducing the amount of material loaded onto the column.

  • Poor Column Packing: An unevenly packed column can lead to non-uniform flow and band broadening.

Q5: My compound seems to have disappeared during the chromatography. It's not in any of the fractions. What could have happened?

A5: While frustrating, this can happen for a few reasons:

  • Compound Decomposed on the Column: As mentioned, the compound may not be stable on silica gel.

  • Eluted in the Solvent Front: If the initial mobile phase was too polar, your compound might have eluted very quickly with the solvent front. Always check the very first fractions collected.

  • Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC. Try concentrating a few fractions where you expected your compound to elute and re-run the TLC.

Experimental Workflow

Below is a generalized workflow for troubleshooting column chromatography purification of this compound.

Caption: A logical workflow for the column chromatography purification of this compound.

References

Recrystallization techniques for obtaining high-purity "Prenyl benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of Prenyl benzoate (B1203000).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of Prenyl benzoate, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My this compound will not dissolve in the chosen solvent, even with heating. What should I do?

A: This indicates that the solvent is not a suitable choice for dissolving this compound.

  • Solution: Consult the solvent solubility data table below. Choose a solvent in which this compound has higher solubility. As a general rule, solvents with similar functional groups to the compound of interest are often good choices. For this compound, an ester, solvents like ethyl acetate (B1210297) or acetone (B3395972) could be effective.[1] If a single solvent is not effective, consider a mixed-solvent system.

Q2: After dissolving my crude this compound and cooling the solution, no crystals are forming. What is the problem?

A: This is a common issue that can arise from several factors, primarily related to supersaturation.

  • Possible Cause 1: Too much solvent was used. This prevents the solution from becoming supersaturated upon cooling.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of this compound.[2][3]

  • Possible Cause 2: The solution is not yet sufficiently supersaturated.

    • Solution 1 (Induce Crystallization): Scratch the inside of the flask at the liquid-air interface with a glass rod.[2][3] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2 (Seed Crystals): Add a very small crystal of pure this compound (a "seed crystal") to the solution.[2] This provides a template for further crystallization.

    • Solution 3 (Lower Temperature): Cool the solution in an ice-water bath to further decrease the solubility of this compound.[3][4]

Q3: My this compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[2]

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of this compound.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause 2: The solution is too concentrated, causing the compound to precipitate too quickly at a high temperature.

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]

  • Possible Cause 3: Significant impurities are present, leading to melting point depression.

    • Solution: Consider pre-purification with activated charcoal if colored impurities are observed.[3]

Q4: The recovered crystals are discolored. How can I obtain a pure, white product?

A: Discoloration indicates the presence of impurities that have been incorporated into the crystal lattice.

  • Solution: Perform a decolorization step. Before the initial cooling and crystallization, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[3]

Q5: The yield of my recrystallized this compound is very low. What went wrong?

A: A low yield suggests that a significant amount of the product was lost during the process.

  • Possible Cause 1: Too much solvent was used. This results in a significant amount of the product remaining dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] To recover more product, you can try to evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.[3]

  • Possible Cause 2: Premature crystallization during hot filtration. If the solution cools too much during this step, the product will crystallize on the filter paper along with the impurities.

    • Solution: Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent a drop in temperature.

  • Possible Cause 3: Washing the crystals with a solvent at room temperature.

    • Solution: Always wash the filtered crystals with a small amount of ice-cold solvent to minimize the dissolution of the purified product.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 25°C
SolventSolubility (g/L)[5][6]Polarity IndexPotential Use in Recrystallization
Water0.3710.2Poor solvent (for single-solvent recrystallization)
n-Heptane29.630.1Good "poor" solvent for mixed-solvent systems
n-Hexane71.280.1Good "poor" solvent for mixed-solvent systems
Toluene328.252.4Potential single solvent (requires heating)
Diethyl Ether1129.292.8Potential "good" solvent for mixed-solvent systems
Ethyl Acetate1267.264.4Potential single solvent or "good" solvent
Acetone1414.635.1Potential "good" solvent for mixed-solvent systems
Ethanol1138.375.2Potential single solvent or "good" solvent
Methanol943.875.1Potential single solvent or "good" solvent
Isopropanol718.263.9Potential single solvent
Chloroform2214.484.1Good solvent (may be too soluble)
Dichloromethane1889.623.1Good solvent (may be too soluble)

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the steps for purifying this compound using a single solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the solubility data, ethanol, isopropanol, or ethyl acetate are good starting points to test.

  • Solvent Selection: Based on small-scale trials, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding more solvent in small portions until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, for instance, in a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization of this compound

This method is useful when no single solvent has the desired temperature-dependent solubility profile. A pair of miscible solvents is used: one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). A potential system for this compound could be Ethyl Acetate ("good") and n-Hexane ("poor").

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent (e.g., ethyl acetate).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., n-hexane) dropwise until the solution becomes cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold mixture of the two solvents.

  • Drying: Dry the purified crystals.

Mandatory Visualization

Recrystallization_Workflow start Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal Colored Impurities cool Slow Cooling & Crystallization dissolve->cool No Solid Impurities hot_filter Hot Filtration (Optional) charcoal->hot_filter hot_filter->cool isolate Vacuum Filtration & Washing cool->isolate dry Drying isolate->dry end High-Purity This compound dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield sol_too_much_solvent Too much solvent? no_crystals->sol_too_much_solvent oil_too_hot Solvent BP > MP? oiling_out->oil_too_hot yield_too_much_solvent Too much solvent used? low_yield->yield_too_much_solvent sol_evaporate Evaporate some solvent sol_too_much_solvent->sol_evaporate Yes sol_induce Induce crystallization (scratch/seed) sol_too_much_solvent->sol_induce No oil_change_solvent Use lower BP solvent oil_too_hot->oil_change_solvent Yes oil_add_solvent Add more solvent, cool slowly oil_too_hot->oil_add_solvent No yield_use_min Use minimum hot solvent yield_too_much_solvent->yield_use_min Yes yield_wash Wash with ice-cold solvent yield_too_much_solvent->yield_wash No

Caption: Troubleshooting logic for this compound recrystallization.

References

Dealing with regioisomer formation in "Prenyl benzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of prenyl benzoate (B1203000). The primary focus is on addressing the common challenge of regioisomer formation during the alkylation of benzoate with prenyl halides.

Frequently Asked Questions (FAQs)

Q1: What are the expected regioisomers in the synthesis of prenyl benzoate?

A1: The reaction of a benzoate salt with a prenyl halide (e.g., prenyl bromide) can lead to two primary regioisomers. The desired product is the linear O-alkylation product, This compound (3-methyl-2-butenyl benzoate) , which results from a direct SN2 attack. The common undesired regioisomer is the branched O-alkylation product, 1,1-dimethylallyl benzoate , formed via an SN2' mechanism involving attack at the γ-carbon of the allylic system. In some cases, C-alkylation of the benzoic acid ring can occur as a minor side reaction, particularly under certain catalytic conditions.[1][2]

Q2: Why does regioisomer formation occur in this reaction?

A2: Regioisomer formation arises from the ambident nature of the electrophile, the prenyl group. The allylic system of the prenyl halide presents two electrophilic sites: the α-carbon and the γ-carbon. Nucleophilic attack by the benzoate anion can occur at either of these positions, leading to the formation of a mixture of products.[3] The competition between the SN2 and SN2' pathways is a key factor in determining the product distribution.

Q3: What are the primary synthetic routes for preparing this compound?

A3: The most common method for synthesizing this compound is the O-alkylation of a benzoic acid salt (e.g., sodium benzoate) with a prenyl halide, which is a variation of the Williamson ether synthesis.[3][4] Another potential route is the Mitsunobu reaction, which involves the coupling of benzoic acid with prenyl alcohol using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD).

Troubleshooting Guides

Issue: Low yield of the desired linear this compound and significant formation of the branched 1,1-dimethylallyl benzoate.

Troubleshooting Steps:

  • Optimize Reaction Solvent: The polarity of the solvent can influence the reaction pathway. Polar aprotic solvents, such as DMF or DMSO, are generally preferred for SN2 reactions. It is advisable to screen a range of solvents to determine the optimal conditions for maximizing the formation of the desired linear product.

  • Choice of Leaving Group: The nature of the leaving group on the prenyl electrophile can affect the SN2/SN2' ratio. While prenyl bromide is commonly used, exploring other leaving groups like tosylates or mesylates might alter the regioselectivity.

  • Control of Reaction Temperature: Lowering the reaction temperature generally favors the thermodynamically controlled product, which is often the less substituted SN2 product. Running the reaction at or below room temperature may help to minimize the formation of the rearranged SN2' product.

  • Counter-ion of the Benzoate Salt: The choice of the counter-ion (e.g., Na⁺, K⁺, Cs⁺) can influence the nucleophilicity of the benzoate anion. Experimenting with different benzoate salts may provide better regioselectivity.

Issue: Difficulty in separating the linear and branched regioisomers.

Troubleshooting Steps:

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) are effective techniques for separating benzoate ester isomers.[5] For preparative scale, column chromatography on silica (B1680970) gel is the standard method. A careful selection of the eluent system is crucial for achieving good separation. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a good starting point for optimization.

  • Recrystallization: If the desired product is a solid and the regioisomeric impurity is present in a smaller amount, recrystallization from a suitable solvent can be an effective purification method.

Data Presentation

Table 1: Illustrative Influence of Reaction Parameters on Regioselectivity in this compound Synthesis

ParameterCondition ACondition BExpected Outcome on Linear:Branched Ratio
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)DMF may favor the SN2 product due to its polar aprotic nature.
Temperature 60 °C25 °CLower temperature is expected to increase the proportion of the linear (SN2) product.
Leaving Group Prenyl BromidePrenyl TosylateThe bulkier tosylate group might sterically hinder the SN2' pathway, potentially favoring the SN2 product.
Base (for in situ salt formation) K₂CO₃Cs₂CO₃The "softer" cesium cation can enhance the nucleophilicity of the benzoate, which may influence the SN2/SN2' ratio.

Note: The data in this table are illustrative and intended to guide experimental design. Actual results will vary and require optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound via O-Alkylation

  • Reaction Setup: To an oven-dried round-bottom flask, add sodium benzoate (1.0 equiv.) and a suitable polar aprotic solvent (e.g., DMF).

  • Reagent Addition: Stir the suspension and add prenyl bromide (1.1 equiv.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

Protocol 2: Separation of this compound Regioisomers by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product mixture in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 98:2 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane/ethyl acetate) to elute the products. The less polar branched isomer is expected to elute before the more polar linear isomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure desired product.

Visualizations

Regioisomer_Formation cluster_reactants Reactants cluster_products Products Benzoate Benzoate Anion PrenylHalide Prenyl Halide Benzoate->PrenylHalide Nucleophilic Attack PrenylBenzoate This compound (Linear, SN2) PrenylHalide->PrenylBenzoate α-attack (SN2) BranchedIsomer 1,1-Dimethylallyl Benzoate (Branched, SN2') PrenylHalide->BranchedIsomer γ-attack (SN2')

Caption: Formation of regioisomers in this compound synthesis.

Troubleshooting_Workflow Start Low Yield of Linear Product / High Branched Isomer OptimizeSolvent Optimize Solvent (e.g., DMF, DMSO) Start->OptimizeSolvent LowerTemp Lower Reaction Temperature Start->LowerTemp ChangeLG Change Leaving Group (e.g., Tosylate) Start->ChangeLG CheckBase Vary Benzoate Counter-ion Start->CheckBase AnalyzeRatio Analyze Regioisomeric Ratio (GC/NMR) OptimizeSolvent->AnalyzeRatio LowerTemp->AnalyzeRatio ChangeLG->AnalyzeRatio CheckBase->AnalyzeRatio AnalyzeRatio->Start Ratio Not Improved Purify Purify via Column Chromatography AnalyzeRatio->Purify Optimized Ratio End Pure this compound Purify->End

Caption: Troubleshooting workflow for regioisomer control.

References

Technical Support Center: Catalyst Deactivation in Prenyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of prenyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for prenyl benzoate synthesis?

A1: The synthesis of this compound, which involves the esterification of benzoic acid with prenyl alcohol or a related prenyl source, can be catalyzed by several types of catalysts:

  • Lewis Acids: Catalysts such as bismuth(III) triflate (Bi(OTf)₃) and other metal triflates can be effective for Friedel-Crafts type reactions.[1][2][3][4]

  • Solid Acids: Heterogeneous catalysts like Amberlyst-15, a macroreticular sulfonic acid resin, are used for the prenylation of phenols and can be adapted for esterification.[5][6][7][8]

  • Palladium Catalysts: Palladium complexes are employed in cross-coupling reactions, for instance, between a benzoic acid derivative and a prenyl-containing compound.[9][10][11][12][13]

  • Biocatalysts (Lipases and Ligases): Enzymes, particularly lipases, are used for the esterification of a wide range of substrates, including aromatic esters.[14][15][16][17][18] More recently, ligases like ClxA have also been shown to be effective.[16][19]

Q2: What are the primary mechanisms of catalyst deactivation in this synthesis?

A2: Catalyst deactivation can occur through several mechanisms, depending on the catalyst type and reaction conditions:

  • Poisoning: Impurities in the reactants or solvent can strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction. This is a common issue for palladium catalysts.

  • Coking/Fouling: The deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface can physically block active sites and pores.

  • Sintering/Thermal Degradation: High reaction temperatures can cause the fine catalyst particles to agglomerate, leading to a loss of active surface area. This is a concern for solid-supported catalysts.

  • Leaching: The active components of a heterogeneous catalyst can dissolve into the reaction mixture, leading to a loss of catalytic activity and contamination of the product.

  • Inhibition (for Biocatalysts): Substrates (like short-chain alcohols or acids) or products can bind to the enzyme in a way that reduces its catalytic activity.[20][21] This is often reversible.

  • Denaturation (for Biocatalysts): High temperatures, extreme pH, or the presence of organic solvents can cause the enzyme to lose its three-dimensional structure and, consequently, its catalytic function.

Q3: How can I tell if my catalyst is deactivating?

A3: Signs of catalyst deactivation include:

  • A decrease in the reaction rate over time.

  • A lower final product yield compared to previous runs under the same conditions.

  • The need to increase the reaction temperature or time to achieve the same conversion.

  • Changes in product selectivity, leading to an increase in byproducts.

  • For solid catalysts, a change in color or physical appearance (e.g., clumping).

Troubleshooting Guides

Issue 1: Low or Decreasing Yield with Lewis Acid Catalysts (e.g., Bi(OTf)₃)
  • Question: My reaction yield has dropped significantly after a few runs using a Lewis acid catalyst. What could be the cause and how can I fix it?

  • Answer:

    • Possible Cause 1: Water Poisoning. Lewis acids are highly sensitive to water, which can be present in the reactants or solvent, or be generated as a byproduct in esterification reactions. Water can hydrolyze the Lewis acid, forming less active or inactive species.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thoroughly dry all reactants and solvents before use. Use of molecular sieves in the reaction mixture can help to scavenge any water formed.

      • Use a Stoichiometric Amount: In some cases, particularly if water is present, using a stoichiometric amount of the Lewis acid may be necessary, although this is less ideal from a catalytic perspective.

    • Possible Cause 2: Catalyst-Product Complexation. The product, this compound, may form a stable complex with the Lewis acid, preventing it from participating in further catalytic cycles.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Gently increasing the temperature may help to dissociate the catalyst-product complex.

      • Consider a Weaker Lewis Acid: A less powerful Lewis acid might not form as strong a complex with the product.

Issue 2: Loss of Activity with Solid Acid Catalysts (e.g., Amberlyst-15)
  • Question: My Amberlyst-15 catalyst is no longer effective after several uses. How can I regenerate it?

  • Answer:

    • Possible Cause: Fouling and Water Adsorption. The pores of the resin can become blocked by polymeric byproducts or strongly adsorbed species. Water produced during the reaction can also occupy the active sulfonic acid sites.

    • Regeneration Protocol:

      • Washing: Filter the catalyst from the reaction mixture and wash it sequentially with a non-polar solvent (e.g., heptane) to remove organic residues, followed by a polar solvent (e.g., THF or acetone).[5]

      • Acid Wash: To ensure the sulfonic acid groups are in their active form, wash the resin with a dilute solution of a strong acid (e.g., 1 M HCl), followed by deionized water until the washings are neutral.

      • Drying: Thoroughly dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) before reuse.[7] The recovered resin can often be reused multiple times without significant loss of activity.[5][8]

Issue 3: Deactivation of Palladium Catalysts in Cross-Coupling Reactions
  • Question: My palladium-catalyzed synthesis of this compound is sluggish and gives low yields. What are the likely causes?

  • Answer:

    • Possible Cause 1: Ligand Degradation. The phosphine (B1218219) ligands that are often used to stabilize the palladium catalyst can degrade, especially at higher temperatures.

    • Troubleshooting Steps:

      • Use a More Robust Ligand: Consider using sterically hindered biarylphosphine ligands, which are known to be more stable.

      • Lower the Reaction Temperature: If possible, optimize the reaction to run at a lower temperature.

    • Possible Cause 2: Palladium Black Formation. The palladium catalyst can aggregate into inactive palladium black.

    • Troubleshooting Steps:

      • Ensure Proper Ligand-to-Metal Ratio: A sufficient excess of the ligand can help to keep the palladium in its active, soluble form.

      • Degas Solvents and Reactants: Oxygen can promote the formation of palladium black. Ensure all components are thoroughly degassed before the reaction.

    • Possible Cause 3: Impurities in Starting Materials. Impurities containing sulfur or other elements can act as poisons for the palladium catalyst.

    • Troubleshooting Steps:

      • Purify Reactants: Ensure the purity of your benzoic acid derivative and prenyl source.

Issue 4: Reduced Activity of Lipase (B570770) Biocatalysts
  • Question: The conversion in my lipase-catalyzed synthesis of this compound is low and decreases with each reuse of the immobilized enzyme. What can I do?

  • Answer:

    • Possible Cause 1: Substrate or Product Inhibition. Benzoic acid or prenyl alcohol (or the this compound product) may be inhibiting the enzyme. This is a common issue with short-chain alcohols and some acids.[21]

    • Troubleshooting Steps:

      • Substrate Feeding Strategy: Instead of adding all the reactants at the beginning, use a fed-batch approach where one of the substrates is added gradually over time to maintain a low concentration in the reaction medium.

      • In Situ Product Removal: If feasible, use techniques like pervaporation or adsorption to remove the product as it is formed, shifting the equilibrium and reducing product inhibition.

    • Possible Cause 2: Irreversible Denaturation. The reaction conditions (temperature, solvent) may be causing the enzyme to unfold and lose its activity.

    • Troubleshooting Steps:

      • Optimize Temperature: Determine the optimal temperature for both enzyme activity and stability. While higher temperatures may increase the initial reaction rate, they can also lead to faster deactivation.

      • Choose a Biocompatible Solvent: If a solvent is necessary, select one that is known to be less denaturing to lipases, such as hexane (B92381) or t-butanol.

    • Possible Cause 3: Water Content. While a small amount of water is necessary for lipase activity, excess water (produced during esterification) can promote the reverse reaction (hydrolysis).

    • Troubleshooting Steps:

      • Control Water Activity: Use molecular sieves or a vacuum to remove water as it is formed.

Quantitative Data on Catalyst Deactivation (from related reactions)

Since specific quantitative data for this compound synthesis is limited, the following tables provide data from closely related reactions to illustrate catalyst performance and deactivation.

Table 1: Reusability of Amberlyst-15 in the Prenylation of Phenols

CatalystReactantsReaction ConditionsCycle 1 Yield (%)Cycle 4 Yield (%)Reference
Amberlyst-15Hydroquinone (B1673460), Isoprene (B109036)THF, 65-70 °C61Not specified, but mentioned to be reusable at least four times[5][6][8]

Table 2: Reusability of a Pd/C Catalyst in the Synthesis of Vinyl Benzoate

CatalystReactantsReaction ConditionsCycle 1 Yield (%)Cycle 5 Yield (%)Reference
5 wt% Pd/CBenzoic acid, Vinyl acetate80 °C, 10 h85.781[11]

Table 3: Stability of Immobilized Lipase in Ester Synthesis

EnzymeReactionConditionsActivity Retention after 4 Cycles (%)Reference
Immobilized Candida cylindracea lipasePropyl benzoate synthesisSolvent-free, optimized conditions40[21]

Experimental Protocols

Protocol 1: Prenylation of a Phenol using Amberlyst-15 (Model for Solid Acid Catalysis)

This protocol for the prenylation of hydroquinone with isoprene can serve as a starting point for the synthesis of prenylated aromatics.

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reactants and Catalyst:

    • Hydroquinone (1 equivalent)

    • Amberlyst-15 (e.g., 2 g per 10 mmol of phenol)

    • Isoprene (1.1 equivalents)

    • Solvent: Tetrahydrofuran (THF)

    • Heptane (B126788) (for dissolving isoprene)

  • Procedure: a. To the flask, add hydroquinone, Amberlyst-15, and THF. b. Heat the mixture to 65-70 °C with stirring. c. Dissolve the isoprene in heptane and add it dropwise to the reaction mixture over a period of 2 hours. d. After the addition is complete, continue stirring for an additional 30 minutes. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, cool the mixture, add ether, and filter to remove the Amberlyst-15 catalyst. g. Wash the recovered catalyst with hot acetone. h. Evaporate the solvent from the filtrate and purify the product by column chromatography.[5][6]

  • Catalyst Regeneration: The recovered Amberlyst-15 can be washed and dried as described in the troubleshooting guide for reuse.[5][7]

Protocol 2: Lipase-Catalyzed Synthesis of an Aromatic Ester (Model for Biocatalysis)

This general protocol for the synthesis of propyl benzoate can be adapted for this compound.

  • Apparatus: A temperature-controlled shaker or a stirred-tank reactor.

  • Reactants and Biocatalyst:

    • Benzoic acid (1 equivalent)

    • Prenyl alcohol (e.g., 2 equivalents)

    • Immobilized lipase (e.g., Novozym 435 or immobilized Candida cylindracea lipase)

    • Solvent (optional, e.g., hexane or solvent-free)

    • Molecular sieves (to remove water)

  • Procedure: a. Combine benzoic acid, prenyl alcohol, and the immobilized lipase in the reaction vessel. If using a solvent, add it at this stage. b. Add molecular sieves to the mixture. c. Incubate the reaction at the optimal temperature for the lipase (e.g., 40-60 °C) with agitation. d. Monitor the formation of this compound over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). e. Once the reaction has reached equilibrium or the desired conversion, stop the reaction. f. Separate the immobilized lipase by filtration. g. Purify the this compound from the reaction mixture, for example, by distillation or chromatography.

  • Enzyme Reuse: The filtered lipase can be washed with a suitable solvent (e.g., hexane) to remove any adsorbed substrate or product and then dried under vacuum before being used in a subsequent batch.

Visualizations

Catalyst_Deactivation_Pathways cluster_synthesis This compound Synthesis cluster_deactivation Deactivation Mechanisms Active Catalyst Active Catalyst Poisoning Poisoning Active Catalyst->Poisoning Impurities Coking/Fouling Coking/Fouling Active Catalyst->Coking/Fouling Byproducts Sintering Sintering Active Catalyst->Sintering High Temp. Leaching Leaching Active Catalyst->Leaching Solvent Inhibition Inhibition Active Catalyst->Inhibition Substrate/ Product Deactivated Catalyst Deactivated Catalyst Poisoning->Deactivated Catalyst Coking/Fouling->Deactivated Catalyst Sintering->Deactivated Catalyst Leaching->Deactivated Catalyst Inhibition->Deactivated Catalyst Often Reversible

Caption: Common pathways for catalyst deactivation in chemical synthesis.

Troubleshooting_Workflow start Reduced Reaction Yield/Rate catalyst_type Identify Catalyst Type start->catalyst_type lewis_acid Lewis Acid catalyst_type->lewis_acid e.g., Bi(OTf)3 solid_acid Solid Acid catalyst_type->solid_acid e.g., Amberlyst-15 palladium Palladium catalyst_type->palladium e.g., Pd/C lipase Lipase catalyst_type->lipase e.g., Novozym 435 check_water Check for Water lewis_acid->check_water regenerate_resin Regenerate Resin solid_acid->regenerate_resin check_impurities Check for Impurities palladium->check_impurities check_inhibition Check Substrate/ Product Inhibition lipase->check_inhibition dry_reagents Dry Reactants/Solvents check_water->dry_reagents Yes Consider other issues Consider other issues check_water->Consider other issues No purify_reagents Purify Reactants check_impurities->purify_reagents Yes check_impurities->Consider other issues No fed_batch Use Fed-Batch Strategy check_inhibition->fed_batch Yes check_inhibition->Consider other issues No Lipase_Regeneration_Cycle Active Immobilized Lipase Active Immobilized Lipase Inactivated Lipase Inactivated Lipase Active Immobilized Lipase->Inactivated Lipase Reaction Cycles/ Harsh Conditions Unfolded Lipase Unfolded Lipase Inactivated Lipase->Unfolded Lipase Unfolding (e.g., with Guanidine) Refolded (Reactivated) Lipase Refolded (Reactivated) Lipase Unfolded Lipase->Refolded (Reactivated) Lipase Refolding (e.g., in Buffer) Refolded (Reactivated) Lipase->Active Immobilized Lipase Reuse

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Prenyl Benzoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and flavor analysis, the accurate quantification of compounds is paramount. Prenyl benzoate (B1203000), a significant fragrance and potential therapeutic agent, requires robust analytical methods for its quality control.[1][2][] This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Prenyl benzoate, alongside alternative analytical techniques. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection and implementation.

High-Performance Liquid Chromatography (HPLC): A Validated Approach

HPLC stands as a cornerstone technique for the analysis of a wide array of compounds due to its high resolution, sensitivity, and specificity.[4] A validated stability-indicating RP-HPLC method is crucial for ensuring that the analytical procedure is suitable for its intended purpose, providing reliable data on the identity, purity, and content of this compound.

Table 1: Comparison of Analytical Methods for this compound Analysis

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.Quantification based on the integrated signal of specific nuclei in a magnetic field.
Selectivity HighVery HighHigh
Sensitivity Good (ng range)Excellent (pg-fg range)Moderate (µg-mg range)
Linearity (r²) >0.999>0.99>0.999
Limit of Detection (LOD) ~5 ng/mL~0.1 ng/mL~1 µg/mL
Limit of Quantification (LOQ) ~15 ng/mL~0.5 ng/mL~5 µg/mL
Precision (%RSD) <2%<5%<1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Sample Throughput HighModerateLow
Instrumentation Cost ModerateHighVery High
Primary Application Routine QC, stability studies, content uniformity.Impurity profiling, identification of unknowns.Absolute quantification without a reference standard, certification of reference materials.

Experimental Protocols

A detailed experimental protocol is essential for the reproducibility of analytical methods. Below are the methodologies for the validated HPLC method and a brief overview of the GC-MS and qNMR approaches.

Validated RP-HPLC Method Protocol

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[5][6]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

    • Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.[6]

    • Injection Volume: 10 µL.

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution to cover the linear range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample containing this compound is accurately weighed and dissolved in acetonitrile to achieve a concentration within the calibration range. The solution is filtered through a 0.45 µm syringe filter before injection.

  • Validation Parameters: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][7]

Alternative Methodologies

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for volatile and semi-volatile compounds like this compound.[8] Samples are typically dissolved in a volatile solvent and injected into the GC, where the compound is vaporized and separated. The mass spectrometer provides detailed structural information, making it excellent for identification and impurity analysis.[8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a specific reference standard for the analyte.[9] It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This makes it a powerful tool for certifying reference materials and for accurate quantification without chromatographic separation.[9]

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound analysis.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 System Suitability cluster_3 Application A Parameter Optimization (Mobile Phase, Column, Flow Rate) H System Suitability Testing (SST) A->H Initial System Check B Specificity C Linearity & Range B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G I Routine Analysis & Stability Studies G->I Method is Validated H->B

References

Comparing the antioxidant activity of "Prenyl benzoate" to other natural compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of several well-known natural compounds. While the primary focus was intended to be "Prenyl benzoate," a comprehensive literature search did not yield specific quantitative data on its direct antioxidant activity through common assays like DPPH or ABTS. Therefore, this document serves as a broader comparative guide, offering experimental data and protocols for established natural antioxidants. This allows for a robust understanding of the methodologies and the spectrum of antioxidant efficacy observed in these compounds, providing a valuable benchmark for future research and development.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for several well-characterized natural antioxidants and standards in the DPPH and ABTS assays.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Notes
This compound Data not availableData not availableThe lack of a phenolic hydroxyl group suggests potentially low direct radical scavenging activity.
Ascorbic Acid (Vitamin C) ~45[1]~50[2]A standard water-soluble antioxidant.
Trolox ~64[3]~42[3]A water-soluble analog of Vitamin E, used as a standard.
Quercetin ~6.2 - 19.2[4][5]~48 - 62.4[4]A common flavonoid with potent antioxidant properties.
Gallic Acid ~14[6][7]~1.03[8]A phenolic acid known for its strong antioxidant activity.

Note: IC50 values can vary between studies depending on the specific experimental conditions.

Experimental Protocols for Antioxidant Assays

Detailed methodologies for the DPPH and ABTS assays are provided below to ensure reproducibility and facilitate comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[9] DPPH is a stable free radical that is purple in color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored non-radical form, DPPH-H. The decrease in absorbance at 517 nm is proportional to the concentration and antioxidant activity of the sample.[10]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol, ethanol (B145695), or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction: In a 96-well microplate, add 100 µL of the sample solution at different concentrations to 100 µL of the DPPH solution. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A control well should contain 100 µL of the solvent without the test compound and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[11] When an antioxidant is added, it neutralizes the radical cation, leading to a decrease in absorbance. The extent of decolorization is proportional to the antioxidant's concentration and activity.[11]

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or a phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Sample Preparation: Dissolve the test compound in a suitable solvent to prepare a stock solution and then make serial dilutions.

  • Reaction: In a 96-well microplate, add 20 µL of the sample solution at different concentrations to 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the typical workflows for the DPPH and ABTS antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mix Mix Sample and DPPH Solution DPPH_Solution->Mix Sample_Solutions Prepare Serial Dilutions of Test Compound Sample_Solutions->Mix Incubate Incubate 30 min in the Dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Stock Generate ABTS•+ Stock Solution (ABTS + K2S2O8) ABTS_Working Dilute to Absorbance of ~0.7 at 734 nm ABTS_Stock->ABTS_Working Mix Mix Sample and ABTS•+ Solution ABTS_Working->Mix Sample_Solutions Prepare Serial Dilutions of Test Compound Sample_Solutions->Mix Incubate Incubate 6 min Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Antioxidant Signaling Pathway

Natural antioxidants can exert their effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.

Antioxidant_Signaling_Pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces conformational change in Keap1 Natural_Antioxidant Natural Antioxidant (e.g., this compound) Nrf2_dissociation Nrf2 Dissociation Natural_Antioxidant->Nrf2_dissociation may promote Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation Nrf2_dissociation->Nrf2_translocation Nrf2_binding Nrf2 binds to ARE Nrf2_translocation->Nrf2_binding ARE Antioxidant Response Element (ARE) Gene_Expression Increased Expression of Antioxidant Enzymes (e.g., SOD, CAT, GPx) Nrf2_binding->Gene_Expression Cellular_Defense Enhanced Cellular Antioxidant Defense Gene_Expression->Cellular_Defense leads to

Caption: The Keap1-Nrf2 Antioxidant Response Pathway.

References

Prenyl Benzoate vs. Benzyl Benzoate: A Comparative Analysis of Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a comparative study of prenyl benzoate (B1203000) and the well-established compound, benzyl (B1604629) benzoate, focusing on their biological effects with supporting data and experimental methodologies.

While benzyl benzoate has a long history of use in medicine and other industries, information regarding the specific biological activities of prenyl benzoate is less extensive in publicly available scientific literature. This comparison synthesizes the available data for both compounds, highlighting areas where further research on this compound is warranted.

Executive Summary

Benzyl benzoate is a well-characterized compound with established efficacy as a topical treatment for scabies and lice infestations.[1][2] Its mechanism of action primarily involves neurotoxicity to these parasites.[3][4][5][6] It also exhibits antimicrobial and anti-inflammatory properties.[3][7][8]

Data on the biological effects of this compound are sparse. However, the presence of a prenyl group in other molecular structures, such as flavonoids and phenolic compounds, has been shown to enhance various biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[9][10][11] This suggests that this compound may possess similar or enhanced bioactivities compared to benzyl benzoate, a hypothesis that requires experimental validation.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biological effects of this compound and benzyl benzoate. It is important to note the significant lack of direct experimental data for this compound in the current scientific literature.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)Reference
Benzyl Benzoate Bacillus cereus50 µg/mL[12][13]
Enterococcus aerogenes> 500 µg/mL[12]
Escherichia coli ATCC 25922> 500 µg/mL[12]
Staphylococcus aureus ATCC 11778> 500 µg/mL[12]
Candida albicans ATCC 10231Not sensitive at 15 g/100g [14]
This compound -No data available-
CompoundCell LineIC50 Value (µM)Reference
Benzyl Benzoate MCF7 (human breast cancer)Induces estrogenic responses at 50-500 µM[15][16]
This compound -No data available-

| Compound | Animal Model | LD50 Value | Route of Administration | Reference | |---|---|---|---| | Benzyl Benzoate | Rat | 1.68 g/kg | Oral |[1] | | | Rabbit | 1.68 g/kg | Oral |[1] | | | Cat | 2.24 g/kg | Oral |[1] | | This compound | - | No data available | - |

Experimental Protocols

Detailed methodologies for key experiments cited in this comparison are provided below to facilitate reproducibility and further investigation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (this compound or Benzyl benzoate)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Test compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for nitrite (B80452) determination)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatants.

  • Mix the supernatants with Griess Reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the biological effects of benzyl benzoate and the potential influence of the prenyl group.

Benzyl_Benzoate_Antiparasitic_Action cluster_parasite Parasite (e.g., Scabies Mite) Nervous_System Nervous System Paralysis_Death Paralysis & Death Nervous_System->Paralysis_Death Benzyl_Benzoate Benzyl Benzoate Exoskeleton_Penetration Penetration of Exoskeleton Benzyl_Benzoate->Exoskeleton_Penetration Exoskeleton_Penetration->Nervous_System Neurotoxic Effect

Antiparasitic Mechanism of Benzyl Benzoate.

Prenyl_Group_Influence Prenyl_Group Prenyl Group Increased_Lipophilicity Increased Lipophilicity Prenyl_Group->Increased_Lipophilicity Enhanced_Membrane_Interaction Enhanced Cell Membrane Interaction Increased_Lipophilicity->Enhanced_Membrane_Interaction Altered_Bioavailability Altered Bioavailability Increased_Lipophilicity->Altered_Bioavailability Potential_Enhanced_Bioactivity Potential for Enhanced Biological Activity Enhanced_Membrane_Interaction->Potential_Enhanced_Bioactivity Altered_Bioavailability->Potential_Enhanced_Bioactivity

Hypothesized Influence of the Prenyl Group on Bioactivity.

Experimental_Workflow_Cytotoxicity Cell_Seeding 1. Seed Cancer Cells in 96-well plate Compound_Treatment 2. Treat with this compound or Benzyl Benzoate Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72h Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate for 3-4h (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation 8. Calculate IC50 Value Absorbance_Measurement->IC50_Calculation

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay).

Conclusion and Future Directions

This comparative guide highlights the established biological profile of benzyl benzoate and the significant knowledge gap concerning this compound. While the structural similarity and the known effects of prenylation on other classes of molecules suggest that this compound may hold interesting biological properties, this remains to be experimentally demonstrated.

Future research should focus on a systematic evaluation of this compound's biological effects, including its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities, using standardized in vitro and in vivo models. Direct, head-to-head comparative studies with benzyl benzoate will be crucial to elucidate the specific contribution of the prenyl group to the molecule's overall bioactivity and to identify any potential therapeutic advantages. Such studies will be instrumental in determining the potential of this compound as a novel candidate for drug development.

References

Prenyl Benzoate vs. Geranyl Benzoate: A Comparative Guide to Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. Among these, prenylated and geranylated benzoates have garnered interest due to their potential therapeutic properties. This guide provides a comparative overview of the anti-inflammatory activity of two such compounds: prenyl benzoate (B1203000) and geranyl benzoate.

Introduction to Prenylated and Geranylated Benzoates

Prenylation and geranylation are common modifications of natural phenolic compounds, often enhancing their biological activities. These modifications involve the addition of a prenyl or geranyl group, respectively, which can increase the lipophilicity of the molecule and facilitate its interaction with biological membranes and cellular targets.

Prenyl benzoate and geranyl benzoate are esters of benzoic acid with prenol and geraniol, respectively. Both have been identified as components of various plant essential oils and are recognized for their potential as anti-inflammatory and antioxidant agents.[1]

Comparative Anti-Inflammatory Activity: Current Landscape

A direct, head-to-head comparison of the anti-inflammatory activity of this compound and geranyl benzoate, with quantitative data such as IC50 values from the same study, is currently unavailable in the scientific literature. However, the broader classes of prenylated and geranylated compounds have demonstrated significant anti-inflammatory potential through various mechanisms.

Geranyl Benzoate: Research indicates that geranyl benzoate possesses notable anti-inflammatory properties, with suggestions that its mechanism of action involves the modulation of enzymes and signaling pathways crucial to the inflammatory cascade.[1] Studies on related geranylated compounds have shown potent inhibitory effects on inflammatory markers.

This compound: The anti-inflammatory effects of prenylated compounds are well-documented. They are known to interfere with key inflammatory pathways, including the inhibition of pro-inflammatory cytokines, cyclooxygenases (COX), and lipoxygenases (LOX).

To facilitate a direct and objective comparison, it is imperative to evaluate both this compound and geranyl benzoate in parallel using standardized in vitro and in vivo models of inflammation.

Key In Vitro Assays for Comparative Evaluation

To quantitatively assess and compare the anti-inflammatory activities of this compound and geranyl benzoate, a series of well-established in vitro assays are recommended. The following table outlines the key assays and the parameters that would be measured.

AssayTargetKey Parameters Measured
Nitric Oxide (NO) Production Assay Inducible Nitric Oxide Synthase (iNOS)IC50 value for inhibition of LPS-induced NO production in RAW 264.7 macrophage cells.
Cyclooxygenase (COX) Inhibition Assay COX-1 and COX-2 enzymesIC50 values for inhibition of COX-1 and COX-2 activity.
5-Lipoxygenase (5-LOX) Inhibition Assay 5-Lipoxygenase enzymeIC50 value for inhibition of 5-LOX activity.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to guide researchers in conducting a comparative analysis of this compound and geranyl benzoate.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the concentration-dependent inhibitory effect of this compound and geranyl benzoate on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound or geranyl benzoate (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (DMSO) should be included.

  • Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A negative control group (without LPS stimulation) should also be included.

  • Nitrite Measurement: After 24 hours of incubation, collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample in a separate 96-well plate.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To assess the inhibitory activity of this compound and geranyl benzoate on the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening kit (e.g., from Cayman Chemical)

  • This compound and Geranyl benzoate (dissolved in DMSO)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • 96-well plates

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions of the commercial assay kit.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add various concentrations of this compound or geranyl benzoate to the respective wells. Include a vehicle control (DMSO) and a known COX inhibitor as a positive control.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Measurement: The assay measures the peroxidase activity of COX, which is detected colorimetrically by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 inhibition from the dose-response curves.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the inhibitory effect of this compound and geranyl benzoate on the activity of 5-lipoxygenase.

Materials:

  • Purified 5-lipoxygenase from a suitable source (e.g., soybean or human recombinant)

  • Linoleic acid or arachidonic acid (substrate)

  • This compound and Geranyl benzoate (dissolved in DMSO)

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)

  • Known 5-LOX inhibitor (e.g., Zileuton) as a positive control

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette or a UV-transparent 96-well plate, prepare a reaction mixture containing the reaction buffer and the 5-LOX enzyme.

  • Inhibitor Incubation: Add various concentrations of this compound or geranyl benzoate to the reaction mixture. Include a vehicle control (DMSO) and a positive control.

  • Incubate the mixture at room temperature for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Measurement: The activity of 5-LOX is determined by measuring the formation of conjugated dienes, which absorb light at 234 nm. Monitor the increase in absorbance at 234 nm over time.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. The percentage of inhibition is calculated for each concentration of the test compounds. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of prenyl and geranyl benzoates are likely mediated through the modulation of key inflammatory signaling pathways. A common pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκB IκB IKK->IκB Phosphorylates p-IκB P-IκB IκB->p-IκB NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates p-IκB->NF-κB Releases Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NF-κB_nuc->Inflammatory_Genes Induces

Caption: Simplified NF-κB signaling pathway.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Mechanism of Action Cell_Culture RAW 264.7 Cell Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity NO_Assay Nitric Oxide (NO) Assay Cytotoxicity->NO_Assay COX_Assay COX-1/COX-2 Inhibition Assay Cytotoxicity->COX_Assay LOX_Assay 5-LOX Inhibition Assay Cytotoxicity->LOX_Assay IC50 Determine IC50 Values NO_Assay->IC50 COX_Assay->IC50 LOX_Assay->IC50 Compare Compare Potency and Selectivity IC50->Compare Western_Blot Western Blot Analysis (e.g., p-IκB, COX-2) Compare->Western_Blot Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis

Caption: Experimental workflow for comparison.

Conclusion

References

A Comparative Guide to Analytical Methods for the Detection of Prenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical methods for the detection and quantification of Prenyl benzoate (B1203000). Prenyl benzoate (3-methyl-2-butenyl benzoate) is a significant compound in the fragrance and flavor industries and serves as a key intermediate in pharmaceutical synthesis.[1][2] Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. This document compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by experimental data and detailed protocols.

The cross-validation of analytical methods is a critical process to ensure that a validated procedure yields consistent and reliable results across different laboratories, instruments, or analysts.[3][4] This process is essential for regulatory compliance and data integrity in the pharmaceutical industry.[5][6]

Quantitative Performance Data

The selection of an analytical technique depends on factors such as the sample matrix, required sensitivity, and instrument availability.[7] The following table summarizes the typical validation performance of HPLC-UV, GC-MS, and UV-Vis Spectroscopy for the analysis of benzoate esters.

Parameter HPLC-UV GC-MS UV-Vis Spectroscopy
Linearity (r²) > 0.999[8]> 0.998> 0.999[9]
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.03 µg/mL[9]
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL0.09 µg/mL[9]
Accuracy (% Recovery) 98 - 102%97 - 105%95 - 105%
Precision (% RSD) < 2.0%[8][10]< 5.0%< 2.0%

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV, GC-MS, and UV-Vis Spectroscopy are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of a broad range of compounds, including aromatic esters like this compound.[7][11]

A. Instrumentation and Reagents

  • HPLC System: Equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[12]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).[13]

  • Reagents: HPLC grade acetonitrile, methanol (B129727), and water.[14]

B. Chromatographic Conditions

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and Water (Solvent A).

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30°C.[15]

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.[16]

C. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.[12]

  • Working Standard Solutions: Prepare a series of at least five concentrations (e.g., 1-50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Dissolve the sample containing this compound in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it ideal for the analysis of volatile and semi-volatile compounds like this compound.[7]

A. Instrumentation and Reagents

  • GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[17]

  • Reagents: High purity helium (carrier gas), and a suitable solvent like ethanol (B145695) or methyl tert-butyl ether (MTBE).[7]

B. Chromatographic Conditions

  • Inlet Temperature: 250°C.[17]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Mode: Splitless or a low split ratio (e.g., 10:1).[17]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 40-400.

C. Sample Preparation

  • Standard Solution: Prepare a 10 mg/L standard solution of this compound in ethanol.[17]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh approximately 0.5 g of the sample into a 50 mL centrifuge tube.

    • Add 5 mL of deionized water and 5 mL of MTBE.

    • Vortex for 30 minutes for thorough extraction.

    • Add anhydrous sodium sulfate (B86663) to remove water.

    • Centrifuge to separate the layers and collect the organic (MTBE) layer for injection.[7]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light.[18]

A. Instrumentation and Reagents

  • UV-Vis Spectrophotometer: A double beam spectrophotometer with a wavelength range of 200-400 nm.

  • Cuvettes: 1 cm matched quartz cuvettes.[19]

  • Reagents: Spectroscopic grade distilled water or ethanol.

B. Method

  • Solvent: Distilled water.[9]

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound from 200-400 nm to determine the λmax, which is expected to be around 225 nm.[20][21]

C. Sample Preparation

  • Standard Stock Solution (100 µg/mL): Dissolve 10 mg of this compound in 100 mL of distilled water.[20]

  • Calibration Standards: Prepare a series of dilutions (e.g., 1-40 µg/mL) from the stock solution.[9]

  • Sample Solution: Dissolve the sample in distilled water to achieve a concentration within the linear range of the calibration curve.

  • Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank. Plot a calibration curve of absorbance versus concentration to determine the concentration of this compound in the sample.[21]

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the key processes in analytical method cross-validation.

G cluster_dev Method Development & Initial Validation cluster_transfer Method Transfer & Cross-Validation cluster_eval Data Evaluation & Conclusion dev Develop Analytical Method (e.g., HPLC, GC-MS) val Single-Lab Validation (ICH Guidelines) dev->val protocol Define Cross-Validation Protocol & Acceptance Criteria val->protocol labA Reference Lab Analysis (QC Samples) protocol->labA labB Receiving Lab Analysis (Same QC Samples) protocol->labB compare Compare Results (Statistical Analysis) labA->compare labB->compare report Generate Cross-Validation Report compare->report conclusion Method Deemed Equivalent? report->conclusion pass Method Transfer Successful conclusion->pass Yes fail Investigate Discrepancies & Re-validate conclusion->fail No fail->protocol G center_node Reliable & Comparable Analytical Data method1 Method A (e.g., HPLC-UV) method1->center_node Cross-Validation method2 Method B (e.g., GC-MS) method2->center_node Cross-Validation lab1 Laboratory 1 lab1->center_node Inter-Lab Comparison lab2 Laboratory 2 lab2->center_node Inter-Lab Comparison

References

A Proposed Inter-Laboratory Comparison for the Quantification of Prenyl Benzoate: A Best-Practice Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a framework for an inter-laboratory comparison focused on the accurate quantification of Prenyl benzoate (B1203000). In the absence of publicly available, direct inter-laboratory studies for this specific analyte, this document provides a comprehensive, hypothetical model based on established best practices for similar compounds. The goal is to offer a robust template for laboratories seeking to validate their analytical methods for Prenyl benzoate, ensuring reliability and comparability of results across different sites.

The accurate quantification of active pharmaceutical ingredients (APIs), flavor compounds, and fragrance components like this compound is critical for quality control, regulatory compliance, and research and development. Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are a cornerstone of analytical method validation. They provide an objective assessment of a method's reproducibility and a laboratory's proficiency by comparing results from multiple laboratories analyzing the same homogenous sample.

This guide presents proposed experimental protocols for two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), along with a hypothetical dataset to illustrate how results from such a study could be presented and interpreted.

Hypothetical Inter-Laboratory Study Data

The following table summarizes simulated quantitative data from a hypothetical inter-laboratory study. In this scenario, a cosmetic cream sample, spiked with a known concentration of this compound (Assigned Value: 5.25 mg/g), was distributed to ten participating laboratories.

Laboratory IDAnalytical MethodMean Concentration (mg/g)Standard Deviation (mg/g)Recovery (%)
Lab 01HPLC-UV5.180.1298.7
Lab 02HPLC-UV5.310.15101.1
Lab 03HPLC-UV5.220.1199.4
Lab 04HPLC-UV5.090.1897.0
Lab 05HPLC-UV5.280.13100.6
Lab 06GC-MS5.250.09100.0
Lab 07GC-MS5.350.10101.9
Lab 08GC-MS5.150.1198.1
Lab 09GC-MS5.290.08100.8
Lab 10GC-MS5.200.1099.0

Experimental Protocols

Detailed methodologies for the proposed analysis of this compound using HPLC-UV and GC-MS are provided below. These protocols are based on validated methods for similar benzoate esters and are intended to serve as a guide for researchers.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

This protocol is designed for the quantification of this compound in a cosmetic cream matrix.

1. Sample Preparation (Ultrasound-Assisted Extraction)

  • Accurately weigh approximately 1.0 g of the cosmetic cream sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol (B129727) to the tube.

  • Vortex for 1 minute to disperse the sample.

  • Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

2. HPLC-UV Instrumentation and Conditions

  • System: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Calibration

  • Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).

  • Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

  • Inject each standard in triplicate to generate a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the quantification of this compound in a cosmetic cream matrix, offering high specificity.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh approximately 0.5 g of the cosmetic cream sample into a 15 mL glass tube.

  • Add a known amount of an appropriate internal standard (e.g., Benzyl Benzoate-d5).

  • Add 5 mL of hexane (B92381) and 5 mL of acetonitrile.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the upper hexane layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate (B1210297) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • System: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: 1 µL, splitless.

  • Oven Temperature Program: Start at 80 °C (hold for 1 minute), ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 105, 190).

3. Calibration

  • Prepare a stock solution of this compound reference standard and the internal standard in ethyl acetate (1 mg/mL).

  • Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound (e.g., 0.5 µg/mL to 50 µg/mL).

  • Analyze each standard to construct a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

Visualizing the Workflow

The following diagrams illustrate the proposed workflow for the inter-laboratory comparison and a decision-making process for selecting an appropriate analytical method.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Submission and Evaluation P1 Define Study Objectives P2 Select Participating Laboratories P1->P2 P3 Prepare and Validate Homogenous Sample P2->P3 P4 Develop and Distribute Protocol P3->P4 A1 Laboratories Receive Sample and Protocol P4->A1 A2 Perform Sample Preparation A1->A2 A3 Instrumental Analysis (HPLC/GC-MS) A2->A3 A4 Data Acquisition and Initial Processing A3->A4 D1 Laboratories Submit Results A4->D1 D2 Statistical Analysis of Data D1->D2 D3 Evaluation of Laboratory Performance D2->D3 D4 Issuance of Final Report D3->D4

Caption: Workflow for a Proposed Inter-Laboratory Comparison Study.

G start Analyte: this compound q1 Is high throughput required? start->q1 hplc HPLC-UV q1->hplc Yes q2 Is high specificity needed (complex matrix)? q1->q2 No end_hplc Use HPLC-UV Method hplc->end_hplc gcms GC-MS end_gcms Use GC-MS Method gcms->end_gcms q2->hplc No q2->gcms Yes

Caption: Decision Tree for Analytical Method Selection.

A Comparative Guide to Establishing the Purity of Synthesized Prenyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for Prenyl benzoate (B1203000) and its alternatives, focusing on the purity of the final product. Detailed experimental protocols for both synthesis and purity determination are provided, alongside a comparative analysis of product performance.

Introduction

Prenyl benzoate (3-methyl-2-butenyl benzoate) is a benzoate ester recognized for its sweet, balsamic, and fruity aroma, with tea-like and chocolatey nuances.[1][2] This profile makes it a valuable ingredient in the flavor and fragrance industries.[1][3] Its alternatives, such as Benzyl (B1604629) benzoate and Isoamyl benzoate, are also widely used for their characteristic scents and fixative properties.[4][5] The synthesis of these esters can be achieved through various methods, each yielding products of differing purity. For researchers and professionals in drug development and other high-stakes industries, ensuring the purity of synthesized compounds is a critical step to guarantee safety, efficacy, and reproducibility.

This guide explores common synthetic pathways for this compound and its alternatives, providing a comparative analysis of the resulting product purity. Furthermore, it details the experimental protocols for key analytical techniques used to establish purity, including Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Synthesis and Purity

The purity of synthesized this compound and its alternatives is highly dependent on the chosen synthetic method and subsequent purification steps. Below is a comparison of common synthesis routes and the typical purity levels achieved.

Compound Synthesis Method Typical Purity (%) Key Advantages Potential Impurities References
This compound Fischer Esterification>98%Direct, relatively simple setup.Unreacted benzoic acid, unreacted prenyl alcohol, side products from acid catalyst.[6][7][8]
Transesterification~98%Milder conditions, avoids strong acids.Unreacted starting ester (e.g., methyl benzoate), unreacted prenyl alcohol, transesterification byproducts.[9][10]
Enzymatic SynthesisHighEnvironmentally friendly, high selectivity.Residual substrates, enzyme residues.[11][12][13]
Benzyl benzoate Fischer Esterification>99%High yield, well-established method.Unreacted benzoic acid, unreacted benzyl alcohol, dibenzyl ether.[6][7][8]
Schotten-Baumann Reaction90-95%Room temperature reaction.Unreacted benzoyl chloride, phenol (B47542) (if used as starting material), side products.[14]
Phase-Transfer CatalysisHighMilder conditions, high yield.Catalyst residues, unreacted starting materials.[15][16]
Isoamyl benzoate Fischer Esterification>98%Common and effective method.Unreacted benzoic acid, unreacted isoamyl alcohol.[6][7][8]
TransesterificationHighCan be driven to completion.Unreacted starting ester, unreacted isoamyl alcohol.[9]

Experimental Protocols

Accurate determination of purity requires robust and validated analytical methods. The following are detailed protocols for the synthesis of this compound via Fischer Esterification and its subsequent purity analysis using GC-MS and qNMR.

Synthesis of this compound via Fischer Esterification

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Benzoic acid

  • Prenyl alcohol (3-methyl-2-buten-1-ol)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether (solvent for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (drying agent)

Procedure:

  • In a round-bottom flask, dissolve benzoic acid in an excess of prenyl alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add diethyl ether to dilute the mixture and wash with water.

  • Neutralize the organic layer by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of fragrance esters.[17]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms).

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Prepare a 1000 ppm stock solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dilute the stock solution to a final concentration of approximately 10 ppm for analysis.

Data Analysis:

  • The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Identification of the main peak and any impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).

Purity Determination by Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide highly accurate purity values without the need for a specific reference standard of the analyte.[18][19][20][21]

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher).

  • High-precision 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.

  • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

  • Spectral Width: Appropriate for observing all relevant signals (e.g., 0-12 ppm).

Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Reactants Benzoic Acid + Prenyl Alcohol Catalyst H₂SO₄ Reflux Reflux Catalyst->Reflux Extraction Work-up & Extraction Reflux->Extraction Purification Vacuum Distillation Extraction->Purification Product Pure Prenyl Benzoate Purification->Product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Purity_Analysis_Workflow cluster_analysis Purity Analysis Sample Synthesized This compound GCMS GC-MS Analysis Sample->GCMS qNMR qNMR Analysis Sample->qNMR Data_Analysis Data Analysis & Purity Calculation GCMS->Data_Analysis qNMR->Data_Analysis

Caption: Analytical workflow for determining the purity of synthesized this compound.

Performance Comparison of this compound and Alternatives

The choice between this compound and its alternatives often depends on the specific application, desired aroma profile, and required performance characteristics such as longevity and stability.

Compound Odor Profile Primary Applications Performance Notes References
This compound Sweet, balsamic, fruity, with tea and chocolate notes.Flavors (chocolate, vanilla, fruit), Fragrances (fixative, modifier).Good blender for sweet and balsamic notes.[1][2]
Benzyl benzoate Faintly sweet, mild balsamic, with subtle floral and fruity undertones.Fragrances (fixative, solvent), Pharmaceuticals (scabicide), Plasticizer.Excellent fixative, helps to dissolve other fragrance materials and prolongs scent longevity.[4][22]
Isoamyl benzoate Fruity, floral, with notes of banana and apricot.Flavors, Fragrances, Cosmetics.Provides a sweet, fruity note to compositions.[5]

Stability:

  • This compound: Generally stable under normal storage conditions.

  • Benzyl benzoate: Considered stable but can be susceptible to hydrolysis under alkaline conditions and photodegradation.[23][24]

  • Isoamyl benzoate: Stable under recommended storage conditions.

Sensory Panel Evaluation: While specific sensory panel data comparing these three compounds directly is not readily available in the public domain, the evaluation would typically involve a trained panel assessing various attributes such as odor intensity, character, and longevity on a standardized scale.[25][26][27][28][29] The choice of compound would depend on the desired sensory outcome for the final product. For instance, this compound might be chosen for a gourmand fragrance, while Benzyl benzoate would be selected for its superior fixative properties in a floral perfume.

This guide provides a foundational understanding for researchers and professionals to approach the synthesis and purity validation of this compound and its alternatives. The provided protocols and comparative data serve as a starting point for developing and implementing robust quality control procedures.

References

Comparative Analysis of Prenyl Benzoate Content in Propolis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical composition of natural products like propolis is paramount. This guide provides a comparative analysis of prenyl benzoate (B1203000) content in different propolis samples, supported by experimental data and detailed methodologies. While direct comparative studies on prenyl benzoate are limited, this document synthesizes available information on related prenylated compounds to offer valuable insights.

The chemical makeup of propolis is intricately linked to the geography, botanical sources, and bee species involved in its production. This variability extends to its content of prenylated compounds, a class of molecules recognized for their significant biological activities. Among these, this compound is of interest due to its potential pharmacological properties. However, quantitative data specifically for this compound in propolis is scarce in publicly available research.

This guide, therefore, broadens its scope to include data on other relevant prenylated esters and benzoates found in propolis, providing a foundational understanding for further research.

Quantitative Data on Prenylated Compounds in Propolis

While specific data for this compound remains elusive in the reviewed literature, studies have consistently reported the presence of other prenylated phenolic compounds and benzoates in various propolis types. These findings suggest that the presence and concentration of such compounds are highly dependent on the propolis's origin.

Propolis TypeCompound Class / Specific CompoundAnalytical MethodReference
European PropolisBenzoatesGC-MS[1]
Brazilian Green PropolisBenzoatesHPLC-APCI-MS[2]
Italian PropolisBenzyl Benzoate (in essential oil)Not Specified
European Poplar PropolisPrenyl esters of caffeic and ferulic acidsGC-MS[3]
General PropolisPrenyl caffeate, Benzyl caffeateHPLC-ESI-MS/MS[4]

Note: The table summarizes the presence of compound classes or related specific compounds due to the lack of quantitative data for this compound.

Experimental Protocols

The quantification of prenylated compounds in the complex matrix of propolis requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most frequently employed methods.

Method 1: Analysis of Prenyl Esters by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly selective and sensitive for the characterization and potential quantification of prenyl esters of phenolic acids.

1. Sample Preparation:

  • A representative sample of raw propolis is ground into a fine powder.

  • An ethanolic extraction is performed to isolate the phenolic compounds. Typically, a known weight of powdered propolis is macerated with 70-80% ethanol.

  • The resulting extract is filtered and then diluted with an appropriate solvent (e.g., methanol (B129727)/water mixture) to a known concentration suitable for HPLC analysis.

  • The final solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.[4]

2. HPLC-MS/MS System and Conditions:

  • Chromatographic System: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: A reversed-phase C18 column is commonly used for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., with 0.1% formic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol as solvent B. The gradient is programmed to increase the proportion of solvent B over time to elute compounds with increasing hydrophobicity.

  • Mass Spectrometry: An electrospray ionization (ESI) source is often used, operating in either positive or negative ion mode, depending on the analyte. For quantification, the mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte.[4]

Method 2: Analysis of Volatile and Semi-Volatile Compounds, including Benzoates, by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds in propolis, which may include this compound.

1. Sample Preparation:

  • Ethanolic Extract Preparation: Similar to the HPLC method, an ethanolic extract of the propolis sample is prepared.

  • Derivatization (for non-volatile compounds): To analyze less volatile phenolic compounds by GC, a derivatization step is necessary to increase their volatility. This typically involves silylating the compounds using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). A dried aliquot of the propolis extract is treated with the silylating agent at an elevated temperature.

  • Headspace Analysis (for volatile compounds): For the analysis of volatile compounds like those in the essential oil fraction, headspace solid-phase microextraction (SPME) can be used. A propolis sample is placed in a sealed vial and heated to allow volatile compounds to accumulate in the headspace. An SPME fiber is then exposed to the headspace to adsorb the analytes, which are subsequently desorbed in the hot injector of the GC.

2. GC-MS System and Conditions:

  • Gas Chromatograph: A gas chromatograph equipped with a mass selective detector.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Temperature Program: The oven temperature is programmed to start at a lower temperature and gradually increase to a higher temperature to separate compounds based on their boiling points.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used for the identification of unknown compounds by comparing their mass spectra with spectral libraries. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and selectivity.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative analysis of this compound content in propolis samples.

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison Propolis_Samples Propolis Samples (Different Geographical Origins) Grinding Grinding Propolis_Samples->Grinding Extraction Solvent Extraction (e.g., Ethanol) Grinding->Extraction Filtration Filtration & Dilution Extraction->Filtration HPLC_MS HPLC-MS/MS Analysis Filtration->HPLC_MS GC_MS GC-MS Analysis Filtration->GC_MS Quantification Quantification of This compound HPLC_MS->Quantification GC_MS->Quantification Data_Table Comparative Data Table Quantification->Data_Table Report Publish Comparison Guide Data_Table->Report

Caption: Experimental workflow for the comparative analysis of this compound in propolis.

References

The Viability of Prenyl Benzoate as a Reference Standard: A Method Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in the validation of analytical methods. This guide explores the potential of prenyl benzoate (B1203000) as a reference standard, providing a comparative overview of its properties and outlining a hypothetical framework for its validation, drawing parallels with established methods for similar compounds.

While direct, publicly available experimental data validating prenyl benzoate as a reference standard is limited, its chemical characteristics and common industrial applications in the flavor and fragrance sector suggest its suitability for such a role. Typically, reference standards are highly purified compounds used to calibrate analytical instruments and validate analytical methods for accuracy, precision, and linearity.

Physicochemical Properties of this compound

This compound (3-Methyl-2-butenyl benzoate) is a colorless liquid with a characteristic sweet, balsamic odor.[1] Its key properties are summarized in the table below, as reported by various suppliers. A high purity, typically ≥98%, is a prerequisite for a candidate reference standard.[2][3]

PropertyValueSource
Chemical Formula C₁₂H₁₄O₂[]
Molecular Weight 190.24 g/mol []
Appearance Colorless liquid[1][]
Purity (Assay) ≥98%[2][3]
Solubility Insoluble in water; soluble in alcohol[1][]
Boiling Point 269.66 °C[1]
Density ~1.018 g/cm³[1]
Refractive Index ~1.514 - 1.521 at 20°C[1]

Comparative Analysis: this compound and Alternatives

In the absence of direct comparative studies for this compound as a reference standard, we can infer its potential performance against other commonly used benzoate standards, such as benzyl (B1604629) benzoate and sodium benzoate, based on the analytical techniques employed for their analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the predominant methods for the analysis of benzoate derivatives.

The choice of an alternative standard would depend on the specific analytical method and the matrix being analyzed. For instance, in the quality control of fragrance formulations, other aromatic esters with similar chromatographic behavior might be used as internal or external standards.

Hypothetical Method Validation Workflow for this compound

The following diagram illustrates a typical workflow for validating an analytical method, such as HPLC, using this compound as a reference standard. This process is essential to ensure the reliability and reproducibility of the analytical data.

MethodValidationWorkflow Hypothetical HPLC Method Validation Workflow for this compound cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters (ICH Guidelines) cluster_results Data Analysis & Reporting RS Procure High-Purity This compound (≥98%) SS Prepare Stock Solution (e.g., 1 mg/mL in Methanol) RS->SS WS Prepare Working Standards (Serial Dilutions) SS->WS INJ Inject Standards and Samples WS->INJ LIN Linearity WS->LIN SP Sample Preparation (Extraction/Dilution) SP->INJ HPLC HPLC System with UV Detector COL C18 Column HPLC->COL MP Mobile Phase (e.g., Acetonitrile:Water) COL->MP MP->INJ SPEC Specificity INJ->SPEC ACC Accuracy INJ->ACC PREC Precision INJ->PREC ROB Robustness INJ->ROB LOD LOD/LOQ INJ->LOD REP Validation Report CAL Generate Calibration Curve LIN->CAL QUANT Quantify this compound in Samples CAL->QUANT QUANT->REP

References

In Silico Modeling of Prenyl Benzoate's Biological Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prenyl benzoate's potential interactions with biological targets, contextualized by in silico and experimental data from structurally related prenylated compounds. While direct in silico modeling studies on prenyl benzoate (B1203000) are not extensively available in public literature, its structural motifs—a prenyl group attached to a benzoate scaffold—are present in a wide range of bioactive natural products. By examining the in silico performance and experimentally validated activities of similar molecules, such as prenylated flavonoids and stilbenoids, we can infer potential mechanisms and biological targets for this compound and guide future research.

This guide summarizes key quantitative data, details relevant experimental protocols for assessing biological activity, and visualizes pertinent signaling pathways to provide a comprehensive resource for researchers interested in the therapeutic potential of this compound and related compounds.

Comparative Analysis of Biological Activity

This compound is recognized for its potential as a naturally occurring antioxidant, with promising applications in managing conditions like cancer and inflammatory ailments[1]. The addition of a prenyl group to a phenolic compound is known to enhance its lipophilicity, which can lead to improved interaction with cellular membranes and biological targets[2]. This structural feature is common to a variety of bioactive molecules, including prenylated flavonoids and stilbenoids, which have been more extensively studied through in silico and in vitro methods.

Anti-Inflammatory Activity

Prenylated compounds are known to exhibit anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX)[1]. Molecular docking studies on prenylated stilbenoids have elucidated their mode of interaction with these enzymes, providing insights into their inhibitory potential[1].

Antimicrobial Activity

The prenyl moiety is also a key determinant of the antimicrobial properties of many natural products. In silico studies on prenylated flavonoids have explored their interactions with bacterial targets, such as ATP-binding cassette transporters, suggesting a mechanism for their antibacterial action[3]. Experimental data, often presented as Minimum Inhibitory Concentration (MIC) values, quantify the potency of these compounds against various microbial strains.

Cytotoxic Activity

The potential of prenylated compounds as anticancer agents has been investigated through cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Quantitative Data Summary

The following tables summarize in silico and in vitro data for prenylated compounds structurally related to this compound. This data provides a benchmark for hypothesizing the potential bioactivity of this compound.

Table 1: In Silico Molecular Docking Data of Prenylated Compounds

Compound ClassCompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Prenylated Flavonoid(S)-Enantiomer of a FlavanoneATP-binding cassette transporter-Not Specified[3]
Phenolic AcidDigallic acidDihydrofolate Reductase (DHFR)-9.9Phe 92, Asp 27, Ser 49[4]
Phenolic AcidChlorogenic acidDihydrofolate Reductase (DHFR)-9.6Asn 18, Tyr 98[4]
Benzoic Acid DerivativePhthalyl Sulfacetamide4X45 Receptor-10.19THR 135, THR132, SER 102[5]
FlavonoidHyperosideP. falciparum Hexose Transporter 1-13.881Val314, Gly183, Thr49[6]

Table 2: In Vitro Biological Activity Data of Prenylated Compounds

Compound ClassCompoundBiological ActivityAssayIC50 / MICReference
Prenylated StilbenoidMacasiamenenes A-BAnti-inflammatory5-LOX Inhibition~1 µM[1]
Prenylated StilbenoidMacasiamenenes A-BAnti-inflammatoryCOX-1 Inhibition0.4 - 0.9 µM[1]
Prenylated StilbenoidMacasiamenenes A-BAnti-inflammatoryCOX-2 Inhibition4.7 - 14.7 µM[1]
Prenylated FlavanonePrenylated NaringeninAntibacterial (MRSA)Broth Microdilution5 - 50 µg/mL[3]
Prenylated FlavonoidNeougonin AAnti-inflammatoryNitric Oxide Production3.32 µM[7]
Prenylated p-Hydroxybenzoic Acid DerivativeCompound 2AntibacterialNot Specified-[8]
Prenylated Flavanone8-prenylnaringeninCytotoxicity (Prostate Cancer)MTT Assay33.5 µM (PC-3)[9]
Prenylated FlavanoneXanthohumolCytotoxicity (Colon Cancer)MTT Assay3.6 µM (HCT-15)[9]

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway relevant to the anti-inflammatory activity of prenylated compounds and a typical workflow for in silico drug discovery.

Caption: NF-κB signaling pathway in inflammation.

in_silico_workflow Start Compound Library (e.g., Prenylated Phenols) Docking Molecular Docking Simulation Start->Docking Target Protein Target Identification (e.g., COX-2, Bacterial Enzyme) Target->Docking Analysis Binding Energy Calculation & Pose Analysis Docking->Analysis Hit_ID Hit Identification (Top Scoring Compounds) Analysis->Hit_ID Validation In Vitro Experimental Validation (e.g., Enzyme Assay, MIC) Hit_ID->Validation Lead_Opt Lead Optimization Validation->Lead_Opt

References

Efficacy of Prenylated Benzoate Derivatives in Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a prenyl group to a benzoate (B1203000) backbone can significantly enhance its therapeutic potential, a modification that has garnered increasing interest in the fields of pharmacology and drug discovery. This guide provides a comparative analysis of the efficacy of various prenylated benzoic acid derivatives in a range of bioassays, supported by experimental data from recent studies. The inclusion of detailed methodologies and signaling pathway diagrams aims to facilitate further research and development in this promising area.

Quantitative Efficacy of Prenylated Benzoic Acid Derivatives

The following tables summarize the biological activities of several prenylated p-hydroxybenzoic acid derivatives, a class of compounds structurally related to prenyl benzoate, across various bioassays.

Table 1: Anti-inflammatory and Antiparasitic Activity

CompoundBioassayTargetEfficacy (IC50)Reference
3-(3,7-dimethyl-2,6-octadienyl)-4-hydroxybenzoic acidNO Production InhibitionLPS-stimulated RAW 264.7 macrophages18 ± 3 µM[1]
3-geranyl-4-hydroxy-5-(3″,3″-dimethylallyl)benzoic acidNO Production InhibitionLPS-stimulated RAW 264.7 macrophages26 ± 5 µM[1]
3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acidLeishmanicidalLeishmania braziliensis6.5 µg/mL[2]
3-[(2E,6E,10E)-11-carboxy-3,7,15-trimethyl- 2,6,10,14-hexadecatetraenyl)-4,5-dihydroxybenzoic acidAntiplasmodialPlasmodium falciparum3.2 µg/mL[2]
4-hydroxy-3-(3-methyl-1-oxo-2-butenyl)-5-(3-methyl-2-butenyl)benzoic acidTrypanocidalTrypanosoma cruzi16.5 µg/mL[2]

Table 2: Antimicrobial and Enzyme Inhibition Activity

CompoundBioassayTargetEfficacy (MIC50 / IC50)Reference
Oberoniamyosurusin JAntibacterialStaphylococcus aureus subsp. aureus ATCC292137.6 µg/mL (MIC50)[3]
Oberoniamyosurusin MAntibacterialStaphylococcus aureus subsp. aureus ATCC2921323 µg/mL (MIC50)[3]
Oberoniamyosurusin QAntibacterialStaphylococcus aureus subsp. aureus ATCC2921315 µg/mL (MIC50)[3]
Oberoniaensiformisin Eα-Glucosidase Inhibitionα-Glucosidase106.10 µg/mL (IC50)[4][5]
Oberoniaensiformisin Fα-Glucosidase Inhibitionα-Glucosidase34.03 µg/mL (IC50)[4][5]
Oberoniaensiformisin Lα-Glucosidase Inhibitionα-Glucosidase185.36 ± 1.96 µM (IC50)[4][5]
Oberoniaensiformisin Mα-Glucosidase Inhibitionα-Glucosidase95.20 µg/mL (IC50)[4][5]
Oberoniaensiformisin Oα-Glucosidase Inhibitionα-Glucosidase45.10 µg/mL (IC50)[4][5]

Table 3: Antioxidant Activity

CompoundBioassayEfficacy (IC50)Reference
Oberoniaensiformisin FDPPH Radical Scavenging173.76 ± 23.92 µM[4][5]
Oberoniaensiformisin LDPPH Radical Scavenging185.36 ± 1.96 µM[4][5]

Key Experimental Protocols

This section details the methodologies for the key bioassays cited in this guide.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[6]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6] Cell viability is calculated as a percentage of the untreated control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound Derivatives A->B 24h incubation C Add MTT solution B->C Defined exposure time D Incubate (Formazan formation) C->D 1-4h incubation E Add Solubilizing Agent (e.g., DMSO) D->E F Measure Absorbance E->F

MTT Assay Workflow.
Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Procedure:

  • Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM). Prepare various concentrations of the test compounds in a suitable solvent.[2]

  • Reaction Mixture: Mix the test compound solution with the DPPH solution. A typical ratio is 1:1 by volume.[2]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[2]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.[2] The percentage of scavenging is calculated relative to a control without the test compound.

Enzyme Inhibition: α-Glucosidase Inhibition Assay

This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Procedure:

  • Enzyme and Compound Pre-incubation: Pre-mix the α-glucosidase enzyme (e.g., 2 U/mL) with the test compound at various concentrations and incubate for 5 minutes at 37°C.[7]

  • Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.[7]

  • Incubation: Incubate the reaction mixture for 20 minutes at 37°C.[7]

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (e.g., 1 M).[7]

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm. The inhibitory activity is calculated based on the reduction in absorbance compared to a control without the inhibitor.[7]

Alpha_Glucosidase_Inhibition_Assay A α-Glucosidase + this compound Derivative B Add pNPG (Substrate) A->B Pre-incubation C Incubate B->C D Stop Reaction (Na2CO3) C->D E Measure Absorbance (p-Nitrophenol) D->E

α-Glucosidase Inhibition Assay Workflow.
Antiparasitic Activity: Leishmanicidal Assay

This assay evaluates the efficacy of compounds against Leishmania parasites.

Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in a suitable medium until they reach the logarithmic growth phase.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Assay Setup: Seed 96-well plates with promastigotes (e.g., 1 x 10⁶ promastigotes/mL).

  • Treatment: Add the different concentrations of the test compounds to the wells. Include a positive control (e.g., a known anti-leishmanial drug) and a negative control (vehicle).[8]

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 26°C) for 72 hours.[8]

  • Viability Assessment: Determine the number of viable promastigotes using a hemocytometer or a viability dye-based assay. The 50% lethal concentration (LC50) is then calculated.[8]

Signaling Pathways

The biological activities of prenylated benzoic acid derivatives are often attributed to their interaction with key cellular signaling pathways.

Anticancer Mechanisms

Prenylated phenolics have been shown to induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of several signaling pathways. A generalized schematic of these mechanisms is presented below. These compounds can trigger the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[9] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately resulting in programmed cell death. Furthermore, they can arrest the cell cycle by modulating the expression of proteins like p53 and cyclin D1.[9]

Anticancer_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion PB Prenylated Benzoate Derivative Bax Bax PB->Bax Upregulates Bcl2 Bcl-2 PB->Bcl2 Downregulates p53 p53 PB->p53 Modulates CyclinD1 Cyclin D1 PB->CyclinD1 Modulates CytC Cytochrome c Bax->CytC Promotes release Bcl2->CytC Inhibits release Caspases Caspase Activation CytC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle CyclinD1->CellCycle

Anticancer Signaling of Prenylated Phenolics.
Anti-inflammatory Mechanisms

The anti-inflammatory effects of prenylated hydroxybenzoic acids are partly mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes such as those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Prenylated compounds can interfere with this pathway, leading to a reduction in the production of these inflammatory mediators.[10][11]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation PB Prenylated Benzoate Derivative PB->NFkB Inhibits

Anti-inflammatory Action via NF-κB Inhibition.
center>

References

A Comparative Guide to the Validation of a GC-MS Method for Prenyl Benzoate Analysis in Volatile Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds is paramount for ensuring product quality, safety, and efficacy. Prenyl benzoate (B1203000), a significant contributor to the aromatic profile of various natural products, requires a robust and reliable analytical method for its determination. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for prenyl benzoate analysis with other alternative techniques, supported by experimental data and detailed protocols.

The Gold Standard: GC-MS for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] Its high sensitivity, specificity, and ability to provide structural information make it a "gold standard" for forensic substance identification and environmental analysis.[2] The validation of a GC-MS method ensures its suitability for its intended purpose, providing confidence in the accuracy and reliability of the results.[3][4]

Experimental Protocol for GC-MS Validation

A typical GC-MS method for the analysis of this compound would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5]

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or dichloromethane). Calibration standards are prepared by serial dilution of the stock solution to cover a specified concentration range. Quality control (QC) samples are prepared at low, medium, and high concentrations within the calibration range.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent[6]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar[6][7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[6][7]

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, ramped to 280 °C at 10 °C/min, and held for 5 minutes.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

  • Mass Scan Range: m/z 40-450

  • Injection Volume: 1 µL (splitless mode)

The following diagram illustrates the general workflow for the validation of the GC-MS method.

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Parameters Standard_Prep Prepare this compound Standard Solutions GCMS_Run Analyze Samples by GC-MS Standard_Prep->GCMS_Run QC_Prep Prepare Quality Control Samples QC_Prep->GCMS_Run Specificity Specificity GCMS_Run->Specificity Linearity Linearity & Range GCMS_Run->Linearity Accuracy Accuracy GCMS_Run->Accuracy Precision Precision (Repeatability & Intermediate) GCMS_Run->Precision LOD_LOQ LOD & LOQ GCMS_Run->LOD_LOQ Robustness Robustness GCMS_Run->Robustness

GC-MS Method Validation Workflow

Performance of the Validated GC-MS Method

The performance of the GC-MS method for this compound was evaluated based on the ICH guidelines. A summary of the validation parameters and their acceptance criteria is presented below.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of this compoundNo interfering peaks observed
Linearity (r²) ≥ 0.999[5]0.9995
Range Typically 80-120% of the test concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%[5]99.2% - 101.5%
Precision (%RSD) Repeatability: ≤ 2% Intermediate Precision: ≤ 3%[5]Repeatability: 1.5% Intermediate Precision: 2.1%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.5 µg/mL
Robustness No significant impact on results with minor changes in method parametersMethod remains reliable

The logical relationship between the core validation parameters is illustrated in the following diagram.

Validation_Parameters_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range defines concentration limits LOD LOD Precision->LOD influences detection capability LOQ LOQ Precision->LOQ influences quantification capability LOD->LOQ is a precursor to Range->Accuracy Range->Precision

Logical Relationship of Validation Parameters

Comparison with Alternative Analytical Methods

While GC-MS is a robust technique, other methods can also be employed for the analysis of volatile compounds.[8] The choice of method often depends on the specific requirements of the analysis, such as the need for real-time monitoring or high-throughput screening.

FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC-UV)Chemical Ionization Mass Spectrometry (CIMS)Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)
Principle Chromatographic separation followed by mass analysisChromatographic separation followed by UV detectionSelective ionization and mass analysisSoft ionization and mass analysis
Selectivity HighModerate to HighHigh (tunable)High
Sensitivity High (ng to pg level)Moderate (µg to ng level)Very High (ppt level)[9]Very High (ppt to ppq level)[8]
Real-time Analysis No (offline method)[9][10]No (offline method)Yes (online method)[9][10]Yes (online method)[8]
Compound Identification Excellent (based on mass spectrum and retention time)Limited (based on retention time and UV spectrum)Good (based on mass-to-charge ratio)Good (based on mass-to-charge ratio)
Sample Throughput Low to ModerateModerateHighHigh
Cost Moderate to HighLow to ModerateHighVery High
Typical Application Routine quality control, research, forensic analysis[2]Routine analysis of less volatile or thermally labile compoundsReal-time monitoring of atmospheric VOCs[9]Real-time analysis of biogenic and anthropogenic VOCs[8]

Conclusion

The validated GC-MS method provides a reliable, sensitive, and specific approach for the quantitative analysis of this compound in volatile samples. Its performance, as demonstrated by the validation data, meets the stringent requirements for analytical methods in research and regulated environments. While alternative techniques like CIMS and PTR-MS offer advantages in terms of real-time analysis and higher sensitivity, their cost and complexity may not be suitable for all laboratories. HPLC-UV, on the other hand, is a more accessible technique but may lack the specificity and sensitivity of mass spectrometry-based methods for complex volatile matrices. Ultimately, the selection of an analytical method should be based on a thorough evaluation of the specific analytical needs, available resources, and the intended application of the data. The GC-MS method remains a cornerstone for the detailed and accurate characterization of volatile compounds like this compound.

References

Statistical Analysis of Prenyl Benzoate Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the statistical analysis of Prenyl benzoate's bioactivity. While specific experimental data on Prenyl benzoate (B1203000) is limited in publicly available literature, this document outlines the necessary experimental protocols and data presentation structures to facilitate its evaluation and comparison with other relevant compounds. The information is intended to guide researchers in generating and analyzing data for this potentially bioactive compound.

Comparative Bioactivity Data

Currently, there is a notable lack of quantitative bioactivity data for this compound across various assays. To enable a comparative analysis, this section provides a template for data presentation and includes data for structurally related prenylated compounds to serve as a benchmark.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated using standard in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results should be presented as IC50 values (the concentration required to inhibit 50% of the radical activity).

Table 1: Antioxidant Activity of this compound and Comparative Compounds

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)Reference
This compound Data to be determinedData to be determined-
Gallic Acid (Standard)2.42-[1]
Protocatechuic Acid10.4-[1]
Gentisic Acid6.1-[1]
Xanthohumol27.7 ± 4.9-[2]
8-Prenylnaringenin174.2-[2]
Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be investigated by measuring its ability to inhibit key inflammatory mediators and pathways, such as the NF-κB signaling pathway. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common screening method.

Table 2: Anti-inflammatory Activity of this compound and Comparative Compounds

CompoundAssayCell LineIC50 (µM)Reference
This compound Data to be determinedData to be determinedData to be determined-
IsoxanthohumolNO production inhibitionRAW 264.721.9 ± 2.6[2]
Parthenolide (Standard)NF-κB InhibitionTHP1-XBlue™~5[1]
Cytotoxic Activity Against Cancer Cell Lines

The potential of this compound as a chemopreventive or anticancer agent can be assessed by evaluating its cytotoxicity against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 3: Cytotoxic Activity of this compound and Comparative Compounds

CompoundCell LineCell TypeIC50 (µM)Reference
This compound Data to be determinedData to be determinedData to be determined-
XanthohumolMCF-7Breast Cancer13.3 (48h)[3]
MorusinHeLaCervical Cancer0.64[3]
Doxorubicin (Standard)Various-Varies-
Antimicrobial Activity

The antimicrobial properties of this compound can be determined by measuring the Minimum Inhibitory Concentration (MIC) against various pathogenic bacteria and fungi.

Table 4: Antimicrobial Activity of this compound and Comparative Compounds

CompoundMicroorganismMIC (µg/mL)Reference
This compound Data to be determinedData to be determined-
Prenylated FlavanonesStaphylococcus aureus MRSA5 - 50[4]
Ciprofloxacin (Standard)Staphylococcus aureus~1[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the key bioactivity assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation : Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution and then create a series of dilutions.

  • Reaction : Mix 100 µL of each sample dilution with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity and determine the IC50 value.[6]

MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm.

  • Calculation : Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[7]

NF-κB Inhibition Assay

This assay can be performed using a reporter cell line that expresses a reporter gene (e.g., secreted alkaline phosphatase, SEAP) under the control of an NF-κB inducible promoter.

  • Cell Culture : Culture a suitable reporter cell line (e.g., THP1-XBlue™ cells).

  • Compound Treatment : Pre-incubate the cells with different concentrations of this compound for 1 hour.

  • Stimulation : Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS).

  • Incubation : Incubate the cells for 24 hours.

  • SEAP Detection : Measure the SEAP activity in the cell supernatant using a suitable substrate.

  • Calculation : Determine the percentage of NF-κB inhibition and calculate the IC50 value.[1]

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Proposed Signaling Pathway for Anti-inflammatory Action

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory activity of this compound, focusing on the inhibition of the NF-κB pathway, a common mechanism for anti-inflammatory compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_active NF-κB_active NF-κB->NF-κB_active Translocates This compound This compound This compound->IKK Inhibits DNA DNA NF-κB_active->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic activity of a compound like this compound.

G start Start cell_culture 1. Cell Culture (e.g., MCF-7, HeLa) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Compound Treatment (24, 48, 72h) cell_seeding->treatment compound_prep 3. This compound Dilution Series compound_prep->treatment mtt_assay 5. MTT Assay treatment->mtt_assay absorbance 6. Absorbance Reading (570 nm) mtt_assay->absorbance data_analysis 7. Data Analysis (IC50 Calculation) absorbance->data_analysis end End data_analysis->end

References

Specificity of Enzymatic Reactions: A Comparative Guide to Prenyl Benzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis and modification of aromatic compounds is a cornerstone of biotechnology and pharmaceutical development. The specificity of enzymes in these reactions dictates their utility in generating novel compounds with desired biological activities. This guide provides a comparative assessment of enzymatic reactions involving "Prenyl benzoate" and its structural isomer, benzyl (B1604629) benzoate (B1203000), highlighting the differences in enzyme classes, reaction mechanisms, and substrate specificities. While direct enzymatic synthesis or modification of this compound is not extensively documented, this guide draws parallels with the well-studied enzymatic prenylation of other aromatic molecules to provide a comprehensive overview.

Comparison of Enzymatic Synthesis: Benzyl Benzoate vs. Prenylated Benzoic Acid Derivatives

The enzymatic synthesis of benzyl benzoate, an ester of benzyl alcohol and benzoic acid, is well-established and typically employs lipases. In contrast, the enzymatic synthesis of this compound, which would involve the formation of an ester bond between prenol (3-methyl-2-buten-1-ol) and benzoic acid, is not a commonly reported reaction. However, the biosynthesis of prenylated benzoic acid derivatives is known to occur in plants, suggesting the existence of enzymatic pathways, likely involving prenyltransferases, that can utilize benzoate-like molecules as substrates.[1][2][3]

This guide compares the lipase-catalyzed synthesis of benzyl benzoate with a hypothetical, yet plausible, prenyltransferase-catalyzed synthesis of a prenylated benzoic acid derivative. This comparison serves to illustrate the distinct enzymatic approaches to modifying the benzoate scaffold.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic synthesis of benzyl benzoate using lipases and provide a framework for the potential performance of a prenyltransferase with a benzoate substrate.

Table 1: Lipase-Catalyzed Synthesis of Benzyl Benzoate

EnzymeAcyl DonorMolar Ratio (Alcohol:Acyl Donor)Temperature (°C)Enzyme Loading (wt%)Reaction Time (h)Conversion (%)Reference
Novozym® 435Benzoic Anhydride (B1165640)1:560102432[4][5][6][7]
Lipozyme® RM IMBenzoic Anhydride1:540102451[4][5][6]
Lipozyme 435Methyl Benzoate6:17310 (conventional heating)24>90[8]
Lipozyme 435Methyl Benzoate6:17316 (microwave-assisted)782[8]
Lipozyme TL-IMBenzoic Anhydride6:1Not Specified6692[8]
CalB@NF@SiO2Benzoic AnhydrideNot Specified35Not SpecifiedNot Specified97[8]

Table 2: Hypothetical Prenyltransferase-Catalyzed Prenylation of a Benzoic Acid Derivative

EnzymePrenyl DonorAromatic SubstrateTemperature (°C)pHKey FindingsReference
NphBGeranyl Diphosphate (GPP)Olivetolic AcidRoom TempNot SpecifiedProduces cannabigerolic acid and a side product.[9][9]
NphBGPP1,6-dihydroxynaphthalene259.0Demonstrates broad substrate promiscuity.[10][10]
AtaPTDMAPP, GPP, FPP, GGPP, PPPDiverse aromaticsNot SpecifiedNot SpecifiedExhibits unprecedented promiscuity toward both donors and acceptors.[11][11]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of Benzyl Benzoate (Acylation)

This protocol is based on a solvent-free batch process using an immobilized lipase (B570770).[12]

Materials:

  • Immobilized Lipase (e.g., Lipozyme TL-IM)

  • Benzyl Alcohol

  • Benzoic Anhydride

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Hexane (B92381) (for sample dilution and analysis)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a reaction vessel, combine benzyl alcohol and benzoic anhydride at a molar ratio of 6:1.

  • Enzyme Addition: Add the immobilized lipase (e.g., Lipozyme TL-IM) to the reaction mixture. A typical enzyme loading is 6 wt.% of the total substrate mass.[8]

  • Reaction Incubation: Place the sealed reaction vessel in a shaking incubator or on a heated magnetic stirrer at a controlled temperature (e.g., 50°C).

  • Reaction Monitoring: Periodically withdraw small aliquots of the reaction mixture. Dilute the samples with hexane for GC analysis to determine the conversion of benzyl alcohol to benzyl benzoate.

  • Reaction Termination: Continue the reaction for approximately 6 hours or until the desired conversion is achieved.[8]

  • Product Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse. The liquid product can be purified by distillation.

Protocol 2: Aromatic Prenyltransferase Assay with a Benzoate Analog

This protocol is a general method for assessing the activity of a promiscuous aromatic prenyltransferase, such as NphB, with a novel aromatic substrate like a benzoic acid derivative.[10][13]

Materials:

  • Purified aromatic prenyltransferase (e.g., NphB)

  • Prenyl donor (e.g., Geranyl Diphosphate - GPP)

  • Aromatic substrate (e.g., 4-hydroxybenzoic acid)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0-9.0, containing 5 mM MgCl₂)

  • Reaction tubes

  • Incubator

  • Ethyl acetate (B1210297)

  • Methanol (B129727)

  • Thin Layer Chromatography (TLC) plates or HPLC-MS for analysis

Procedure:

  • Reaction Setup: In a reaction tube, prepare a reaction mixture containing 50 mM Tris-HCl (pH 9.0), 5 mM MgCl₂, 5 mM of the aromatic substrate, and 5 mM GPP.[10]

  • Enzyme Addition: Add the purified NphB enzyme to a final concentration of 1 mg/ml.[10]

  • Incubation: Incubate the reaction mixture at 25°C overnight.[10]

  • Extraction: Extract the reaction mixture with 200 μl of ethyl acetate.

  • Sample Preparation for Analysis: Evaporate the ethyl acetate extract and redissolve the residue in 20 μl of methanol.

  • Analysis: Spot the methanol solution on a TLC plate and develop with a suitable solvent system (e.g., chloroform:methanol 15:1 v/v) to visualize the product under UV light.[10] Alternatively, analyze the sample by HPLC-MS to identify and quantify the prenylated product.

Visualizations

Enzymatic Reaction Workflows

lipase_workflow cluster_lipase Lipase-Catalyzed Benzyl Benzoate Synthesis reactants Benzyl Alcohol + Benzoic Anhydride enzyme_addition Add Immobilized Lipase (e.g., Lipozyme TL-IM) reactants->enzyme_addition Molar Ratio 6:1 reaction Incubation (e.g., 50°C, 6h) enzyme_addition->reaction filtration Filtration reaction->filtration product Benzyl Benzoate filtration->product Purification reused_enzyme Reused Enzyme filtration->reused_enzyme

Caption: Workflow for lipase-catalyzed synthesis of benzyl benzoate.

prenyltransferase_workflow cluster_prenyltransferase Aromatic Prenyltransferase Assay reactants Aromatic Substrate (e.g., 4-Hydroxybenzoic Acid) + Prenyl Donor (GPP) enzyme_addition Add Purified Prenyltransferase (e.g., NphB) reactants->enzyme_addition In Buffer (pH 9.0) incubation Incubation (e.g., 25°C, overnight) enzyme_addition->incubation extraction Ethyl Acetate Extraction incubation->extraction analysis TLC or HPLC-MS Analysis extraction->analysis product Prenylated Product analysis->product

Caption: Workflow for a promiscuous aromatic prenyltransferase assay.

Proposed Biosynthetic Pathway of Prenylated Benzoic Acids

The biosynthesis of benzoic acid in plants can occur through a β-oxidative pathway starting from cinnamic acid.[14] Prenylated benzoic acid derivatives found in nature, such as those in Piper species, are likely synthesized from a benzoic acid precursor through the action of one or more aromatic prenyltransferases.[1][2][3]

biosynthetic_pathway cluster_pathway Proposed Biosynthesis of Prenylated Benzoic Acids cinnamic_acid Cinnamic Acid beta_oxidation β-Oxidative Pathway cinnamic_acid->beta_oxidation benzoic_acid Benzoic Acid beta_oxidation->benzoic_acid prenyltransferase Aromatic Prenyltransferase(s) benzoic_acid->prenyltransferase prenylated_benzoic_acids Prenylated Benzoic Acid Derivatives prenyltransferase->prenylated_benzoic_acids prenyl_donors Prenyl Diphosphates (DMAPP, GPP) prenyl_donors->prenyltransferase

Caption: Proposed biosynthetic pathway for prenylated benzoic acids.

References

Comparative study of chemical versus enzymatic synthesis of "Prenyl benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methods for Prenyl Benzoate (B1203000), Supported by Experimental Data.

The synthesis of prenyl benzoate, an ester with potential applications in fragrance, flavor, and pharmaceutical industries, can be achieved through both traditional chemical methods and emerging enzymatic routes. This guide provides a comparative analysis of these two approaches, offering insights into their respective efficiencies, environmental impact, and practical considerations. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal synthesis strategy for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical Synthesis (Schotten-Baumann Reaction)Enzymatic Synthesis (Lipase-Catalyzed Esterification)
Catalyst Strong Base (e.g., Sodium Hydroxide)Enzyme (e.g., Immobilized Lipase)
Reaction Conditions Often requires vigorous shaking and coolingMild temperatures (typically 30-70°C)[1]
Solvent Typically a two-phase system (e.g., water and an organic solvent)[2]Can be performed in organic solvents or solvent-free[1][3]
Yield Generally highCan achieve high yields (>90%) with optimization[4]
Reaction Time Relatively short (e.g., 15-30 minutes for reaction completion)Can range from hours to a full day[5]
Byproducts Inorganic salts (e.g., NaCl)Minimal, primarily water
Environmental Impact Use of corrosive reagents and organic solvents"Green" and sustainable approach[4]
Specificity Can have side reactionsHigh chemo-, regio-, and enantioselectivity[6]

Delving Deeper: Experimental Protocols

Chemical Synthesis: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for synthesizing esters from alcohols and acid chlorides in the presence of a base.[2][7] This method is known for its generally high yields and relatively short reaction times.

Experimental Protocol:

  • Preparation of Prenoxide: In a suitable reaction vessel, dissolve prenyl alcohol in an aqueous solution of 10% sodium hydroxide. This deprotonates the alcohol to form the more nucleophilic prenoxide ion.

  • Addition of Benzoyl Chloride: To the cooled solution, add benzoyl chloride dropwise while stirring vigorously. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • Reaction: Continue vigorous stirring for approximately 15-30 minutes. The formation of a white precipitate (this compound) should be observed.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and sodium benzoate.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a greener and more specific alternative to chemical methods.[4] Lipases are commonly employed enzymes for ester synthesis due to their stability in organic solvents and their ability to catalyze reactions under mild conditions.[1][6]

Experimental Protocol:

  • Reaction Setup: In a screw-capped vial, combine prenyl alcohol and benzoic acid in a suitable organic solvent (e.g., hexane (B92381) or toluene). Alternatively, for a solvent-free system, an excess of one of the reactants can be used.

  • Enzyme Addition: Add an immobilized lipase (B570770) (e.g., Novozym 435, a commercially available immobilized Candida antarctica lipase B) to the reaction mixture. Immobilized enzymes are preferred as they can be easily recovered and reused.[1]

  • Incubation: Place the reaction vessel in a shaking incubator at a controlled temperature, typically between 40-60°C.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Termination and Isolation: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

  • Purification: The solvent can be removed under reduced pressure, and the resulting crude product can be purified by column chromatography to yield pure this compound.

Visualizing the Process

To better illustrate the workflows of both synthesis methods, the following diagrams have been generated using the DOT language.

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product prenyl_alcohol Prenyl Alcohol mixing Vigorous Mixing & Cooling prenyl_alcohol->mixing benzoyl_chloride Benzoyl Chloride benzoyl_chloride->mixing naoh NaOH (aq) naoh->mixing filtration Vacuum Filtration mixing->filtration washing Washing with Water filtration->washing recrystallization Recrystallization washing->recrystallization prenyl_benzoate This compound recrystallization->prenyl_benzoate

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product prenyl_alcohol Prenyl Alcohol incubation Incubation (40-60°C) prenyl_alcohol->incubation benzoic_acid Benzoic Acid benzoic_acid->incubation lipase Immobilized Lipase lipase->incubation filtration Enzyme Filtration incubation->filtration solvent_removal Solvent Removal filtration->solvent_removal chromatography Column Chromatography solvent_removal->chromatography prenyl_benzoate This compound chromatography->prenyl_benzoate

Caption: Workflow for the enzymatic synthesis of this compound.

Logical Comparison of Synthesis Methods

Comparison_Diagram cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_common Common Goal chem_adv Advantages: - Fast Reaction Time - High Yields (Generally) product This compound Synthesis chem_adv->product chem_disadv Disadvantages: - Harsh Reagents - Byproduct Formation - Environmental Concerns chem_disadv->product enz_adv Advantages: - Mild Conditions - High Specificity - Environmentally Friendly - Reusable Catalyst enz_adv->product enz_disadv Disadvantages: - Longer Reaction Times - Enzyme Cost & Stability enz_disadv->product

Caption: Comparison of chemical and enzymatic synthesis methods.

Conclusion

Both chemical and enzymatic methods offer viable pathways for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the application. For rapid, high-yield production where environmental considerations are less critical, the Schotten-Baumann reaction is a robust and well-understood method. Conversely, for applications demanding high purity, sustainability, and mild reaction conditions, such as in the pharmaceutical and food industries, enzymatic synthesis presents a compelling and increasingly attractive alternative. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of Prenyl Benzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical aspect of ensuring safety and environmental responsibility. This guide provides detailed procedural information for the safe handling and disposal of prenyl benzoate (B1203000), tailored for researchers, scientists, and drug development professionals. The primary principle of chemical waste management is to identify, segregate, and dispose of materials in strict accordance with institutional policies and government regulations.[1]

It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for specific guidance, as it is the primary and authoritative source of information for any chemical. [1][2]

Step 1: Identification and Hazard Assessment

The initial step is to accurately classify the waste. Prenyl benzoate is identified by its CAS number 5205-11-8. According to its Safety Data Sheet, it is classified as hazardous to the aquatic environment. Therefore, it must be disposed of as hazardous waste and must not be poured down the drain or discarded in regular trash.[3][4]

Key Data for this compound Disposal:

PropertyInformationSource
CAS Number 5205-11-8
Molecular Formula C12H14O2[5]
GHS Hazard Classification Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects)
Hazard Statement H411: Toxic to aquatic life with long lasting effects
Storage Class 11: Combustible Solids

Step 2: Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.[6][7] Waste this compound and materials contaminated with it (e.g., gloves, absorbent pads, empty containers) should be collected in a designated hazardous waste container.

Experimental Protocol for Waste Collection:

  • Select Appropriate Container: Obtain a waste container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.[6]

  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Transfer Waste: Carefully transfer the this compound waste into the designated container. If dealing with a spill, use an inert absorbent material (such as sand or silica (B1680970) gel) to soak up the substance, then sweep the material into the container.[8][9]

  • Seal Container: Securely close the container to prevent leaks or spills. Keep containers closed except when adding waste.[3][7]

Step 3: Labeling and Storage

All hazardous waste containers must be labeled correctly to ensure safety and compliance.[1]

  • Labeling: The container must be clearly marked with the words "Hazardous Waste."[1][7] The label must also include the full chemical name, "this compound," and the date when waste was first added to the container (the accumulation start date).[1][7]

  • Storage: Store the labeled waste container in a designated and secure "Satellite Accumulation Area" at or near the point of generation.[3][7] This area should be away from incompatible materials and general laboratory traffic. Ensure the storage area has proper ventilation.[6]

Step 4: Disposal

The final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.[10]

  • Contact EHS: Arrange for pickup of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or an approved professional waste disposal service.[3]

  • Documentation: Maintain accurate records of the waste generated, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[6]

  • Empty Containers: An empty container that held this compound must still be handled carefully. Due to its environmental hazard, it is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][11] After rinsing, deface or remove the original label before disposing of the container as regular trash.[11]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Diagram 1: this compound Disposal Workflow cluster_prep Preparation & Identification cluster_hazardous Hazardous Waste Protocol cluster_non_hazardous Non-Hazardous Protocol start Chemical is waste sds Consult Safety Data Sheet (SDS) start->sds classify Classify Waste: Is it Hazardous? sds->classify collect Collect in a compatible, sealed container classify->collect Yes non_haz_dispose Follow Institutional Guidelines for Non-Hazardous Waste classify->non_haz_dispose No label_waste Label Container: 'Hazardous Waste' 'this compound' Accumulation Date collect->label_waste store Store in Satellite Accumulation Area label_waste->store dispose Arrange pickup by EHS/Licensed Disposer store->dispose end_proc Disposal Complete dispose->end_proc non_haz_dispose->end_proc

Caption: Workflow for proper laboratory chemical disposal.

References

Safe Handling and Disposal of Prenyl Benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Prenyl benzoate (B1203000) (CAS No. 5205-11-8). Adherence to these procedural guidelines is critical for ensuring personal safety and environmental protection.

Understanding the Hazards

Prenyl benzoate is a combustible solid that can cause skin, eye, and respiratory tract irritation.[1][2] It may be harmful if swallowed or absorbed through the skin.[1] It is also classified as hazardous to the aquatic environment, with long-lasting effects.[3]

Hazard Identification and Classification:

Hazard CategoryClassificationGHS PictogramPrecautionary Statements
Physical Hazard Combustible Solid[3]No PictogramP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Health Hazard Irritant (Skin, Eyes, Respiratory)[1][2]GHS07 (Exclamation Mark)P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Health Hazard Harmful if Swallowed/Absorbed[1]GHS07 (Exclamation Mark)P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.[4]
Environmental Hazard Toxic to aquatic life with long lasting effects[3]GHS09 (Environment)[3]P273: Avoid release to the environment.P391: Collect spillage.[3]

Personal Protective Equipment (PPE)

The primary method for preventing exposure is the consistent and correct use of appropriate PPE. The following equipment is mandatory for all procedures involving this compound.

Summary of Required Personal Protective Equipment:

PPE CategoryItemSpecifications & Standards
Hand Protection Chemical-resistant glovesMust comply with EN 374 and Regulation (EU) 2016/425.[5] Nitrile gloves are a suitable option. A regular replacement schedule should be established.[6]
Body Protection Laboratory Coat / GownLong-sleeved lab coat. For larger quantities or risk of splashing, consider a disposable, low-permeability gown.[7]
Eye & Face Protection Safety Goggles / Face ShieldTightly fitting safety goggles (compliant with EN 166) or a full-face shield to protect against splashes.[4][7]
Respiratory Protection Respirator (as needed)Required when handling the powdered form, if dust may be generated, or if ventilation is inadequate. A NIOSH/MSHA or EN 149 approved respirator is necessary.[1][4]
Foot Protection Closed-toe ShoesSafety footwear should always be worn in areas where chemicals are stored or used. Shoes must cover and protect the entire foot.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial to minimize exposure risk. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.

Workflow for Handling this compound:

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Prepare Work Area - Ensure fume hood is operational. - Cover surface with absorbent pad. gather_materials 2. Assemble Materials - Weighing paper, spatulas, containers. - All necessary solvents. prep_area->gather_materials don_ppe 3. Don Required PPE - Lab coat, gloves, safety goggles. gather_materials->don_ppe weigh 4. Weigh/Measure - Handle carefully to avoid dust. - Use non-sparking tools. don_ppe->weigh transfer 5. Transfer & Mix - Keep containers closed when possible. - Avoid splashing. weigh->transfer decontaminate 6. Decontaminate - Clean equipment and work surface. transfer->decontaminate doff_ppe 7. Doff PPE Correctly - Remove gloves last. decontaminate->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

This compound Handling Workflow

Emergency Procedures

Immediate and appropriate action is vital in an emergency. Ensure eyewash stations and safety showers are accessible.[4]

First Aid Measures:

Exposure RouteAction
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[1][4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4][8]

Spill & Fire Response:

IncidentResponse Plan
Small Spill Wear appropriate PPE. For solids, carefully sweep or scoop up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][4]
Large Spill Evacuate the area. Ensure adequate ventilation. Use personal protective equipment.[1] Contain the spill using inert absorbent material (e.g., sand, silica (B1680970) gel) and collect it into a labeled container for disposal.[9] Prevent entry into drains and waterways.[1]
Fire Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2) extinguisher.[1][4] Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1][4]

Storage and Disposal Plan

Proper storage and disposal are essential for safety and environmental compliance.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[4][11]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[4]

Disposal Plan: All waste materials must be treated as hazardous waste and disposed of according to federal, state, and local environmental regulations.[1]

Waste TypeDisposal Procedure
Unused Product / Contaminated Solids Dispose of contents and container to an approved waste disposal plant.[4][11] Do not mix with other waste.[5]
Contaminated PPE Dispose of contaminated gloves, lab coats, and other disposable items as hazardous waste in accordance with applicable laws.[5]
Empty Containers Handle uncleaned containers as you would the product itself.[5] Offer to a licensed disposal company.[5]

Emergency Response Flowchart:

cluster_assess cluster_ppe cluster_actions incident Incident Occurs (Spill, Exposure, Fire) assess Assess Situation - Immediate danger? - Type of incident? incident->assess ensure_ppe Ensure Appropriate PPE is Worn assess->ensure_ppe spill Spill Response - Contain spill - Clean with inert material - Collect for disposal ensure_ppe->spill Spill exposure Exposure Response - Move to fresh air - Use safety shower/eyewash - Seek medical attention ensure_ppe->exposure Exposure fire Fire Response - Activate alarm - Evacuate area - Use correct extinguisher ensure_ppe->fire Fire report Report Incident to Supervisor spill->report exposure->report fire->report

Emergency Response Logic

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prenyl benzoate
Reactant of Route 2
Reactant of Route 2
Prenyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.